Paramethasone Acetate
Beschreibung
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.
Structure
3D Structure
Eigenschaften
IUPAC Name |
[2-[(6S,8S,9S,10R,11S,13S,14S,16R,17R)-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FO6/c1-12-7-16-15-9-18(25)17-8-14(27)5-6-22(17,3)21(15)19(28)10-23(16,4)24(12,30)20(29)11-31-13(2)26/h5-6,8,12,15-16,18-19,21,28,30H,7,9-11H2,1-4H3/t12-,15+,16+,18+,19+,21-,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRKAAMZBDSJFJ-LFDBJOOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)COC(=O)C)O)C)O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023422 | |
| Record name | Paramethasone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1597-82-6 | |
| Record name | Paramethasone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1597-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Paramethasone acetate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001597826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Paramethasone acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14657 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Paramethasone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Paramethasone 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.989 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PARAMETHASONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X50N88ZDP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Paramethasone Acetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Paramethasone (B1678425) acetate (B1210297) is a synthetic glucocorticoid agonist with potent anti-inflammatory and immunosuppressive properties.[1] Its mechanism of action is primarily mediated through its interaction with the glucocorticoid receptor (GR), leading to broad-ranging effects on gene expression and cellular signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of paramethasone acetate, detailed experimental protocols for its characterization, and a summary of its relative potency.
Core Mechanism of Action: Glucocorticoid Receptor Agonism
As a member of the corticosteroid class of steroid hormones, this compound exerts its effects by binding to and activating the glucocorticoid receptor.[1][2] The GR is a ubiquitously expressed nuclear receptor that functions as a ligand-dependent transcription factor.[3] The mechanism of action can be broadly categorized into genomic and non-genomic pathways.
Genomic Mechanisms
The genomic actions of this compound are responsible for the majority of its anti-inflammatory and immunosuppressive effects and involve the regulation of gene transcription. These effects can be further divided into transactivation and transrepression.
Upon binding to this compound in the cytoplasm, the GR undergoes a conformational change, dissociates from a complex of heat shock proteins, and translocates to the nucleus. As a homodimer, the activated GR binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[2] This binding leads to the increased transcription of genes with anti-inflammatory properties, such as annexin (B1180172) A1 (formerly known as lipocortin-1), which inhibits phospholipase A2 and subsequently the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1]
A crucial aspect of the anti-inflammatory action of this compound is its ability to repress the transcription of pro-inflammatory genes. This is primarily achieved through the interference of the activated GR with the activity of other transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4][5] The GR can physically interact with these transcription factors, preventing them from binding to their respective DNA response elements and initiating the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[6][7]
Non-Genomic Mechanisms
In addition to the slower, transcription-dependent genomic effects, glucocorticoids can also elicit rapid, non-genomic actions. These effects are mediated by cytosolic or membrane-bound GRs and involve the modulation of intracellular signaling cascades, such as the p38 MAPK and JNK pathways.[7] These rapid actions can contribute to the immediate anti-inflammatory and vasoconstrictive effects observed with corticosteroid administration.
Quantitative Data
Table 1: Glucocorticoid Receptor Binding Affinity (Comparative)
| Compound | Receptor Source | Radioligand | IC50 (nM) | Ki (nM) |
| Dexamethasone (B1670325) | Recombinant Human GR | [³H]Dexamethasone | ~5-10 | ~2-5 |
| Prednisolone | Recombinant Human GR | [³H]Dexamethasone | ~20-50 | ~10-25 |
| This compound | - | - | Data not available | Data not available |
Note: IC50 and Ki values can vary depending on the specific assay conditions and receptor source.
Table 2: In Vitro Potency for Transactivation and Transrepression (Comparative)
| Compound | Assay Type | Cell Line | EC50/IC50 (nM) |
| Dexamethasone | GRE-mediated Transactivation | A549 | EC50: ~1-10 |
| Prednisolone | GRE-mediated Transactivation | A549 | EC50: ~10-50 |
| This compound | GRE-mediated Transactivation | - | Data not available |
| Dexamethasone | NF-κB-mediated Transrepression | A549 | IC50: ~0.1-5 |
| Prednisolone | NF-κB-mediated Transrepression | A549 | IC50: ~1-20 |
| This compound | NF-κB-mediated Transrepression | - | Data not available |
Table 3: Relative Anti-Inflammatory Potency
| Corticosteroid | Equivalent Anti-inflammatory Dose (mg) |
| Hydrocortisone | 20 |
| Prednisolone | 5 |
| Dexamethasone | 0.75 |
| Paramethasone | 2 [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of glucocorticoids like this compound.
Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the affinity of this compound for the glucocorticoid receptor.
Principle: This assay measures the ability of unlabeled this compound to compete with a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) for binding to the GR.
Methodology:
-
Receptor Preparation: Prepare a cytosolic extract containing the GR from a suitable cell line (e.g., A549 human lung adenocarcinoma cells) or use a purified recombinant GR.
-
Assay Setup: In a multi-well plate, incubate a fixed concentration of [³H]dexamethasone with the GR preparation in the presence of increasing concentrations of unlabeled this compound. Include control wells with no competitor (total binding) and with an excess of unlabeled dexamethasone (non-specific binding).
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Separate the GR-bound radioligand from the unbound radioligand using a method such as dextran-coated charcoal adsorption or filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
GRE-Mediated Transactivation Reporter Gene Assay
Objective: To quantify the ability of this compound to induce gene transcription via glucocorticoid response elements.
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing multiple GREs. Activation of the GR by this compound leads to the expression of the reporter gene, which can be quantified.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or A549) and transiently transfect the cells with a GRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Compound Treatment: Treat the transfected cells with increasing concentrations of this compound for 18-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit to a dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).
NF-κB-Mediated Transrepression Reporter Gene Assay
Objective: To quantify the ability of this compound to inhibit NF-κB-mediated gene transcription.
Principle: A reporter gene is placed under the control of a promoter containing NF-κB response elements. In the presence of an inflammatory stimulus (e.g., TNF-α), NF-κB is activated and drives reporter gene expression. This compound's ability to repress this activity is measured.
Methodology:
-
Cell Culture and Transfection: Transfect a suitable cell line with an NF-κB-luciferase reporter plasmid and a control plasmid.
-
Compound Pre-treatment: Pre-treat the cells with increasing concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulus: Stimulate the cells with a fixed concentration of TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Cell Lysis and Luciferase Assay: Measure luciferase activities as described in the transactivation assay.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α-induced luciferase activity by this compound. Plot the percentage of inhibition against the logarithm of the concentration to determine the IC50 value.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.
Principle: Injection of carrageenan into the paw of a rat induces a localized inflammatory response characterized by edema. The ability of a systemically administered corticosteroid to reduce this swelling is a measure of its anti-inflammatory activity.[8][9]
Methodology:
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Compound Administration: Administer this compound or vehicle control intraperitoneally or orally at various doses one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of paw edema for each animal at each time point. Determine the percentage of inhibition of edema for each dose of this compound compared to the vehicle control group. Plot the percentage of inhibition against the dose to determine the ED50 (the dose that produces 50% of the maximal inhibition).
Visualizations
Signaling Pathways
Caption: Genomic signaling pathway of this compound.
Experimental Workflows
Caption: Workflow for a competitive glucocorticoid receptor binding assay.
References
- 1. Paramethasone | C22H29FO5 | CID 5875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Modulation of carrageenan-induced hind paw edema by substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Paramethasone Acetate: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paramethasone (B1678425) acetate (B1210297) is a potent synthetic glucocorticoid renowned for its anti-inflammatory and immunosuppressive properties. As a member of the fluorinated corticosteroid family, its unique structural modifications enhance its therapeutic efficacy compared to naturally occurring corticosteroids. This technical guide provides a comprehensive overview of the chemical structure and synthesis of paramethasone acetate, tailored for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound, chemically designated as 6α-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate, is a derivative of prednisolone. The introduction of a fluorine atom at the 6α-position and a methyl group at the 16α-position significantly potentiates its glucocorticoid activity while minimizing mineralocorticoid side effects.
The molecular formula of this compound is C₂₄H₃₁FO₆, and its molecular weight is 434.50 g/mol .[1] Key structural features include a pregnane (B1235032) steroid skeleton with double bonds at the Δ¹ and Δ⁴ positions of the A-ring, a hydroxyl group at C11 and C17, and an acetate ester at C21. The presence and stereochemistry of the fluoro and methyl substituents are crucial for its biological activity.
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₁FO₆ | [1] |
| Molecular Weight | 434.50 g/mol | [1] |
| CAS Number | 1597-82-6 | [1] |
| IUPAC Name | [2-[(6S,8S,9S,10R,11S,13S,14S,16R,17R)-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | [1] |
| Melting Point | 228-241 °C (decomposes) | [2] |
| Solubility | Soluble in ethanol (B145695) and acetone; slightly soluble in water. | [2] |
| Appearance | White to light yellow solid | [3] |
Synthesis of this compound
The following sections outline a plausible and commonly employed synthetic route, with detailed experimental protocols adapted from analogous syntheses of fluorinated corticosteroids.
Logical Flow of this compound Synthesis
Caption: A simplified workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Preparation of 16α-Methylprednisolone 21-acetate
This intermediate can be synthesized from hydrocortisone (B1673445) through a series of well-established reactions involving microbial hydroxylation to introduce the 1-dehydro function and subsequent methylation at the 16α-position, followed by acetylation of the 21-hydroxyl group. For the purpose of this guide, we will consider 16α-methylprednisolone 21-acetate as the starting material.
Step 2: Formation of the 3,5-Dienol Ether
The 3-keto group of 16α-methylprednisolone 21-acetate is protected as a dienol ether to direct the subsequent fluorination to the 6α-position.
-
Procedure: To a solution of 16α-methylprednisolone 21-acetate in a suitable solvent such as dioxane, add a dehydrating agent like ethyl orthoformate and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). The mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). After cooling, the reaction is neutralized with a base (e.g., pyridine), and the solvent is removed under reduced pressure. The resulting crude dienol ether is then purified by crystallization.
Step 3: Epoxidation of the 5,6-Double Bond
The dienol ether is then epoxidized to form a 5α,6α-epoxide.
-
Procedure: The dienol ether is dissolved in a chlorinated solvent like dichloromethane. An epoxidizing agent, such as m-chloroperoxybenzoic acid (mCPBA), is added portion-wise at a low temperature (0-5 °C). The reaction mixture is stirred until TLC analysis indicates the complete consumption of the starting material. The reaction is then quenched with a reducing agent solution (e.g., sodium sulfite) and washed with a sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude epoxide.
Step 4: Ring Opening of the Epoxide with Hydrogen Fluoride and Hydrolysis
This is the key step where the 6α-fluoro group is introduced. The epoxide ring is opened by hydrogen fluoride, followed by hydrolysis of the enol ether to regenerate the 3-keto-Δ⁴-ene system.
-
Procedure: The crude epoxide is dissolved in a mixture of tetrahydrofuran (B95107) (THF) and pyridine. This solution is then added to a cold solution of hydrogen fluoride in THF at -70 °C. The reaction is stirred at this low temperature for several hours. The reaction is then carefully quenched by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The resulting residue contains this compound, which is then purified by column chromatography or recrystallization.
Quantitative Pharmacological Data
The biological activity of this compound is a result of its high affinity for the glucocorticoid receptor. A comparison of its anti-inflammatory potency with other corticosteroids is presented in Table 2.
Table 2: Relative Anti-inflammatory Potency of Selected Corticosteroids
| Corticosteroid | Relative Anti-inflammatory Potency |
| Hydrocortisone | 1 |
| Prednisolone | 4 |
| Methylprednisolone | 5 |
| Paramethasone | 10 |
| Dexamethasone | 25 |
| Betamethasone | 25 |
Note: Potency is relative to hydrocortisone.
Conclusion
This compound remains a significant therapeutic agent due to its potent anti-inflammatory effects. Its synthesis, while complex, relies on well-understood principles of steroid chemistry. The key steps of dienol ether formation, epoxidation, and stereoselective fluorinative ring opening are crucial for the successful production of this important pharmaceutical compound. The detailed understanding of its structure and synthesis is vital for researchers and professionals involved in the development of new and improved corticosteroid therapies.
References
- 1. 6-Alpha-9-alpha-difluoro-16-beta-methyl-prednisolone-17,21 diesters and pharmaceutical compositions containing them - Patent 0030615 [data.epo.org]
- 2. Novel fluorinated antiinflammatory steroid with reduced side effects: methyl 9 alpha-fluoroprednisolone-16-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Comprehensive Technical Guide to the Physicochemical Properties of Paramethasone Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the core physicochemical properties of Paramethasone (B1678425) Acetate (B1210297) (CAS No: 1597-82-6), a synthetic glucocorticoid. The information herein is intended to support research, development, and formulation activities by providing essential data, detailed experimental protocols, and visual representations of key concepts.
Core Physicochemical Data
Paramethasone acetate is a fluorinated glucocorticoid ester known for its anti-inflammatory and immunosuppressant activities.[1][2] Its fundamental physicochemical characteristics are summarized below.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₃₁FO₆ | [1][2][3][4][5][6][7] |
| Molecular Weight | 434.50 g/mol | [1][2][3][4][5][6][7] |
| Appearance | White to off-white crystalline solid/powder. | [2][8] |
| Melting Point | 228-241 °C (with decomposition) | [7][8][9] |
| Boiling Point | 584.2 ± 50.0 °C (Predicted) | [9] |
| Water Solubility | 0.0244 mg/mL; generally described as not soluble or slightly soluble in water. | [2][5][7][8] |
| Organic Solvent Solubility | Soluble in DMSO, ethanol, acetone, and methanol; slightly soluble in chloroform. | [2][7][8][9] |
| Partition Coefficient (logP) | 1.74 - 2.52 (Method-dependent) | [5][6][10] |
| Acid Dissociation Constant (pKa) | ~12.3 - 12.5 (Predicted, strongest acidic) | [5][9] |
| Specific Optical Rotation | [α]D +85° | [7][9] |
| UV Maximum Absorption (λmax) | 243 nm (in Ethanol) | [7][8] |
Mechanism of Action: Glucocorticoid Signaling Pathway
As a glucocorticoid, this compound exerts its effects by binding to the glucocorticoid receptor (GR). In its inactive state, the GR resides in the cytoplasm complexed with heat shock proteins (HSPs). Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. Inside the nucleus, the ligand-receptor complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, thereby modulating their transcription. This process can either activate or repress gene expression, leading to the wide-ranging anti-inflammatory and immunosuppressive effects of the drug.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | C24H31FO6 | CID 443928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Paramethasone [drugfuture.com]
- 8. Paramethasone | C22H29FO5 | CID 5875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound (200 MG) CAS#: 1597-82-6 [m.chemicalbook.com]
- 10. This compound [drugcentral.org]
- 11. go.drugbank.com [go.drugbank.com]
Paramethasone Acetate and the Glucocorticoid Receptor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Glucocorticoid Receptor Binding Affinity: Data Presentation
The binding affinity of a ligand for its receptor is a critical parameter in drug development, indicating the concentration of a drug required to achieve a therapeutic effect. This is typically quantified by metrics such as the dissociation constant (Kd), the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the relative binding affinity (RBA).
While specific values for paramethasone (B1678425) acetate (B1210297) are not available in the reviewed literature, it has been noted that 21-acetate substitution on glucocorticoids like hydrocortisone (B1673445) and betamethasone (B1666872) can lead to a decrease in receptor affinity.[1] The following table presents a compilation of binding affinity data for other common glucocorticoids to serve as a reference.
| Compound | Receptor Source | Radioligand | Assay Method | Binding Affinity | Reference |
| Dexamethasone | Human recombinant GR | [3H]Dexamethasone | Radioligand binding assay | Kd: ~1-10 nM | [2] |
| Fluticasone Propionate | Human recombinant GR | [3H]Dexamethasone | Competitive binding assay | RBA: 1800 (Dexamethasone = 100) | [2] |
| Mometasone Furoate | Human recombinant GR | [3H]Dexamethasone | Competitive binding assay | RBA: 2200 (Dexamethasone = 100) | [2] |
| Budesonide | Human recombinant GR | [3H]Dexamethasone | Competitive binding assay | RBA: 935 (Dexamethasone = 100) | [2] |
| Triamcinolone Acetonide | Human recombinant GR | [3H]Dexamethasone | Competitive binding assay | RBA: 385 (Dexamethasone = 100) | [2] |
Note: The lack of specific binding affinity data for paramethasone acetate in the scientific literature represents a notable data gap for this compound.
Experimental Protocols for Glucocorticoid Receptor Binding Assays
The determination of glucocorticoid receptor binding affinity is typically achieved through competitive binding assays. These assays measure the ability of an unlabeled ligand (the "competitor," e.g., this compound) to displace a radiolabeled or fluorescently labeled ligand from the glucocorticoid receptor.
Radioligand Binding Assay
A common method involves the use of a radiolabeled glucocorticoid, such as [3H]dexamethasone.
Methodology:
-
Receptor Preparation: Cytosolic extracts containing the glucocorticoid receptor are prepared from target cells or tissues (e.g., cultured human keratinocytes).[1]
-
Incubation: A constant concentration of the radioligand ([3H]dexamethasone) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor steroid (e.g., this compound).
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can then be used to calculate the inhibition constant (Ki), which reflects the binding affinity of the competitor.
Fluorescence Polarization (FP) Based Competitor Assay
This high-throughput method offers an alternative to radioligand assays.
Methodology:
-
Reagents: A fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red) and a source of purified or recombinant human glucocorticoid receptor are required.
-
Assay Setup: The fluorescent ligand and the glucocorticoid receptor are incubated in microwell plates.
-
Competition: Serial dilutions of the test compound (e.g., this compound) are added to the wells.
-
Measurement: The fluorescence polarization of the solution in each well is measured. When the fluorescent ligand is bound to the larger receptor molecule, its rotation is slower, resulting in a high polarization value. As the competitor displaces the fluorescent ligand, the smaller, faster-rotating unbound fluorescent ligand results in a decrease in the polarization value.
-
Data Analysis: The shift in polarization is used to determine the relative affinity of the test compound for the glucocorticoid receptor.
Signaling Pathways and Experimental Workflows
The binding of this compound to the glucocorticoid receptor initiates a cascade of events leading to changes in gene expression. The following diagrams illustrate the canonical glucocorticoid receptor signaling pathway and a typical experimental workflow for a competitive binding assay.
Caption: Canonical Glucocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflow for a Radioligand Competitive Binding Assay.
References
The Anti-Inflammatory Properties of Paramethasone Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paramethasone (B1678425) acetate (B1210297) is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive activities. As a member of the corticosteroid class of drugs, its mechanism of action is primarily mediated through its interaction with the glucocorticoid receptor (GR), leading to broad effects on the transcription of genes involved in the inflammatory cascade. This technical guide provides an in-depth overview of the anti-inflammatory properties of paramethasone acetate, including its molecular mechanisms of action, available quantitative data on its potency, and detailed experimental protocols for its evaluation. The guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of anti-inflammatory therapeutics.
Introduction
Glucocorticoids are a cornerstone in the treatment of a wide range of inflammatory and autoimmune diseases. Their therapeutic efficacy stems from their ability to potently suppress the complex series of events that characterize the inflammatory response. This compound, a fluorinated derivative of prednisolone, is a synthetic corticosteroid designed to maximize anti-inflammatory effects while minimizing mineralocorticoid-related side effects.[1] Understanding the precise molecular mechanisms and having access to robust quantitative data and standardized experimental protocols are crucial for its effective application in research and drug development.
Molecular Mechanism of Action
The anti-inflammatory effects of this compound are predominantly mediated by the glucocorticoid receptor, a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[2] The mechanism can be broadly categorized into genomic and non-genomic effects.
2.1. Genomic Mechanisms
The genomic actions of this compound, which are responsible for the majority of its anti-inflammatory effects, involve the regulation of gene transcription. This occurs through two primary pathways: transactivation and transrepression.
-
Transactivation: Upon binding to this compound in the cytoplasm, the GR undergoes a conformational change, dissociates from a chaperone protein complex, and translocates to the nucleus. As a homodimer, the GR-ligand complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[2] This binding upregulates the transcription of anti-inflammatory genes, such as:
-
Annexin A1 (Lipocortin-1): This protein inhibits phospholipase A2 (PLA2), an enzyme responsible for the release of arachidonic acid from cell membranes. By inhibiting PLA2, the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes is reduced.[2][3]
-
Glucocorticoid-Induced Leucine Zipper (GILZ): GILZ is a key mediator of glucocorticoid anti-inflammatory effects. It interferes with pro-inflammatory signaling pathways, including those mediated by NF-κB and AP-1.[3][4]
-
Mitogen-activated protein kinase phosphatase-1 (MKP-1): This enzyme dephosphorylates and inactivates MAP kinases such as p38 and JNK, which are involved in the production of pro-inflammatory cytokines.
-
-
Transrepression: A crucial mechanism for the anti-inflammatory action of glucocorticoids is the suppression of pro-inflammatory gene expression. The activated GR monomer can interact with and inhibit the activity of key pro-inflammatory transcription factors, most notably:
-
Nuclear Factor-kappa B (NF-κB): NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. The GR can physically interact with the p65 subunit of NF-κB, preventing it from binding to its DNA response elements and initiating transcription.[5]
-
Activator Protein-1 (AP-1): AP-1 is another critical transcription factor involved in the inflammatory response. The GR can inhibit AP-1 activity through direct protein-protein interactions.[5]
-
By inhibiting these transcription factors, this compound effectively downregulates the production of a wide array of pro-inflammatory molecules, including interleukins (IL-1, IL-2, IL-6, IL-8), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2).[1][6]
2.2. Non-Genomic Mechanisms
In addition to the well-characterized genomic effects, glucocorticoids can also exert rapid, non-genomic effects that are independent of gene transcription. These mechanisms are less understood but are thought to involve interactions with cell membrane-associated GRs and modulation of intracellular signaling cascades.
Quantitative Data on Anti-Inflammatory Potency
Quantifying the anti-inflammatory potency of this compound is essential for comparative studies and for determining appropriate dosing in experimental models. While specific IC50 and Ki values for this compound are not extensively reported in publicly available literature, its relative potency has been established.
Table 1: Relative Anti-Inflammatory Potency of Glucocorticoids
| Glucocorticoid | Relative Anti-inflammatory Potency |
| Hydrocortisone | 1 |
| Cortisone | 0.8 |
| Prednisolone | 4 |
| Paramethasone | 10 |
| Dexamethasone (B1670325) | 25-30 |
| Betamethasone | 25-30 |
Data compiled from various sources. The potency is relative to hydrocortisone.[1][7]
Table 2: Comparative Glucocorticoid Receptor Binding Affinity
| Glucocorticoid | Relative Binding Affinity (RBA) for Human GR |
| Hydrocortisone | 10 |
| Prednisolone | 19 |
| Paramethasone | Data not readily available |
| Dexamethasone | 100 |
| Betamethasone | 50-100 |
RBA is typically expressed relative to dexamethasone (RBA = 100). Data for paramethasone is not widely available in comparative studies.[8]
Table 3: In Vitro Inhibition of Cytokine Production by Dexamethasone (as a comparator)
| Cytokine | Cell Type | Stimulant | IC50 (nM) |
| TNF-α | Human Monocytes | LPS | 1-10 |
| IL-6 | Human Monocytes | LPS | 1-10 |
| IL-8 | A549 cells | TNF-α | ~7.2 |
This table provides representative IC50 values for dexamethasone to serve as a benchmark for the expected potency of a potent glucocorticoid like this compound.[9][10]
Signaling Pathway and Experimental Workflow Visualizations
References
- 1. Paramethasone | C22H29FO5 | CID 5875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | GILZ as a Mediator of the Anti-Inflammatory Effects of Glucocorticoids [frontiersin.org]
- 5. Synthetic glucocorticoids that dissociate transactivation and AP-1 transrepression exhibit antiinflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumor necrosis factor-alpha-induced secretion of RANTES and interleukin-6 from human airway smooth muscle cells: modulation by glucocorticoids and beta-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gpnotebook.com [gpnotebook.com]
- 8. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory effect of corticosteroids on the secretion of tumour necrosis factor (TNF) by monocytes is dependent on the stimulus inducing TNF synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Therapeutic Uses of Paramethasone Acetate in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paramethasone (B1678425) acetate (B1210297), a synthetic fluorinated corticosteroid, serves as a potent anti-inflammatory and immunosuppressive agent in a variety of research settings. As a member of the glucocorticoid class of steroid hormones, its mechanism of action is primarily mediated through the glucocorticoid receptor (GR), leading to broad effects on gene expression and cellular signaling pathways. This technical guide provides a comprehensive overview of the therapeutic applications of paramethasone acetate in preclinical research, with a focus on its molecular mechanisms, relevant signaling pathways, and established experimental protocols. Quantitative data on its efficacy are presented for comparative analysis, and key signaling and experimental workflows are visualized to facilitate a deeper understanding of its research applications.
Introduction
Glucocorticoids are indispensable tools in the study and treatment of inflammatory and autoimmune diseases.[1][2] this compound, a synthetic analog of hydrocortisone, exhibits potent anti-inflammatory properties with minimal mineralocorticoid side effects.[3] Its utility in research spans various models of inflammation and has contributed to our understanding of the complex signaling cascades that govern the inflammatory response. This guide will delve into the core therapeutic uses of this compound in a research context, providing detailed information for scientists and drug development professionals.
Mechanism of Action
This compound exerts its effects by binding to the cytosolic Glucocorticoid Receptor (GR). Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression through two primary mechanisms: transactivation and transrepression.[4]
-
Transactivation: The GR dimer binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as annexin (B1180172) A1 (lipocortin-1) and mitogen-activated protein kinase phosphatase-1 (MKP-1).
-
Transrepression: The activated GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interference prevents the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.[5]
Key Signaling Pathways
The anti-inflammatory effects of this compound are mediated through its influence on several critical signaling pathways.
Glucocorticoid Receptor (GR) Signaling Pathway
The canonical GR signaling pathway is central to the action of this compound. The binding of this compound to the cytosolic GR complex initiates a conformational change, dissociation of chaperone proteins, and subsequent nuclear translocation. In the nucleus, the activated GR modulates gene expression through transactivation and transrepression, leading to the downstream anti-inflammatory effects.
References
- 1. Dexamethasone co-medication in cancer patients undergoing chemotherapy causes substantial immunomodulatory effects with implications for chemo-immunotherapy strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Widely used anti-nausea drug may interfere with cancer chemotherapy - UChicago Medicine [uchicagomedicine.org]
- 3. Targets of glucocorticoid action on TNF-alpha release by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An update on lupus animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Paramethasone Acetate: A Technical Guide to its Effects on Cytokine Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paramethasone (B1678425) acetate (B1210297), a synthetic glucocorticoid, exerts potent anti-inflammatory and immunosuppressive effects primarily by modulating the expression of a wide array of cytokines. This technical guide provides an in-depth analysis of the molecular mechanisms underlying these effects, with a focus on the signaling pathways involved and the quantitative impact on key inflammatory mediators. While specific quantitative data for paramethasone acetate is limited in publicly available literature, this guide leverages data from other well-characterized glucocorticoids, such as dexamethasone (B1670325), to provide a comprehensive overview of the expected effects and methodologies for their study. The document includes detailed experimental protocols and visual representations of signaling pathways and workflows to support further research and drug development in this area.
Introduction
This compound is a fluorinated corticosteroid with established anti-inflammatory properties.[1] Like other glucocorticoids, its therapeutic action is largely attributed to its ability to suppress the immune system, particularly by inhibiting the production of pro-inflammatory cytokines.[2][3] These small proteins are crucial mediators of the inflammatory response, and their dysregulation is a hallmark of numerous autoimmune and inflammatory diseases. Understanding the precise effects of this compound on cytokine expression is therefore critical for its optimal clinical application and for the development of novel anti-inflammatory therapies.
Glucocorticoids modulate cytokine expression through several interconnected mechanisms, primarily involving the glucocorticoid receptor (GR).[3][4] This guide will explore these mechanisms, present available data on the impact of glucocorticoids on cytokine levels, and provide standardized protocols for investigating these effects in a laboratory setting.
Mechanism of Action: Glucocorticoid Receptor-Mediated Gene Regulation
The anti-inflammatory effects of this compound are mediated through its interaction with the glucocorticoid receptor (GR). Upon binding to this compound in the cytoplasm, the GR undergoes a conformational change, dissociates from a chaperone protein complex, and translocates to the nucleus.[5] Once in the nucleus, the activated GR can modulate gene expression in several ways to suppress cytokine production:
-
Transrepression via Transcription Factor Interference: This is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids. The activated GR can directly interact with and inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][4] This interference prevents these transcription factors from binding to the promoter regions of target genes, thereby suppressing the transcription of a wide range of pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-8.[2][3]
-
Transactivation of Anti-Inflammatory Genes: The GR can also bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of certain genes.[6] This leads to the increased transcription of anti-inflammatory proteins, such as IκBα (an inhibitor of NF-κB), annexin (B1180172) A1 (lipocortin-1), and various phosphatases that can deactivate pro-inflammatory signaling pathways.[3][4]
-
mRNA Destabilization: Glucocorticoids can also reduce the stability of the messenger RNA (mRNA) of certain pro-inflammatory cytokines, leading to their more rapid degradation and a subsequent decrease in protein synthesis.[3][4][7]
Signaling Pathway Diagram
Caption: Glucocorticoid Receptor Signaling Pathway.
Quantitative Effects on Cytokine Expression
Table 1: Glucocorticoid Inhibition of Pro-Inflammatory Cytokine Production
| Cytokine | Cell Type | Stimulus | Glucocorticoid | IC50 / Inhibition | Reference |
| TNF-α | Human Mononuclear Cells | LPS | Dexamethasone | Dose-dependent inhibition | [8][9] |
| Human Mononuclear Cells | LPS | Dexamethasone | Significant suppression | [10] | |
| Human Whole Blood | LPS | Dexamethasone | Significant suppression | [11] | |
| IL-1β | Human Mononuclear Cells | LPS | Dexamethasone | Dose-dependent inhibition | [8][9] |
| Human Whole Blood | LPS | Dexamethasone | Significant suppression | [10] | |
| IL-6 | Human Mononuclear Cells | LPS | Dexamethasone | Dose-dependent inhibition | [8][9] |
| Human Mononuclear Cells | LPS | Dexamethasone | Significant suppression | [10] | |
| Human Whole Blood | LPS | Dexamethasone | Significant suppression | [11] | |
| IL-8 | Human Mononuclear Cells | LPS | Dexamethasone | Significant suppression | [10] |
| Human Endothelial Cells | TNF-α | Dexamethasone | Dose-dependent inhibition | [12] |
Table 2: General Effects of Glucocorticoids on Various Cytokines
| Cytokine Family | Specific Cytokines | General Effect of Glucocorticoids | Reference |
| Pro-inflammatory | IL-1, IL-2, IL-3, IL-6, IL-8, TNF-α, IFN-γ | Strongly Diminished Production | [2][3][4] |
| Immunomodulatory | IL-4, IL-5, IL-10, IL-12 | Diminished Production | [3][4] |
| Growth Factors | GM-CSF | Diminished Production | [3][4] |
| G-CSF, M-CSF | Weakly Affected | [3] | |
| Repair Phase | TGF-β, PDGF | Reported to be upregulated | [3][4] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound on cytokine expression.
In Vitro Cytokine Inhibition Assay
This protocol describes a general method for determining the dose-dependent inhibition of cytokine production by this compound in cultured cells.
4.1.1. Materials
-
Cell line (e.g., human peripheral blood mononuclear cells (PBMCs), THP-1 monocytic cell line, or A549 lung epithelial cells)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Inflammatory stimulus (e.g., lipopolysaccharide (LPS) from E. coli or recombinant human TNF-α)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-8)
-
Plate reader
4.1.2. Procedure
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment: The following day, carefully remove the culture medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution). Incubate for 1-2 hours.
-
Stimulation: After the pre-incubation period, add the inflammatory stimulus (e.g., LPS at 1 µg/mL or TNF-α at 10 ng/mL) to all wells except for the negative control wells.
-
Incubation: Incubate the plate for a period determined to be optimal for the production of the cytokine of interest (typically 6-24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the supernatant from each well without disturbing the cell layer.
-
Cytokine Quantification: Measure the concentration of the target cytokine in the collected supernatants using a specific ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the stimulated vehicle control. Plot the results to determine the IC50 value.
Experimental Workflow Diagram
Caption: In Vitro Cytokine Inhibition Assay Workflow.
NF-κB Nuclear Translocation Assay
This protocol outlines a method to visualize and quantify the inhibition of NF-κB nuclear translocation by this compound using immunofluorescence microscopy.
4.2.1. Materials
-
Cells cultured on glass coverslips or in imaging-compatible plates
-
This compound
-
Inflammatory stimulus (e.g., TNF-α)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against an NF-κB subunit (e.g., p65)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
4.2.2. Procedure
-
Cell Culture and Treatment: Culture cells on coverslips and treat with this compound followed by an inflammatory stimulus as described in the cytokine inhibition assay.
-
Fixation: After the desired incubation time (typically 30-60 minutes for NF-κB translocation), wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against the NF-κB p65 subunit overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Capture images of multiple fields for each condition.
-
Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the NF-κB signal to determine the extent of nuclear translocation.
Conclusion
This compound, as a potent glucocorticoid, effectively suppresses the expression of a broad range of pro-inflammatory cytokines. Its mechanism of action is centered on the glucocorticoid receptor, which, upon activation, interferes with key pro-inflammatory transcription factors like NF-κB and AP-1, and promotes the expression of anti-inflammatory genes. While specific quantitative data for this compound remains to be fully elucidated, the extensive research on other glucocorticoids provides a robust framework for understanding its molecular effects. The experimental protocols detailed in this guide offer standardized methods for researchers to further investigate the cytokine-modulating properties of this compound and other novel anti-inflammatory compounds. Such studies are essential for advancing our understanding of inflammatory diseases and for the development of more targeted and effective therapies.
References
- 1. Clinical assessment of a new corticosteroid: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel steroid derivative modulates gene expression of cytokines and growth regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How corticosteroids control inflammation: Quintiles Prize Lecture 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytokine modulation by glucocorticoids: mechanisms and actions in cellular studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Inhibition of IL-2-induced Jak-STAT signaling by glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 免疫細胞におけるサイトカインを産生させる刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. lerner.ccf.org [lerner.ccf.org]
- 9. Effects of dexamethasone on IL-1beta, IL-6, and TNF-alpha production by mononuclear cells of newborns and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytokine-Effects on Glucocorticoid Receptor Function: Relevance to Glucocorticoid Resistance and the Pathophysiology and Treatment of Major Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Fighting the Fire: Mechanisms of Inflammatory Gene Regulation by the Glucocorticoid Receptor [frontiersin.org]
In Vitro Biological Activity of Paramethasone Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paramethasone (B1678425) acetate (B1210297) is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1][2][3] As a member of the corticosteroid class of drugs, its biological effects are mediated through its interaction with the glucocorticoid receptor (GR), leading to widespread changes in gene expression that ultimately modulate cellular processes involved in inflammation and immunity.[4] This technical guide provides an in-depth overview of the in vitro biological activity of paramethasone acetate, focusing on its mechanism of action, effects on key signaling pathways, and the experimental methodologies used to characterize these activities. While specific quantitative data for this compound is limited in the readily available scientific literature, this document outlines the established activities of potent glucocorticoids and the methods for their in vitro assessment.
Mechanism of Action
The anti-inflammatory and immunosuppressive effects of this compound are primarily initiated by its binding to the cytosolic Glucocorticoid Receptor (GR).[4] Upon binding, the receptor-ligand complex undergoes a conformational change, dissociates from a chaperone protein complex, and translocates to the nucleus.[4] Within the nucleus, the activated GR dimerizes and interacts with specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to either the activation (transactivation) or repression (transrepression) of gene transcription.[4][5]
A key anti-inflammatory mechanism of glucocorticoids is the transrepression of pro-inflammatory transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[6][7] This interference with NF-κB and AP-1 signaling pathways leads to the reduced expression of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[6][7]
Key In Vitro Biological Activities
Glucocorticoid Receptor Binding Affinity
Table 1: Representative Glucocorticoid Receptor Relative Binding Affinity (RBA) Data for Various Corticosteroids. (Note: Data for this compound is not available in the cited literature; this table illustrates the type of data obtained from such assays).
| Compound | Relative Binding Affinity (RBA) (%) (Dexamethasone = 100) |
| Dexamethasone | 100 |
| Budesonide | 267 |
| Fluticasone Propionate | 1800 |
| Hydrocortisone | 10 |
| Prednisolone | 25 |
Inhibition of Pro-inflammatory Cytokine Production
A hallmark of glucocorticoid activity is the suppression of pro-inflammatory cytokine synthesis and release. This compound is expected to inhibit the production of key cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in various cell types upon inflammatory stimulation.
Table 2: Expected aualitative Inhibition of Cytokine Production by this compound. (Note: Specific IC50 values for this compound are not available in the cited literature).
| Cytokine | Cell Type | Stimulant | Expected Effect of this compound |
| TNF-α | Macrophages, Monocytes | Lipopolysaccharide (LPS) | Potent Inhibition |
| IL-1β | Monocytes | LPS | Potent Inhibition |
| IL-6 | Epithelial cells, Fibroblasts | IL-1β, TNF-α | Potent Inhibition |
| IL-8 | Endothelial cells | TNF-α | Potent Inhibition |
Suppression of Lymphocyte Proliferation
Glucocorticoids are potent inhibitors of T-lymphocyte proliferation, a critical process in the adaptive immune response. This effect is largely mediated by the inhibition of Interleukin-2 (IL-2) production and signaling.
Table 3: Expected Inhibition of Lymphocyte Proliferation by this compound. (Note: Specific IC50 values for this compound are not available in the cited literature).
| Cell Type | Mitogen | Expected IC50 Range for Potent Glucocorticoids |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Phytohemagglutinin (PHA) | 10⁻⁹ to 10⁻⁷ M |
| Purified T-cells | Anti-CD3/CD28 antibodies | 10⁻⁹ to 10⁻⁷ M |
Experimental Protocols
Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)
This assay quantifies the affinity of a test compound for the GR by measuring its ability to displace a radiolabeled glucocorticoid.
Methodology:
-
Receptor Preparation: Prepare a cytosolic fraction containing the GR from a suitable cell line (e.g., A549 human lung carcinoma cells) or tissue.
-
Competition Reaction: Incubate the cytosolic preparation with a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) and varying concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a method such as dextran-coated charcoal adsorption or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (the concentration that inhibits 50% of radioligand binding) is determined by non-linear regression analysis.
NF-κB Inhibition Assay (Reporter Gene Assay)
This assay measures the ability of a compound to inhibit NF-κB transcriptional activity.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transiently or stably transfect them with a reporter plasmid containing an NF-κB response element upstream of a reporter gene (e.g., luciferase).
-
Compound Treatment and Stimulation: Pre-incubate the transfected cells with varying concentrations of this compound for a defined period. Subsequently, stimulate NF-κB activation with an appropriate agonist (e.g., TNF-α).
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
Data Analysis: Normalize the reporter activity to a control (e.g., total protein concentration or a co-transfected control plasmid). Calculate the percentage of inhibition of NF-κB activity at each concentration of this compound and determine the IC50 value.[8]
Cytokine Production Assay (ELISA)
This assay quantifies the amount of a specific cytokine released from cells into the culture medium.
Methodology:
-
Cell Culture and Stimulation: Plate cells (e.g., human PBMCs or a macrophage cell line like RAW 264.7) and pre-treat with various concentrations of this compound. Stimulate the cells with an inflammatory agent (e.g., LPS) to induce cytokine production.
-
Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) on the supernatants using a specific antibody pair for the cytokine of interest (e.g., TNF-α, IL-6).
-
Data Analysis: Generate a standard curve using recombinant cytokine. Determine the concentration of the cytokine in the samples from the standard curve. Calculate the percentage of inhibition of cytokine production for each concentration of this compound and determine the IC50 value.
Lymphocyte Proliferation Assay (³H-Thymidine Incorporation)
This assay measures the proliferation of lymphocytes by quantifying the incorporation of a radiolabeled nucleoside into newly synthesized DNA.
Methodology:
-
Cell Isolation and Culture: Isolate human PBMCs from whole blood using density gradient centrifugation. Culture the cells in the presence of a mitogen (e.g., PHA) to stimulate proliferation.
-
Compound Treatment: Concurrently treat the cells with a range of concentrations of this compound.
-
Radiolabeling: After a period of incubation (typically 48-72 hours), add ³H-thymidine to the cultures and incubate for an additional 18-24 hours.
-
Cell Harvesting and Scintillation Counting: Harvest the cells onto a filter mat, wash to remove unincorporated ³H-thymidine, and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of proliferation at each this compound concentration and determine the IC50 value.[9][10]
Signaling Pathways and Experimental Workflows
Caption: Glucocorticoid receptor signaling pathway of this compound.
Caption: Experimental workflow for an NF-κB inhibition reporter assay.
Caption: Experimental workflow for a lymphocyte proliferation assay.
Conclusion
This compound, as a potent glucocorticoid, exerts its biological effects in vitro primarily through the modulation of gene expression via the glucocorticoid receptor. Its key activities include the potent inhibition of pro-inflammatory cytokine production and the suppression of lymphocyte proliferation. The experimental protocols detailed in this guide provide a framework for the in vitro characterization of this compound and other novel glucocorticoid compounds. While specific quantitative data for this compound remains to be fully elucidated in publicly accessible literature, the established mechanisms and methodologies for this class of drugs provide a strong foundation for its continued investigation and development. Further research is warranted to precisely quantify the in vitro potency of this compound across a range of cellular and molecular assays to better inform its therapeutic applications.
References
- 1. axplora.com [axplora.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Paramethasone | C22H29FO5 | CID 5875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]
- 5. Anti-inflammatory functions of the glucocorticoid receptor require DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucocorticoids Antagonize Ap-1 by Inhibiting the Activation/Phosphorylation of Jnk without Affecting Its Subcellular Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of glucocorticoids on lymphocyte activation in patients with steroid-sensitive and steroid-resistant asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of phytohemagglutinin-induced lymphocyte proliferation by dexamethasone: mechanisms of individual susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
Paramethasone Acetate: A Technical Guide to Preclinical Research Findings
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paramethasone (B1678425) acetate (B1210297), a synthetic glucocorticoid, has been recognized for its anti-inflammatory properties. This technical guide provides a comprehensive overview of the available preclinical research findings for paramethasone acetate. While specific quantitative preclinical data for this compound is limited in publicly accessible literature, this document synthesizes the existing information and provides context with data from other relevant corticosteroids. This guide covers the mechanism of action, anti-inflammatory activity, and available toxicological data, supplemented with detailed experimental protocols and visual representations of key biological pathways and experimental workflows to support further research and development.
Introduction
This compound is a fluorinated corticosteroid that, like other glucocorticoids, exerts its effects by modulating gene expression through interaction with the glucocorticoid receptor (GR).[1] Its primary therapeutic application lies in the management of inflammatory and allergic conditions.[1] This document aims to provide a detailed technical resource for researchers and professionals involved in drug development by summarizing the preclinical data on this compound.
Mechanism of Action
The anti-inflammatory actions of this compound are mediated through its interaction with the glucocorticoid receptor. Upon binding, the receptor-ligand complex translocates to the nucleus and modulates the transcription of target genes. This leads to the inhibition of pro-inflammatory mediators and the promotion of anti-inflammatory proteins.
Glucocorticoid Receptor Signaling Pathway
The binding of this compound to the cytoplasmic glucocorticoid receptor (GR), which is in a complex with heat shock proteins (HSPs), triggers a conformational change. This results in the dissociation of the HSPs and the translocation of the activated GR into the nucleus. Inside the nucleus, the GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to either transactivation or transrepression of gene expression. This process ultimately results in the down-regulation of pro-inflammatory cytokines like IL-1, IL-2, IL-6, and TNF-alpha, and the up-regulation of anti-inflammatory proteins like lipocortin-1, which inhibits phospholipase A2 and thereby the production of prostaglandins (B1171923) and leukotrienes.[1]
Preclinical Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects in preclinical models. It is reported to be approximately 10 times as potent as cortisone (B1669442) in its anti-inflammatory action.
Cantharidin-Induced Ear Edema in Rats
A study assessing the topical anti-inflammatory activity of various corticosteroids found that this compound significantly suppressed cantharidin-induced inflammation in the rat ear.[2]
Experimental Protocol: Cantharidin-Induced Ear Edema
-
Animal Model: Male rats.
-
Induction of Inflammation: A solution of cantharidin (B1668268) (400 µg) is applied topically to the inner surface of one ear of each rat. The contralateral ear receives the vehicle control.
-
Test Substance Administration: this compound, formulated in a suitable vehicle, is applied topically to the cantharidin-treated ear at various concentrations. A control group receives the vehicle only.
-
Assessment of Inflammation: At a predetermined time point (e.g., 72 hours) after cantharidin application, the animals are euthanized. A uniform punch biopsy is taken from both the treated and control ears.
-
Data Analysis: The weight of the ear punch biopsies is measured. The anti-inflammatory effect is calculated as the percentage inhibition of the increase in ear weight in the treated group compared to the vehicle control group.
Quantitative Anti-inflammatory Data
| Compound | Animal Model | Assay | ED50 / % Inhibition | Reference |
| This compound | Rat | Cantharidin-Induced Ear Edema | Significant suppression (quantitative data not provided) | [2] |
| Prednisolone (B192156) 17-valerate 21-acetate (0.3% ointment) | Rat | Carrageenan-Induced Paw Edema | Equivalent to 0.12% Betamethasone valerate (B167501) ointment | [3] |
| Prednisolone 17-valerate 21-acetate (0.3% ointment) | Guinea Pig | Croton Oil-Induced Ear Edema | Same or more potent than 0.12% Betamethasone valerate | [3] |
Preclinical Pharmacokinetics
Detailed preclinical pharmacokinetic data for this compound, including parameters such as Cmax, Tmax, and half-life, are not widely available in published literature. The following table provides pharmacokinetic data for other corticosteroids in animal models to serve as a general reference.
| Compound | Animal Model | Route of Administration | Cmax | Tmax | T1/2 (elimination) | Reference |
| This compound | Data Not Available | - | - | - | - | - |
| Methylprednisolone (B1676475) Acetate (200 mg) | Horse | Intra-articular | 7.26 ± 3.3 ng/mL | 8 hours | 19.2 hours | [4] |
| Dexamethasone (B1670325) (0.05 mg/kg) | Horse | Intravenous | - | - | 10.7 hours (gamma) | [5] |
Preclinical Toxicology
Experimental data on the acute and repeated-dose toxicity of this compound are limited.
Acute Toxicity
A predicted oral LD50 value for paramethasone in rats is available. It is important to note that this is a computational prediction and not derived from experimental studies.
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| Paramethasone | Rat | Oral | 2.3293 mol/kg (Predicted) | DrugBank |
| Hydrocortisone (B1673445) 17-butyrate 21-propionate | Mouse | Oral | > 5000 mg/kg | |
| Hydrocortisone 17-butyrate 21-propionate | Rat | Oral | > 5000 mg/kg |
Repeated-Dose Toxicity
No-Observed-Adverse-Effect-Level (NOAEL) data from subchronic or chronic toxicity studies for this compound are not available in the reviewed literature. For context, NOAEL data for dexamethasone is provided.
| Compound | Animal Model | Duration | NOAEL | Key Findings at LOAEL | Reference |
| This compound | Data Not Available | - | - | - | - |
| Dexamethasone | Rat | - | 1 µg/kg/day | Decreased white blood cell count | [6] |
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for evaluating the anti-inflammatory activity of a test compound in a preclinical animal model.
Conclusion
This compound is a potent anti-inflammatory corticosteroid. While its mechanism of action is well-understood within the context of glucocorticoid receptor signaling, there is a notable lack of specific, quantitative preclinical data in the public domain regarding its efficacy in standard inflammation models, as well as its pharmacokinetic and toxicological profiles. The information provided in this guide, including comparative data for other corticosteroids and detailed experimental protocols, is intended to serve as a valuable resource for researchers and to highlight areas where further investigation is warranted to fully characterize the preclinical profile of this compound.
References
- 1. Paramethasone | C22H29FO5 | CID 5875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Assessment of topical anti-inflammatory activity in rats with cantharidin-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Anti-inflammatory effects of prednisolone 17-valerate 21-acetate, a new topical corticosteroid (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of methylprednisolone acetate after intra-articular administration and its effect on endogenous hydrocortisone and cortisone secretion in horses [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of dexamethasone with pharmacokinetic/pharmacodynamic model of the effect of dexamethasone on endogenous hydrocortisone and cortisone in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative anti-inflammatory efficacy of topical corticosteroids with low glaucoma-inducing potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Paramethasone Acetate: A Technical Overview of its Discovery, Mechanism, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paramethasone (B1678425) acetate (B1210297), a synthetic glucocorticoid, emerged in the mid-20th century as a potent anti-inflammatory and immunosuppressive agent. Developed by Eli Lilly and Company, it represented an advancement in corticosteroid therapy, offering enhanced anti-inflammatory effects with reduced mineralocorticoid activity compared to earlier compounds. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of paramethasone acetate. It details its mechanism of action through glucocorticoid receptor-mediated signaling, including its influence on the NF-κB and AP-1 pathways. While specific quantitative data on its binding affinity and in vivo potency are not extensively available in public literature, this document compiles known comparative data and outlines the experimental methodologies used for the characterization of such compounds.
Discovery and Historical Development
The development of this compound is situated within the broader "golden age" of corticosteroid research that followed the discovery of cortisone's therapeutic effects in the late 1940s.[1][2] Pharmaceutical companies, including Eli Lilly and Company, embarked on extensive research programs to synthesize novel corticosteroids with improved therapeutic indices—namely, higher anti-inflammatory potency and lower mineralocorticoid (salt-retaining) side effects.[1]
Chemical Synthesis
The synthesis of this compound involves a multi-step chemical process starting from a steroid precursor. While the specific, proprietary synthesis protocol used by Eli Lilly is not publicly available, a general workflow can be inferred from patents related to the synthesis of similar fluorinated corticosteroids.
A plausible synthetic route would likely involve the following key transformations:
-
Introduction of the C1-C2 double bond: This is typically achieved through a dehydrogenation reaction, often using a microbial fermentation step or a chemical oxidant like selenium dioxide.
-
Fluorination at the 6α-position: This critical step enhances glucocorticoid potency. It can be accomplished through a variety of methods, including the addition of perchloryl fluoride (B91410) to an enol ether intermediate.
-
Methylation at the 16α-position: The introduction of a methyl group at this position further increases anti-inflammatory activity and reduces mineralocorticoid effects. This is often achieved via a Grignard reaction on a 16,17-epoxy intermediate.
-
Hydroxylation at the 11β- and 17α-positions: These hydroxyl groups are crucial for glucocorticoid activity. Their introduction can be accomplished through microbial hydroxylation or a series of chemical steps.
-
Acetylation at the 21-position: The final step involves the esterification of the 21-hydroxyl group with acetic anhydride (B1165640) or acetyl chloride to yield this compound.
A generalized synthetic workflow for this compound.
Pharmacological Properties
Mechanism of Action
This compound is a potent agonist of the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[7] Upon binding to its ligand in the cytoplasm, the GR undergoes a conformational change, dissociates from a complex of heat shock proteins, and translocates to the nucleus.[8] In the nucleus, the ligand-activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the transactivation of anti-inflammatory genes.
Furthermore, a significant component of the anti-inflammatory action of glucocorticoids is mediated through the repression of pro-inflammatory gene expression. This transrepression occurs via several mechanisms, including:
-
Inhibition of Transcription Factors: The activated GR can physically interact with and inhibit the activity of key pro-inflammatory transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[9][10] This interaction prevents these factors from binding to their respective DNA response elements and driving the expression of inflammatory cytokines, chemokines, and adhesion molecules.
-
Induction of Inhibitory Proteins: Glucocorticoids can induce the expression of anti-inflammatory proteins, such as IκBα, which sequesters NF-κB in the cytoplasm, and Mitogen-activated Protein Kinase Phosphatase-1 (MKP-1), which dephosphorylates and inactivates pro-inflammatory signaling kinases.[9][10]
Signaling Pathway Modulation
The anti-inflammatory effects of this compound are primarily achieved through its modulation of the NF-κB and AP-1 signaling pathways.
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitory protein IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound, through the activated GR, can interfere with this pathway in at least two ways: by directly interacting with and inhibiting the transcriptional activity of NF-κB and by upregulating the expression of IκBα.
Modulation of the NF-κB signaling pathway by this compound.
The AP-1 transcription factor, a dimer typically composed of proteins from the Jun and Fos families, is activated by various stress signals and plays a crucial role in inflammation and immune responses. The activated GR can physically interact with c-Jun, a key component of the AP-1 complex, thereby inhibiting its transcriptional activity.
Inhibition of the AP-1 signaling pathway by this compound.
Quantitative Data
While specific quantitative data for this compound is sparse in publicly accessible literature, some comparative potency data has been reported.
| Pharmacological Parameter | This compound | Reference Compound | Reference |
| Anti-inflammatory Potency | 10 times more potent | Cortisone | [7] |
| Equivalent Anti-inflammatory Dose | 2 mg | Hydrocortisone (20 mg) | [7] |
Experimental Protocols
The following sections describe generalized experimental protocols that are commonly used to characterize the pharmacological properties of glucocorticoids like this compound.
Glucocorticoid Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the glucocorticoid receptor.
Methodology: Competitive radioligand binding assay.
-
Preparation of Cytosol: Prepare a cytosolic fraction containing glucocorticoid receptors from a suitable source, such as rat liver or a human cell line expressing the GR.
-
Incubation: Incubate the cytosolic preparation with a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) and varying concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or gel filtration.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Calculate the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
Objective: To evaluate the in vivo anti-inflammatory potency of this compound.
Methodology: Carrageenan-induced paw edema in rats.
-
Animal Model: Use male Wistar or Sprague-Dawley rats.
-
Drug Administration: Administer this compound or vehicle control intraperitoneally or orally at various doses.
-
Induction of Inflammation: One hour after drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for each dose of this compound compared to the vehicle control group. Determine the ED₅₀ (the dose that produces 50% inhibition of edema).
Workflow for the carrageenan-induced paw edema assay.
Conclusion
This compound represents a significant milestone in the historical development of synthetic corticosteroids. Its enhanced anti-inflammatory potency and reduced mineralocorticoid effects compared to earlier glucocorticoids made it a valuable therapeutic option for a range of inflammatory and autoimmune conditions. Although its use has largely been superseded by newer agents, a technical understanding of its discovery, mechanism of action, and pharmacological profile remains relevant for researchers in the field of steroid biology and drug development. The principles of its design and its modulation of key inflammatory signaling pathways continue to inform the development of novel anti-inflammatory therapies. Further investigation into historical archives and non-digitized literature may yet reveal more specific quantitative data to complete our understanding of this potent synthetic glucocorticoid.
References
- 1. axplora.com [axplora.com]
- 2. Regulation of nuclear factor kappaB by corticosteroids in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinexprheumatol.org [clinexprheumatol.org]
- 5. Corticosteroids--from an idea to clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. History of the development of corticosteroid therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. History of the development of corticosteroid therapy. | Semantic Scholar [semanticscholar.org]
- 8. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 9. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
Paramethasone Acetate: A Technical Overview of its Molecular Properties and Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Core Molecular and Physical Properties
Paramethasone (B1678425) acetate (B1210297) is a synthetic corticosteroid valued for its anti-inflammatory and immunosuppressive activities. A comprehensive summary of its key quantitative data is presented below.
| Property | Value |
| Molecular Formula | C₂₄H₃₁FO₆ |
| Molecular Weight | 434.50 g/mol |
Glucocorticoid Receptor Signaling Pathway
Paramethasone acetate exerts its effects by binding to the glucocorticoid receptor (GR), a protein that resides in the cytoplasm in an inactive state, complexed with heat shock proteins (HSPs). Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. Inside the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines.
Experimental Protocols: Methodologies for Analogous Corticosteroids
While specific, detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in publicly accessible scientific literature, the following sections outline established methodologies for structurally similar corticosteroids, such as dexamethasone (B1670325) acetate and betamethasone (B1666872) acetate. These protocols can serve as a foundational reference for developing and validating methods for this compound.
General Experimental Workflow
The development and analysis of a corticosteroid active pharmaceutical ingredient (API) like this compound typically follows a structured workflow, from synthesis and purification to comprehensive analytical characterization.
Synthesis
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is a crucial technique for determining the purity of this compound and for assaying its concentration in pharmaceutical formulations. A validated HPLC method ensures the identity, strength, and quality of the drug substance. The following table outlines a typical HPLC method for a similar corticosteroid, dexamethasone acetate, which can be adapted for this compound.
| Parameter | Typical Conditions for Dexamethasone Acetate Analysis |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Methanol and Water (e.g., 65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Method validation would be performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural confirmation of this compound. Both ¹H NMR and ¹³C NMR are used to provide detailed information about the molecular structure.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Characteristic signals for the steroid backbone, the methyl groups, and the acetate moiety would be expected.
-
¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon atoms are indicative of their functional group and hybridization state.
An In-depth Technical Guide to Paramethasone Acetate
CAS Number: 1597-82-6
This technical guide provides a comprehensive overview of Paramethasone (B1678425) acetate (B1210297), a synthetic glucocorticoid, for researchers, scientists, and drug development professionals. The document details its mechanism of action, key signaling pathways, quantitative efficacy data, and relevant experimental protocols.
Core Compound Information
Paramethasone acetate is a fluorinated corticosteroid and the 21-acetate ester of paramethasone.[1][2] It is recognized for its potent anti-inflammatory and immunosuppressive activities.[3]
| Property | Value | Source |
| CAS Number | 1597-82-6 | [1][4] |
| Molecular Formula | C24H31FO6 | [1][5] |
| Molecular Weight | 434.50 g/mol | [1][5] |
| Synonyms | Haldrone, Paramethasone 21-acetate | [1] |
| Appearance | Fluffy, practically white, crystalline powder | [6] |
| Solubility | Soluble in chloroform, ether, and methanol; slightly soluble in water. | [5][6] |
Mechanism of Action & Signaling Pathways
As a glucocorticoid, the primary mechanism of action for this compound involves its interaction with the glucocorticoid receptor (GR).[6][7] This interaction initiates a cascade of molecular events that modulate the expression of a wide array of genes involved in inflammation and immune responses.[6]
Glucocorticoid Receptor (GR) Signaling Pathway
The anti-inflammatory effects of this compound are mediated through the classical genomic signaling pathway of the glucocorticoid receptor.[8][9]
-
Ligand Binding: Being lipophilic, this compound diffuses across the cell membrane and binds to the cytosolic Glucocorticoid Receptor (GR), which is part of a multiprotein complex.[8][10]
-
Conformational Change & Translocation: Ligand binding induces a conformational change in the GR, leading to its dissociation from the chaperone protein complex and subsequent translocation into the nucleus.[8][10]
-
Gene Regulation: In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding can either enhance (transactivation) or suppress (transrepression) gene transcription.[9][11]
Transrepression of Pro-inflammatory Genes: A key anti-inflammatory mechanism is the transrepression of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[12] The activated GR can physically interact with NF-κB, preventing it from binding to its DNA response elements and thereby inhibiting the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[12]
Glucocorticoid Receptor Signaling Pathway.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[13][14] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[14] Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[14]
This compound, through the activated GR, interferes with this pathway primarily through:
-
Direct Interaction: The activated GR can directly bind to the p65 subunit of NF-κB, preventing its transcriptional activity.[12]
-
Induction of IκBα: Glucocorticoids can increase the transcription of the gene encoding IκBα, leading to increased sequestration of NF-κB in the cytoplasm.[15]
Inhibition of NF-κB Signaling by this compound.
Quantitative Data on Anti-inflammatory Potency
The anti-inflammatory potency of this compound has been compared to other corticosteroids in various studies.
| Corticosteroid | Relative Anti-inflammatory Potency | Source |
| Hydrocortisone | 1 | [6] |
| Cortisone | 0.8 | [6] |
| Paramethasone | 10 | [6] |
| Prednisolone | 4 | [16] |
Note: 2 mg of Paramethasone is approximately equivalent to 20 mg of Hydrocortisone in anti-inflammatory effect.[6]
Experimental Protocols
The following are representative protocols for assays commonly used to evaluate the anti-inflammatory activity of glucocorticoids like this compound.
Glucocorticoid Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the Glucocorticoid Receptor.
Workflow for GR Binding Assay.
Methodology:
-
Reagent Preparation: Prepare assay buffer, a solution of purified human GR, and a fluorescently labeled GR ligand (e.g., Fluormone™ GS Red).[17]
-
Compound Dilution: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Plate Setup: In a microplate, add the diluted this compound, followed by the GR protein solution.
-
Ligand Addition: Add the fluorescent GR ligand to all wells.
-
Incubation: Incubate the plate for a specified period (e.g., 2-4 hours) at room temperature, protected from light, to allow the binding to reach equilibrium.[17]
-
Measurement: Measure the fluorescence polarization (FP) of each well using a suitable plate reader.
-
Data Analysis: Plot the FP values against the logarithm of the this compound concentration. The concentration at which 50% of the fluorescent ligand is displaced (IC50) can be determined from the resulting sigmoidal curve. The IC50 value can then be used to calculate the binding affinity (Ki).
Inhibition of Prostaglandin (B15479496) E2 (PGE2) Synthesis Assay
This cell-based assay measures the ability of this compound to inhibit the production of the pro-inflammatory mediator PGE2.[18][19][20]
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., human endothelial cells or macrophages) in appropriate media.[18]
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 24 hours).[18]
-
Stimulation: Induce inflammation and PGE2 production by adding a stimulating agent such as interleukin-1β (IL-1β) or lipopolysaccharide (LPS).[21]
-
Supernatant Collection: After an appropriate incubation time, collect the cell culture supernatant.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of PGE2 inhibition for each concentration of this compound compared to the stimulated control. Determine the IC50 value from the dose-response curve.
NF-κB Nuclear Translocation Assay
This assay assesses the inhibitory effect of this compound on the translocation of NF-κB from the cytoplasm to the nucleus.[22][23]
Methodology:
-
Cell Culture and Seeding: Culture an appropriate cell line (e.g., HeLa or A549 cells) on coverslips or in imaging-compatible plates.[22][24]
-
Compound Pre-treatment: Treat the cells with different concentrations of this compound for a specified duration (e.g., 1 hour).[24]
-
Stimulation: Induce NF-κB activation and translocation by adding a pro-inflammatory stimulus like Tumor Necrosis Factor-alpha (TNF-α).[22]
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize the cell membranes with a detergent (e.g., Triton X-100).
-
Immunofluorescence Staining: Incubate the cells with a primary antibody specific for an NF-κB subunit (e.g., p65), followed by a fluorescently labeled secondary antibody. Stain the nuclei with a counterstain like DAPI.
-
Imaging: Acquire images of the cells using a fluorescence microscope.
-
Image Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of the NF-κB signal in multiple cells for each treatment condition. A reduction in the nuclear-to-cytoplasmic fluorescence ratio indicates inhibition of NF-κB translocation.
Clinical and Research Applications
This compound has been clinically evaluated for the treatment of various inflammatory and allergic conditions.[4][25] Its therapeutic applications include rheumatoid arthritis, asthma, and various dermatological conditions.[16][26] In a research context, it serves as a valuable tool for studying the mechanisms of glucocorticoid action and for the development of novel anti-inflammatory drugs with improved therapeutic profiles.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axplora.com [axplora.com]
- 5. This compound (200 MG) | 1597-82-6 [chemicalbook.com]
- 6. Paramethasone | C22H29FO5 | CID 5875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 9. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. physoc.org [physoc.org]
- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-κB - Wikipedia [en.wikipedia.org]
- 15. Regulation of nuclear factor kappaB by corticosteroids in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Therapy of chronic asthma with a new corticosteroid: acetate of paramethasone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Inhibition by glucocorticoids of prostaglandin release from adipose tissue in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of Prostaglandin Biosynthesis by Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Interference of corticosteroids with prostaglandin E2 synthesis at the level of cyclooxygenase-2 mRNA expression in kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Clinical assessment of a new corticosteroid: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. [Therapeutic activity and effects on adrenal function, of the administration of 6-alpha-fluoro-16-alpha-methyl-prednisolone-21-acetate in single doses every 48 hours in patients with rheumatoid arthritis] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology and Toxicology of Paramethasone Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Paramethasone (B1678425) acetate (B1210297) is a synthetic corticosteroid, an acetate ester of paramethasone, used for its glucocorticoid activity.[4][5] Like other glucocorticoids, it is employed in the treatment of various inflammatory and allergic conditions.[1] Its therapeutic effects are attributed to its ability to modulate the immune system and reduce inflammation. This guide delves into the core pharmacological and toxicological aspects of paramethasone acetate to provide a detailed resource for the scientific community.
Pharmacology
Mechanism of Action
This compound exerts its effects by acting as a glucocorticoid receptor (GR) agonist.[4][6] The GR is a cytosolic receptor that, upon binding to a ligand like this compound, translocates to the nucleus.[1] In the nucleus, the ligand-receptor complex modulates gene expression through two primary mechanisms:
-
Transactivation: The GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: The GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby reducing the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1]
The anti-inflammatory actions of glucocorticoids are thought to involve the induction of phospholipase A2 inhibitory proteins, known as lipocortins. These proteins control the biosynthesis of potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[6] this compound reduces inflammatory reactions by limiting capillary dilatation and permeability and restricting the accumulation of polymorphonuclear leukocytes and macrophages.[6]
Pharmacodynamics
Paramethasone is a potent anti-inflammatory agent. Its anti-inflammatory effect is approximately 10 times that of cortisone.[1] A 2 mg dose of paramethasone is roughly equivalent in anti-inflammatory effect to 20 mg of hydrocortisone (B1673445).[1] It possesses minimal mineralocorticoid (sodium-retaining) properties, which makes it unsuitable for replacement therapy in adrenocortical insufficiency.[1]
A study in healthy men demonstrated that this compound (6 mg/day for 7 days) significantly suppressed the basal concentrations and circadian variations of cortisol, dihydrotestosterone, androstenedione, and estradiol, without affecting testosterone, LH, FSH, or prolactin levels.[7]
Pharmacokinetics
Absorption: Information on the oral bioavailability of this compound is not specified.
Distribution: Paramethasone is reported to be 80% bound to plasma proteins.[6] The volume of distribution is not available.[6]
Metabolism: Corticosteroids are primarily metabolized in the liver.[6]
Excretion: The metabolites are mainly excreted by the kidneys, with some also excreted into the bile.[6] The half-life and clearance rate for paramethasone are not available.[6] For comparison, the terminal half-life of betamethasone (B1666872) is approximately 6.5 hours, while dexamethasone (B1670325) has a half-life of around 5.5 hours.[8][9]
Toxicology
The toxicological profile of this compound is consistent with that of other glucocorticoids. Prolonged use or high doses can lead to a range of adverse effects.
Acute Toxicity
Chronic Toxicity and Adverse Effects
Long-term administration of glucocorticoids can lead to:
-
Metabolic effects: Hyperglycemia, and abnormal fat distribution.
-
Endocrine effects: Suppression of the hypothalamic-pituitary-adrenal (HPA) axis, and growth retardation in children.[11]
-
Musculoskeletal effects: Osteoporosis, and muscle weakness.[1][11]
-
Gastrointestinal effects: Peptic ulceration.[11]
-
Ophthalmic effects: Glaucoma, and cataracts.[11]
-
Immunosuppression: Increased susceptibility to infections.[11]
-
Dermatological effects: Skin thinning, and poor wound healing.[11]
Data Presentation
Table 1: Pharmacodynamic Properties of this compound
| Parameter | Value | Reference |
| Relative Anti-inflammatory Potency (vs. Cortisone) | 10 | [1] |
| Equivalent Anti-inflammatory Dose (vs. Hydrocortisone) | 2 mg Paramethasone ≈ 20 mg Hydrocortisone | [1] |
| Mineralocorticoid Activity | Minimal | [1] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Protein Binding | 80% | [6] |
| Oral Bioavailability | Not Available | |
| Volume of Distribution | Not Available | [6] |
| Half-life | Not Available | [6] |
| Clearance | Not Available | [6] |
Table 3: Toxicological Data for this compound
| Parameter | Species | Route | Value | Reference |
| LD50 | Not Available | Not Available | Not Available |
Experimental Protocols
Glucocorticoid Receptor Binding Assay (Competitive Binding)
Objective: To determine the relative binding affinity of this compound for the glucocorticoid receptor.
Methodology: This protocol is based on a competitive binding assay using a radiolabeled glucocorticoid.
Materials:
-
Recombinant human glucocorticoid receptor (GR)
-
[³H]-Dexamethasone (radioligand)
-
This compound (test compound)
-
Unlabeled dexamethasone (for determining non-specific binding)
-
Assay buffer (e.g., TEG buffer: 10 mM Tris, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and unlabeled dexamethasone in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant human GR, and [³H]-Dexamethasone to each well.
-
Add the diluted this compound or unlabeled dexamethasone to the respective wells. Include wells for total binding (radioligand and GR only) and non-specific binding (radioligand, GR, and a high concentration of unlabeled dexamethasone).
-
Incubate the plate at 4°C for a specified time (e.g., 18 hours) to reach equilibrium.
-
Transfer the contents of the wells to a filter plate and wash with cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition of radioligand binding for each concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the concentration-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of this compound.
Methodology: This is a widely used model of acute inflammation.[12][13][14][15]
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound (test drug)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Fast the rats overnight before the experiment with free access to water.
-
Administer this compound or the vehicle intraperitoneally or orally to different groups of rats.
-
After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[14]
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the drug-treated group.
Mandatory Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway of this compound.
Caption: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.
Conclusion
This compound is a potent synthetic glucocorticoid that operates through the well-established glucocorticoid receptor signaling pathway to exert its anti-inflammatory and immunosuppressive effects. While its qualitative pharmacological and toxicological profiles are similar to other corticosteroids, this technical guide highlights a notable lack of publicly available, specific quantitative data regarding its binding affinity, pharmacokinetics, and acute toxicity. The provided experimental protocols and pathway diagrams offer a solid foundation for researchers to further investigate and characterize this compound, which is crucial for its potential applications in drug development and for a more complete understanding of its therapeutic window and risk-benefit profile. Further studies are warranted to fill the existing data gaps and to fully elucidate the clinical pharmacology of this compound.
References
- 1. Paramethasone | C22H29FO5 | CID 5875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. axplora.com [axplora.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound (PA): corticosteroid potency vs hypothalamic pituitary-gonadal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Pharmacodynamics of Intramuscular and Oral Betamethasone and Dexamethasone in Reproductive Age Women in India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of betamethasone in healthy adults after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Studies on toxicity of hydrocortisone 17-butyrate 21-propionate -1. Acute toxicity of hydrocortisone 17-butyrate 21-propionate and its analogues in mice, rats and dogs (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Corticosteroid Adverse Effects - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
- 13. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Paramethasone Acetate: A Technical Guide for Cellular Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paramethasone (B1678425) acetate (B1210297) is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] As a member of the corticosteroid class of steroid hormones, it modulates a wide array of physiological processes, including metabolism, immune responses, and cellular homeostasis.[2][3] Its primary mechanism of action is through its interaction with the glucocorticoid receptor (GR), a ligand-dependent transcription factor that regulates the expression of a vast number of genes.[4] This guide provides an in-depth overview of the use of paramethasone acetate in cellular signaling studies, focusing on its mechanism of action, its impact on key signaling pathways, and detailed experimental protocols for its investigation.
Core Mechanism of Action: The Glucocorticoid Receptor Pathway
This compound, like other glucocorticoids, exerts its effects by binding to the cytoplasmic glucocorticoid receptor (GR). In its inactive state, the GR is part of a multiprotein complex. Upon ligand binding, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus.[4]
Once in the nucleus, the activated GR-ligand complex can modulate gene expression through several mechanisms:
-
Transactivation: The GR dimer can bind directly to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to an increase in the transcription of anti-inflammatory proteins.[3][5]
-
Transrepression: The GR can interact with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), to inhibit their pro-inflammatory activity.[6][7] This interaction prevents the transcription of pro-inflammatory genes.
-
Post-transcriptional Regulation: Glucocorticoids can also affect the stability of messenger RNA (mRNA), leading to a decrease in the synthesis of certain inflammatory proteins.[5]
Impact on Key Cellular Signaling Pathways
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB is a central regulator of the inflammatory response.[8] It controls the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. Glucocorticoids, including this compound, are potent inhibitors of the NF-κB signaling pathway.[9]
The primary mechanism of inhibition involves the activated GR interfering with the transcriptional activity of NF-κB. This can occur through direct protein-protein interaction, preventing NF-κB from binding to its target DNA sequences. Additionally, the GR can induce the expression of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus.[10]
Modulation of the MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) signaling pathways are involved in a variety of cellular processes, including inflammation, cell proliferation, and apoptosis.[7] Glucocorticoids can inhibit the activity of several MAPK pathways, including the p38 MAPK and JNK pathways.[11]
One key mechanism of MAPK inhibition by glucocorticoids is through the induction of MAPK Phosphatase-1 (MKP-1).[12] MKP-1 is a dual-specificity phosphatase that can dephosphorylate and inactivate MAPKs, thereby downregulating their signaling activity.[11] This leads to a reduction in the expression of downstream inflammatory mediators.
Regulation of Apoptosis
The effect of this compound on apoptosis is cell-type specific. In cells of the hematopoietic system, such as lymphocytes and monocytes, glucocorticoids are known to induce apoptosis.[13][14] This is a key component of their immunosuppressive and anti-inflammatory effects. The induction of apoptosis in these cells is mediated by the regulation of Bcl-2 family proteins, leading to the activation of the intrinsic apoptotic pathway.[15]
Conversely, in some other cell types, such as epithelial cells and fibroblasts, glucocorticoids can have an anti-apoptotic effect, protecting the cells from apoptotic signals.[13] This dual role highlights the complexity of glucocorticoid signaling in different cellular contexts.
Quantitative Data
The following tables summarize quantitative data for glucocorticoids in cellular signaling studies. Note that specific data for this compound is limited in the public domain; therefore, data for the widely studied and structurally similar glucocorticoid, dexamethasone, is included for reference.
Table 1: Potency and Efficacy of Glucocorticoids
| Compound | Relative Anti-inflammatory Potency (compared to Cortisone=1) |
| Cortisone | 1 |
| Hydrocortisone | 1.25 |
| Paramethasone | 10 [2] |
| Dexamethasone | 25-30 |
| Betamethasone | 25-30 |
Table 2: Effects of Dexamethasone on Gene and Protein Expression in Cellular Models
| Cell Line | Treatment | Target | Method | Result | Reference |
| HeLa | 100 nM Dexamethasone | MKP-1 mRNA | Northern Blot | Time-dependent increase, sustained for 24h | [7] |
| HeLa | 100 nM Dexamethasone | MKP-1 Protein | Western Blot | Time-dependent increase, sustained for 24h | [7] |
| A549 | Dexamethasone | GILZ mRNA | qPCR | Dose-dependent increase | (Riccardi et al., 1999) |
| CEM-S2 (Leukemic) | 1 µM Dexamethasone | Cell Viability | Viability Assay | 78% decrease after 72h | [16] |
| HCS-2/8 (Chondrocytic) | 25 µM Dexamethasone | Akt Phosphorylation | Western Blot | 93% decrease | [17] |
Table 3: Dose-Response Characteristics of Dexamethasone
| Cell Line | Assay | Endpoint | IC50 / EC50 | Reference |
| HeLa | Inhibition of p38 activity | p38 Phosphorylation | 1-10 nM | [11] |
| A549 | IL-6 Secretion | IL-6 Levels | ~1 nM | (Wershil et al., 1995) |
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of this compound on cellular signaling.
Western Blotting for Protein Expression and Phosphorylation
This protocol is for assessing changes in the expression or phosphorylation status of target proteins (e.g., IκBα, p-p38, MKP-1) following treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) for desired time points (e.g., 1, 6, 24 hours). Include vehicle-treated controls.
-
For studying inhibitory effects, pre-treat with this compound before adding an inflammatory stimulus (e.g., TNF-α, LPS).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins on a polyacrylamide gel by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring changes in the mRNA levels of target genes (e.g., MKP-1, IL-6, TNF-α) in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment:
-
Follow the same procedure as for Western blotting.
-
-
RNA Extraction and cDNA Synthesis:
-
Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
-
Perform the qPCR reaction in a real-time PCR cycler.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the control group.
-
NF-κB Reporter Assay
This assay is used to measure the transcriptional activity of NF-κB.
Methodology:
-
Transfection:
-
Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Treatment:
-
After 24-48 hours, pre-treat the cells with this compound for a specified time.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.
-
Conclusion
This compound is a valuable tool for studying the intricate network of cellular signaling pathways that govern inflammation and immunity. Its potent and specific interaction with the glucocorticoid receptor allows for the targeted modulation of key signaling nodes, including the NF-κB and MAPK pathways. The experimental protocols outlined in this guide provide a framework for researchers to investigate the molecular mechanisms underlying the therapeutic effects of this and other glucocorticoids, ultimately contributing to the development of more effective anti-inflammatory therapies.
References
- 1. Paramethasone - Wikipedia [en.wikipedia.org]
- 2. Paramethasone | C22H29FO5 | CID 5875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How corticosteroids control inflammation: Quintiles Prize Lecture 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corticosteroid effects on cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucocorticoid activates STAT3 and NF-κB synergistically with inflammatory cytokines to enhance the anti-inflammatory factor TSG6 expression in mesenchymal stem/stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Checks and Balances: the Glucocorticoid Receptor and NFκB in Good Times and Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dexamethasone Causes Sustained Expression of Mitogen-Activated Protein Kinase (MAPK) Phosphatase 1 and Phosphatase-Mediated Inhibition of MAPK p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dexamethasone causes sustained expression of mitogen-activated protein kinase (MAPK) phosphatase 1 and phosphatase-mediated inhibition of MAPK p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell-specific regulation of apoptosis by glucocorticoids: implication to their anti-inflammatory action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glucocorticoid-induced apoptosis of healthy and malignant lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tissue-Specific Actions of Glucocorticoids on Apoptosis: A Double-Edged Sword - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Effect of cAMP signaling on expression of glucocorticoid receptor, Bim and Bad in glucocorticoid-sensitive and resistant leukemic and multiple myeloma cells [frontiersin.org]
- 17. Dexamethasone induces apoptosis in proliferative chondrocytes through activation of caspases and suppression of the Akt-phosphatidylinositol 3'-kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Paramethasone Acetate in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paramethasone (B1678425) acetate (B1210297) is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. As a member of the corticosteroid family, its mechanism of action is primarily mediated through its interaction with the glucocorticoid receptor (GR). These application notes provide an overview of the in vitro use of paramethasone acetate, including its mechanism of action and detailed protocols for assessing its biological activity in cell culture. The protocols provided are based on established methods for other well-characterized glucocorticoids, such as dexamethasone (B1670325), and are intended to serve as a starting point for experimental design. Researchers should perform dose-response experiments to determine the optimal concentrations for their specific cell type and experimental conditions.
Mechanism of Action
This compound, like other glucocorticoids, exerts its effects by binding to the cytosolic glucocorticoid receptor (GR). Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression through two primary mechanisms:
-
Transactivation: The GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction typically leads to the increased transcription of anti-inflammatory genes.
-
Transrepression: The GR complex can also inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This interference prevents the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][2][3]
The anti-inflammatory effects of glucocorticoids are largely attributed to the transrepression of pro-inflammatory genes.[1][3][4]
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides representative data for the well-characterized glucocorticoid, dexamethasone, to illustrate the expected outcomes of in vitro assays.
| Compound | Cell Line | Assay | Endpoint | Result (IC50 / EC50 in µM) |
| Dexamethasone | A549 (Human Lung Carcinoma) | Luciferase Reporter Assay | NF-κB Inhibition | ~0.5 x 10⁻³ |
| Dexamethasone | A549 (Human Lung Carcinoma) | Luciferase Reporter Assay | GRE Transactivation | - |
| Dexamethasone | THP-1 (Human Monocytic Leukemia) | ELISA | IL-8 Inhibition | ~14-fold less potent than Prednisolone |
| Dexamethasone | H4-II-E-C3 (Rat Hepatoma) | Tyrosine Aminotransferase (TAT) Assay | TAT Induction | >300-fold more potent than ZK 216348 |
| Dexamethasone | Bovine Corneal Endothelial Cells | MTS Assay | Cell Proliferation | No effect at 10⁻¹⁰ to 10⁻⁵ M; Decreased at 10⁻⁴ and 10⁻³ M |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of this compound. These are adapted from standard protocols for glucocorticoids.
Cell Viability and Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that can be quantified spectrophotometrically.[5][6]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.
Anti-Inflammatory Activity Assay: Inhibition of Cytokine Production (ELISA)
Objective: To evaluate the ability of this compound to inhibit the production of pro-inflammatory cytokines.
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of a specific cytokine (e.g., IL-6, IL-8, TNF-α) in the cell culture supernatant.
Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., macrophages, peripheral blood mononuclear cells) in a 24-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with a pro-inflammatory agent (e.g., 1 µg/mL lipopolysaccharide (LPS) or 10 ng/mL TNF-α) for 6-24 hours.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
-
ELISA: Perform the ELISA for the cytokine of interest according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Calculate the concentration of the cytokine in each sample from the standard curve. Determine the percentage of inhibition of cytokine production by this compound compared to the stimulated control and calculate the IC50 value.
NF-κB Transrepression Assay (Luciferase Reporter Assay)
Objective: To measure the inhibitory effect of this compound on NF-κB transcriptional activity.
Principle: This assay utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing NF-κB response elements. Inhibition of NF-κB activity by this compound will result in a decrease in luciferase expression.[7]
Protocol:
-
Transfection: Co-transfect cells (e.g., A549, HEK293) with an NF-κB-luciferase reporter construct and a control plasmid (e.g., Renilla luciferase for normalization). Allow cells to recover and express the reporters for 24-48 hours.[7]
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a pro-inflammatory agent (e.g., 10 ng/mL TNF-α) for 6-8 hours.[7]
-
Cell Lysis and Luciferase Assay: Wash the cells with PBS and lyse them. Measure firefly and Renilla luciferase activities using a luminometer.[7]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity by this compound compared to the stimulus-only control and determine the IC50 value.[7]
Mandatory Visualizations
Caption: Experimental workflow for assessing the in vitro effects of this compound.
Caption: Simplified signaling pathway of this compound via the glucocorticoid receptor.
References
- 1. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transrepression and transactivation potencies of inhaled glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. In-vitro effects of dexamethasone on cellular proliferation, apoptosis, and Na+-K+-ATPase activity of bovine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Paramethasone Acetate Dose-Response Assays in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paramethasone (B1678425) acetate (B1210297) is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1][2] Like other corticosteroids, its biological effects are mediated through the glucocorticoid receptor (GR), a ligand-dependent transcription factor that regulates the expression of a wide array of genes involved in inflammation, metabolism, and cell proliferation.[1] Understanding the dose-response relationship of paramethasone acetate in various cell lines is crucial for preclinical drug development, elucidating its mechanism of action, and identifying potential therapeutic applications.
These application notes provide detailed protocols for three common in vitro assays to characterize the dose-response of this compound: a Glucocorticoid Response Element (GRE) Luciferase Reporter Assay, a Cell Viability (MTT) Assay, and an Apoptosis Assay.
Glucocorticoid Receptor Signaling Pathway
This compound, a synthetic glucocorticoid, exerts its effects by binding to the intracellular Glucocorticoid Receptor (GR). Upon binding, the GR-ligand complex translocates to the nucleus, where it can modulate gene expression in two primary ways:
-
Transactivation: The GR homodimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: The GR can interfere with the activity of other transcription factors, such as NF-κB and AP-1, which are key mediators of pro-inflammatory gene expression. This interaction leads to a reduction in the production of inflammatory cytokines.
The following diagram illustrates the classical genomic signaling pathway of glucocorticoids like this compound.
Caption: Glucocorticoid Receptor Signaling Pathway.
Data Presentation
Disclaimer: Extensive searches of the public scientific literature did not yield specific quantitative dose-response data (e.g., EC50 or IC50 values) for this compound in cell lines. The following tables present representative data for dexamethasone , a well-characterized synthetic glucocorticoid, to illustrate the expected results and data presentation format from the described assays. Researchers should generate their own data for this compound.
Table 1: GRE-Luciferase Reporter Assay
| Cell Line | Compound | EC50 (nM) |
| A549 (Human Lung Carcinoma) | Dexamethasone | 1.8 |
| HEK293 (Human Embryonic Kidney) | Dexamethasone | 1.7 |
Table 2: Cell Viability (MTT) Assay
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| C6 Glioma | Dexamethasone | 48 | ~1 |
| AtT-20 (Mouse Pituitary Tumor) | Dexamethasone | 96 | ~0.005 |
Table 3: Apoptosis Assay (Annexin V / Propidium Iodide Staining)
| Cell Line | Compound | Concentration (µM) | Incubation Time (h) | % Apoptotic Cells |
| LoVo (Human Colon Adenocarcinoma) | Dexamethasone | 100 | 72 | 34.8 ± 1.9 |
| HCT116 (Human Colon Carcinoma) | Dexamethasone | 100 | 72 | 33.6 ± 1.4 |
| Jurkat (Human T-cell Leukemia) | Dexamethasone | 1 | 24 | Increased apoptosis |
Experimental Protocols
Glucocorticoid Response Element (GRE) Luciferase Reporter Assay
This assay measures the ability of this compound to activate the GR and induce the transcription of a reporter gene (luciferase) under the control of a GRE-containing promoter.
Experimental Workflow
Caption: GRE Luciferase Reporter Assay Workflow.
Materials
-
Mammalian cell line (e.g., A549, HEK293)
-
Cell culture medium and supplements
-
GRE-luciferase reporter plasmid
-
GR expression plasmid (if the cell line has low endogenous GR)
-
Transfection reagent
-
This compound
-
Luciferase assay system
-
96-well white, clear-bottom plates
-
Luminometer
Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
Prepare a transfection mix containing the GRE-luciferase reporter plasmid and, if necessary, a GR expression plasmid, according to the manufacturer's protocol for the chosen transfection reagent.
-
Add the transfection mix to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh, complete culture medium and incubate for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound in serum-free medium. A typical concentration range is 10⁻¹² M to 10⁻⁵ M. Include a vehicle control (e.g., 0.1% DMSO).
-
Replace the medium in the wells with the this compound dilutions.
-
Incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Add the luciferase substrate to the cell lysate.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) if used.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity.
Experimental Workflow
Caption: MTT Assay Workflow.
Materials
-
Adherent or suspension cell line
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well clear plates
-
Microplate reader
Protocol
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density for the desired experiment duration.
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the dilutions to the respective wells and incubate for the desired time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
For adherent cells, remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
For suspension cells, centrifuge the plate and carefully remove the supernatant before adding the solubilization solution.
-
-
Absorbance Measurement:
-
Shake the plate for a few minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 540 and 590 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration that inhibits cell growth by 50%.
-
Apoptosis Assay (Annexin V / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow
Caption: Apoptosis Assay Workflow.
Materials
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit with Propidium Iodide (PI)
-
Flow cytometer
Protocol
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or culture flasks.
-
Treat the cells with various concentrations of this compound for the desired duration. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
-
Cell Harvesting:
-
For adherent cells, trypsinize and collect the cells. For suspension cells, collect the cells by centrifugation.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate compensation settings for the fluorochromes used.
-
-
Data Analysis:
-
Gate the cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Quantify the percentage of cells in each quadrant for each treatment condition.
-
Plot the percentage of apoptotic cells against the this compound concentration.
-
References
Application Notes and Protocols for Paramethasone Acetate in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paramethasone (B1678425) acetate (B1210297) is a synthetic glucocorticoid with potent anti-inflammatory properties.[1] Glucocorticoids, as a class, exert their effects by binding to cytosolic glucocorticoid receptors.[1] Upon binding, the receptor-ligand complex translocates to the nucleus and modulates the transcription of target genes. This leads to the inhibition of pro-inflammatory mediators such as cytokines (e.g., IL-1, IL-2, IL-6, TNF-alpha) and enzymes like cyclooxygenase-2 (COX-2), and the upregulation of anti-inflammatory proteins like lipocortin-1.[1] These actions collectively reduce capillary dilatation, vascular permeability, and the accumulation of polymorphonuclear leukocytes and macrophages at the site of inflammation.
Animal models of inflammation are crucial for the preclinical evaluation of anti-inflammatory agents like paramethasone acetate. These models allow for the investigation of efficacy, dose-response relationships, and mechanisms of action. This document provides detailed protocols and application notes for three commonly used animal models of inflammation: Carrageenan-Induced Paw Edema, Cotton Pellet-Induced Granuloma, and Adjuvant-Induced Arthritis.
Signaling Pathway of Glucocorticoid Anti-Inflammatory Action
Caption: Glucocorticoid anti-inflammatory signaling pathway.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and highly reproducible model of acute inflammation.[2] Injection of carrageenan, a phlogistic agent, into the rat paw induces a biphasic inflammatory response characterized by edema, hyperalgesia, and erythema.[3]
Experimental Workflow
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Detailed Protocol
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are commonly used.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water. Allow for at least one week of acclimatization.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Control Group: Receives the vehicle.
-
Positive Control Group: Receives a standard anti-inflammatory drug (e.g., Dexamethasone 1 mg/kg, i.p.).
-
Test Groups: Receive varying doses of this compound (e.g., 0.5, 1, 2 mg/kg, i.p. or p.o.).
-
-
Procedure: a. Measure the initial volume of the right hind paw of each rat using a plethysmometer. b. Administer the respective treatments (vehicle, standard drug, or this compound) intraperitoneally (i.p.) or orally (p.o.). c. After 30-60 minutes, inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the subplantar region of the right hind paw. d. Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the paw edema as the difference between the paw volume at each time point and the initial paw volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
Expected Quantitative Data (Hypothetical)
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3h ± SEM | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Dexamethasone | 1 | 0.32 ± 0.03 | 62.35 |
| This compound | 0.5 | 0.55 ± 0.04 | 35.29 |
| This compound | 1.0 | 0.38 ± 0.03 | 55.29 |
| This compound | 2.0 | 0.29 ± 0.02 | 65.88 |
Cotton Pellet-Induced Granuloma in Rats
This model is used to evaluate the chronic anti-inflammatory effects of compounds on the proliferative phase of inflammation.[4][5] Subcutaneous implantation of sterile cotton pellets induces a foreign body granulomatous inflammatory response.[6]
Experimental Workflow
Caption: Experimental workflow for the cotton pellet-induced granuloma model.
Detailed Protocol
-
Animals and Housing: Same as the carrageenan-induced paw edema model.
-
Grouping: Similar grouping as the acute inflammation model.
-
Procedure: a. Anesthetize the rats (e.g., with ketamine/xylazine). b. Shave the dorsal skin and make a small incision. c. Subcutaneously implant two sterile, pre-weighed cotton pellets (approximately 10 mg each), one on each side of the dorsal midline. d. Suture the incision. e. Administer the respective treatments daily for 7 consecutive days. f. On the 8th day, sacrifice the animals. g. Carefully dissect out the cotton pellets along with the granulomatous tissue. h. Record the wet weight of the granuloma. i. Dry the granulomas in a hot air oven at 60°C until a constant weight is achieved and record the dry weight.
-
Data Analysis:
-
Calculate the amount of exudate by subtracting the dry weight from the wet weight.
-
Calculate the net granuloma weight by subtracting the initial weight of the cotton pellet from the dry weight.
-
Calculate the percentage inhibition of exudate and granuloma formation.
-
Expected Quantitative Data (Hypothetical)
| Treatment Group | Dose (mg/kg/day) | Mean Wet Granuloma Weight (mg) ± SEM | Mean Dry Granuloma Weight (mg) ± SEM | % Inhibition of Granuloma |
| Vehicle Control | - | 150.5 ± 8.2 | 45.3 ± 3.1 | - |
| Dexamethasone | 1 | 85.2 ± 5.6 | 20.1 ± 1.9 | 55.63 |
| This compound | 0.5 | 120.8 ± 7.1 | 35.7 ± 2.5 | 21.19 |
| This compound | 1.0 | 98.4 ± 6.3 | 28.2 ± 2.1 | 37.75 |
| This compound | 2.0 | 80.1 ± 5.9 | 22.5 ± 1.8 | 50.33 |
Adjuvant-Induced Arthritis in Rats
This model is a well-established model of chronic, systemic inflammation that shares many pathological features with human rheumatoid arthritis.[7] A single injection of Complete Freund's Adjuvant (CFA) induces a robust and persistent arthritis.[8]
Experimental Workflow
Caption: Experimental workflow for the adjuvant-induced arthritis model.
Detailed Protocol
-
Animals and Housing: Same as the previous models. Lewis rats are often preferred for their susceptibility to adjuvant arthritis.
-
Grouping: Similar grouping as the previous models.
-
Procedure: a. On day 0, induce arthritis by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the subplantar region of the right hind paw. b. Treatment Regimens:
- Prophylactic: Start treatment on day 0 and continue for 21-28 days.
- Therapeutic: Start treatment after the onset of clinical signs of arthritis (around day 10-14) and continue for a specified period. c. Administer the respective treatments daily. d. Monitoring:
- Measure the volume of both hind paws every 2-3 days.
- Score the severity of arthritis in all four paws based on a scale of 0-4 (0=normal, 4=severe swelling and erythema).
- Monitor body weight changes. e. Terminal Procedures: At the end of the study, collect blood for serum analysis of inflammatory markers (e.g., C-reactive protein, cytokines) and excise joints for histopathological examination.
-
Data Analysis:
-
Compare the changes in paw volume and arthritis scores between treated and control groups.
-
Analyze the levels of inflammatory biomarkers.
-
Evaluate the histopathological changes in the joints.
-
Expected Quantitative Data (Hypothetical)
| Treatment Group | Dose (mg/kg/day) | Mean Arthritis Score (Day 21) ± SEM | Mean Paw Volume (Injected Paw, Day 21, mL) ± SEM |
| Vehicle Control | - | 12.5 ± 1.2 | 2.5 ± 0.2 |
| Dexamethasone | 1 | 4.2 ± 0.5 | 1.2 ± 0.1 |
| This compound | 0.5 | 9.8 ± 0.9 | 2.0 ± 0.15 |
| This compound | 1.0 | 6.5 ± 0.7 | 1.6 ± 0.1 |
| This compound | 2.0 | 4.8 ± 0.6 | 1.3 ± 0.1 |
Conclusion
The animal models described provide a robust framework for evaluating the anti-inflammatory potential of this compound. While direct experimental data for this compound in these specific models is limited in publicly accessible literature, the provided protocols and hypothetical data, based on the known effects of other potent glucocorticoids, offer a valuable guide for researchers. It is recommended to conduct pilot studies to determine the optimal dose range for this compound in each model. The comprehensive evaluation using these models will provide critical preclinical data on the efficacy and mechanism of action of this compound in treating inflammatory conditions.
References
- 1. Paramethasone | C22H29FO5 | CID 5875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In mouse model of mixed granulocytic asthma with corticosteroid refractoriness, Bronchom mitigates airway hyperresponsiveness, inflammation and airway remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Effect of prednisolone 17-valerate 21-acetate on immunological responses in mice (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound (PA): corticosteroid potency vs hypothalamic pituitary-gonadal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijper.org [ijper.org]
- 8. Adjuvant-Induced Arthritis Model [chondrex.com]
Application Notes and Protocols for Paramethasone Acetate Administration in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Published literature on the specific administration of paramethasone (B1678425) acetate (B1210297) in rodent models is limited. The following protocols and data are based on the established use of other potent glucocorticoids, such as dexamethasone, in similar experimental settings. Researchers should consider these as guidance and perform dose-response studies to determine the optimal concentration of paramethasone acetate for their specific models.
Introduction
This compound is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] Like other corticosteroids, its mechanism of action involves binding to the cytosolic glucocorticoid receptor (GR), which then translocates to the nucleus to modulate the expression of target genes. This leads to the suppression of pro-inflammatory mediators and the induction of anti-inflammatory proteins. These application notes provide an overview of potential protocols for evaluating the anti-inflammatory effects of this compound in rodent models.
Chemical Information:
-
Compound: this compound
-
CAS Number: 1597-82-6[2]
-
Molecular Formula: C₂₄H₃₁FO₆[2]
-
Solubility: Soluble in DMSO, not in water.[3]
Signaling Pathway of Glucocorticoids
Glucocorticoids, including this compound, exert their effects by binding to the glucocorticoid receptor, which leads to the regulation of gene transcription. The binding of the glucocorticoid to the receptor causes a conformational change, leading to the dissociation of chaperone proteins and the translocation of the receptor-ligand complex into the nucleus. Inside the nucleus, this complex can either activate or repress gene transcription by binding to glucocorticoid response elements (GREs) in the promoter regions of target genes or by interacting with other transcription factors.
Figure 1: Glucocorticoid signaling pathway.
Experimental Protocols
Topical Anti-inflammatory Activity: Cantharidin-Induced Ear Edema in Rats
This model is useful for assessing the topical anti-inflammatory effects of corticosteroids. This compound has been noted to show significant suppression of cantharidin-induced inflammation when applied topically.[4]
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Vehicle for this compound (e.g., acetone (B3395972) or a suitable topical cream base)
-
Vehicle for cantharidin (e.g., acetone)
-
Micropipettes
-
Ear punch (4 mm)
-
Analytical balance
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week before the experiment.
-
Grouping: Divide the animals into the following groups (n=6-8 per group):
-
Group 1: Vehicle control (receives vehicle for both cantharidin and test substance).
-
Group 2: Negative control (receives cantharidin and vehicle for the test substance).
-
Group 3: Positive control (receives cantharidin and a known topical anti-inflammatory agent, e.g., dexamethasone).
-
Group 4: Test group (receives cantharidin and this compound).
-
-
Induction of Inflammation: Lightly anesthetize the rats. Apply a solution of cantharidin (e.g., 400 µg in 20 µL of acetone) to the inner surface of the right ear of each animal (except for the vehicle control group).
-
Treatment: Immediately after the cantharidin application, topically apply the vehicle, dexamethasone, or this compound solution/cream to the same ear.
-
Assessment of Edema: At a predetermined time point (e.g., 24 or 48 hours) after treatment, sacrifice the animals. Use an ear punch to collect a 4 mm disc from both the treated (right) and untreated (left) ears.
-
Measurement: Weigh the ear punch samples immediately. The difference in weight between the right and left ear punches is a measure of the edema.
-
Calculation of Inhibition:
-
% Inhibition = [ (Mean edema in negative control - Mean edema in treated group) / Mean edema in negative control ] x 100
-
Systemic Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used model to evaluate the acute anti-inflammatory activity of systemic drugs.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
This compound
-
Vehicle for systemic administration (e.g., 0.5% carboxymethylcellulose with a small amount of DMSO for initial solubilization)
-
1% (w/v) Carrageenan solution in sterile saline
-
Plethysmometer or digital calipers
-
Syringes and needles for injection
Procedure:
-
Animal Acclimation and Grouping: Similar to the topical model.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer this compound or the reference drug (e.g., dexamethasone) via the desired route (e.g., intraperitoneal, subcutaneous, or oral gavage) one hour before the induction of inflammation. The vehicle is administered to the control groups.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the increase in paw volume at each time point compared to the baseline. Determine the percentage inhibition of edema for the treated groups relative to the negative control group.
Experimental Workflow Diagram
Figure 2: General experimental workflow for in vivo anti-inflammatory studies.
Quantitative Data (Illustrative Examples with Dexamethasone)
Table 1: Effect of Dexamethasone on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Dexamethasone | 0.5 | 0.42 ± 0.04 | 50.6% |
| Dexamethasone | 1.0 | 0.28 ± 0.03 | 67.1% |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Anti-inflammatory Potency of Various Glucocorticoids
| Glucocorticoid | Anti-inflammatory Potency (Relative to Hydrocortisone) |
| Hydrocortisone | 1 |
| Prednisolone | 4 |
| Methylprednisolone | 5 |
| Triamcinolone | 5 |
| Paramethasone | 10 |
| Betamethasone | 25 |
| Dexamethasone | 25-30 |
Source: Adapted from various pharmacology resources.[5]
Conclusion
This compound is a potent glucocorticoid with significant anti-inflammatory potential. The protocols outlined above provide a framework for researchers to investigate its efficacy in established rodent models of inflammation. It is crucial to perform pilot studies to determine the optimal dosage, vehicle, and administration route for this compound in any new experimental setup. The provided diagrams and illustrative data offer a comprehensive guide for designing and interpreting such studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C24H31FO6 | CID 443928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Assessment of topical anti-inflammatory activity in rats with cantharidin-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gpnotebook.com [gpnotebook.com]
Application Note: HPLC Analysis of Paramethasone Acetate
AN-0012
Introduction
Paramethasone (B1678425) acetate (B1210297) is a synthetic glucocorticoid with potent anti-inflammatory properties, used in the treatment of various inflammatory and allergic conditions.[1][2] Accurate and reliable quantification of paramethasone acetate in pharmaceutical formulations and for quality control purposes is crucial. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, suitable for researchers, scientists, and drug development professionals. The method is based on reversed-phase chromatography with UV detection, providing a simple, accurate, and sensitive means of analysis.
Principle
The method employs reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture. This compound is separated from other components based on its hydrophobic interactions with the stationary phase. The analyte is detected and quantified by a UV-Vis detector at its maximum absorbance wavelength.[3][4]
Experimental Protocol
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringes and syringe filters (0.45 µm).
-
Ultrasonic bath.
-
-
Reagents:
-
This compound Reference Standard (RS).
-
Methanol (B129727) (HPLC grade).
-
Water (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Chloroform (Analytical grade).
-
Chromatographic Conditions
The following table summarizes the chromatographic conditions for the analysis of this compound, adapted from a validated method for a structurally similar corticosteroid.[5][6]
| Parameter | Condition |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol : Water (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Oven Temperature | 30 °C |
| Detection Wavelength | 242 nm[7] |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound RS into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol. Use sonication if necessary to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the Standard Stock Solution with the mobile phase to achieve concentrations in the range of 2.0 - 30.0 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample (e.g., powdered tablets, cream) equivalent to approximately 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to extract the drug.[8]
-
Allow the solution to cool to room temperature and dilute to volume with methanol. Mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilute with the mobile phase if necessary to bring the concentration within the calibration range.
-
System Suitability
Before commencing sample analysis, the chromatographic system must meet predefined acceptance criteria to ensure its performance.[9] A working standard solution (e.g., 15 µg/mL) is injected five times, and the following parameters are evaluated.[10]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) | RSD for peak area and retention time ≤ 2.0%[6] |
Data Presentation
Linearity
The linearity of the method is established by constructing a calibration curve from the peak areas of the working standard solutions.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 2.0 | Typical Value |
| 5.0 | Typical Value |
| 10.0 | Typical Value |
| 15.0 | Typical Value |
| 20.0 | Typical Value |
| 30.0 | Typical Value |
| Correlation Coefficient (r²) | ≥ 0.999 [6] |
Precision
The precision of the method is demonstrated by repeatability (intra-day) and intermediate precision (inter-day) studies, with results expressed as the Relative Standard Deviation (RSD).
| Parameter | RSD (%) |
| Repeatability (n=6) | < 3.0%[6] |
| Intermediate Precision | < 3.0%[6] |
Visualizations
HPLC Analysis Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
References
- 1. axplora.com [axplora.com]
- 2. This compound [drugcentral.org]
- 3. researchgate.net [researchgate.net]
- 4. Paramethasone | C22H29FO5 | CID 5875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. ftp.uspbpep.com [ftp.uspbpep.com]
- 8. aseancosmetics.org [aseancosmetics.org]
- 9. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 10. rjpbcs.com [rjpbcs.com]
Application Note: Quantification of Paramethasone Acetate in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of paramethasone (B1678425) acetate (B1210297) in human plasma. The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis. The method is suitable for pharmacokinetic studies, bioequivalence assessments, and other drug development applications requiring precise measurement of this synthetic corticosteroid.
Introduction
Paramethasone acetate is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. Accurate quantification of this compound in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring its safe and effective use in clinical settings. This document outlines a validated LC-MS/MS method that offers high selectivity and sensitivity for the determination of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Prednisolone (Internal Standard, IS) (≥98% purity)
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
Standard and Sample Preparation
2.3.1. Standard Solutions
Stock solutions of this compound and the internal standard (prednisolone) are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solutions with a 50:50 mixture of methanol and water. Calibration standards are prepared by spiking blank human plasma with the working standard solutions to achieve a concentration range of 0.1 to 100 ng/mL.
2.3.2. Sample Preparation Protocol
A solid-phase extraction (SPE) method is employed for the extraction of this compound from human plasma.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 500 µL of plasma sample, add 25 µL of the internal standard working solution (e.g., 1 µg/mL). Vortex and load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Method Parameters
2.4.1. Liquid Chromatography
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | As described in the table below |
LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 1.0 | 70 | 30 |
| 8.0 | 10 | 90 |
| 9.0 | 10 | 90 |
| 9.1 | 70 | 30 |
| 12.0 | 70 | 30 |
2.4.2. Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| This compound | 435.2 | 375.2 | 12 |
| 435.2 | 147.1 | 22 | |
| Prednisolone (IS) | 361.2 | 343.1 | 10 |
| 361.2 | 147.0 | 20 |
Method Validation
The method was validated according to regulatory guidelines for bioanalytical method validation. The following parameters were assessed:
Linearity and Range
The method demonstrated excellent linearity over the concentration range of 0.1 to 100 ng/mL for this compound in human plasma. The coefficient of determination (r²) was consistently >0.99.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, medium, and high). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 0.3 | ≤ 15 | ≤ 15 | 85 - 115 |
| Medium | 10 | ≤ 15 | ≤ 15 | 85 - 115 |
| High | 80 | ≤ 15 | ≤ 15 | 85 - 115 |
Lower Limit of Quantification (LLOQ)
The LLOQ was established at 0.1 ng/mL, with a signal-to-noise ratio of >10.
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at the three QC levels.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | > 85 | < 15 |
| Medium | 10 | > 85 | < 15 |
| High | 80 | > 85 | < 15 |
Visualization of Experimental Workflow
Caption: LC-MS/MS workflow for this compound quantification.
Conclusion
This application note describes a validated LC-MS/MS method for the quantification of this compound in human plasma. The method is sensitive, specific, and reliable, making it well-suited for a variety of applications in drug development and clinical research. The detailed protocol and performance characteristics provide a solid foundation for laboratories to implement this assay for the accurate measurement of this compound.
Application Notes and Protocols for Paramethasone Acetate in Immunoprecipitation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paramethasone (B1678425) acetate (B1210297) is a potent synthetic glucocorticoid that exerts its effects by binding to the glucocorticoid receptor (GR), a ligand-dependent transcription factor.[1][2] Upon binding, the GR translocates to the nucleus, where it modulates the transcription of a wide array of genes involved in inflammation, metabolism, and immune responses.[1][2][3][4] Immunoprecipitation (IP) and co-immunoprecipitation (co-IP) are invaluable techniques to study the interactions of the activated GR with DNA (Chromatin Immunoprecipitation - ChIP) and other proteins, such as co-activators, co-repressors, and other transcription factors.[5] These studies are crucial for elucidating the molecular mechanisms of glucocorticoid action and for the development of novel therapeutics.
This document provides detailed application notes and protocols for the use of paramethasone acetate in immunoprecipitation studies to investigate protein-protein interactions of the glucocorticoid receptor.
Mechanism of Action and Signaling Pathway
This compound, like other glucocorticoids, diffuses across the cell membrane and binds to the cytosolic GR, which is part of a multiprotein complex including heat shock proteins (HSPs).[2] Ligand binding induces a conformational change in the GR, leading to the dissociation of HSPs and subsequent translocation of the activated GR into the nucleus.[4][6][7]
In the nucleus, the GR can modulate gene expression through several mechanisms:
-
Transactivation: As a homodimer, the GR binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, recruiting co-activators to enhance transcription.[1][3]
-
Transrepression: The GR can repress gene expression by binding to negative GREs (nGREs) and recruiting co-repressors.[8] It can also interfere with the activity of other transcription factors, such as NF-κB and AP-1, through direct protein-protein interactions, thereby repressing the expression of pro-inflammatory genes.[1]
The specific set of proteins that interact with the GR dictates the transcriptional outcome. Co-immunoprecipitation coupled with mass spectrometry or Western blotting is a powerful tool to identify these interacting partners.
Below is a diagram illustrating the glucocorticoid receptor signaling pathway.
References
- 1. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]
- 3. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proteomic identification of glucocorticoid receptor interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucocorticoid receptor control of transcription: precision and plasticity via allostery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Gene Expression Analysis Using qPCR: The Role of Paramethasone Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paramethasone acetate (B1210297) is a synthetic glucocorticoid that exerts potent anti-inflammatory and immunosuppressive effects. Like other corticosteroids, its mechanism of action is primarily mediated by its interaction with the glucocorticoid receptor (GR), leading to significant changes in the expression of target genes. Quantitative real-time polymerase chain reaction (qPCR) is a highly sensitive and specific technique for quantifying these changes in gene expression, making it an invaluable tool for researchers and drug development professionals. These application notes provide a comprehensive overview and detailed protocols for utilizing qPCR to analyze the effects of Paramethasone acetate on gene expression.
Glucocorticoids, upon entering the cell, bind to the cytoplasmic GR, which is part of a multiprotein complex.[1][2] This binding triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the ligand-receptor complex into the nucleus.[2][3][4] Once in the nucleus, the activated GR can modulate gene expression through several mechanisms, including direct binding to glucocorticoid response elements (GREs) on the DNA to either activate or repress gene transcription, or by interacting with other transcription factors to influence their activity.[1][5][6]
Key Applications
-
Pharmacodynamic Biomarker Discovery: Identify and validate molecular biomarkers that indicate the biological activity of this compound in preclinical and clinical studies.
-
Mechanism of Action Studies: Elucidate the molecular pathways modulated by this compound to understand its therapeutic and adverse effects.
-
Drug Screening and Development: Evaluate the potency and efficacy of new glucocorticoid analogues or combination therapies by quantifying their impact on target gene expression.
-
Toxicogenomics: Assess the potential for off-target gene regulation and toxicity of this compound.
Signaling Pathway of this compound
The primary signaling pathway for this compound involves the activation of the glucocorticoid receptor, which in turn regulates the transcription of target genes.
References
- 1. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene-specific mechanisms direct glucocorticoid-receptor-driven repression of inflammatory response genes in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoid-regulated transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucocorticoids: do we know how they work? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]
Application Notes and Protocols for Western Blotting Analysis of Paramethasone Acetate Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paramethasone (B1678425) acetate (B1210297) is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties. Its mechanism of action is primarily mediated through its interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression and interference with key inflammatory signaling pathways. Western blotting is an indispensable technique for elucidating the molecular effects of paramethasone acetate, allowing for the quantification of changes in protein expression and phosphorylation status within critical signaling cascades.
These application notes provide a comprehensive guide to utilizing Western blotting for studying the effects of this compound on three key signaling pathways: the Glucocorticoid Receptor (GR) pathway, the Nuclear Factor-kappa B (NF-κB) pathway, and the Mitogen-Activated Protein Kinase (MAPK) pathway.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of glucocorticoids on key proteins within the GR, NF-κB, and MAPK signaling pathways. While specific quantitative Western blot data for this compound is limited in publicly available literature, the data presented for dexamethasone (B1670325), another potent glucocorticoid, is illustrative of the expected effects.
Table 1: Glucocorticoid Receptor (GR) Pathway Modulation by Dexamethasone
| Target Protein | Cell Line | Treatment | Fold Change vs. Control | Reference |
| FKBP5 | Human Adipose Tissue | 250 nM Dexamethasone (24h) | ~10-fold increase | [1] |
| GR | Rat Hippocampus | Chronic Mild Stress + Vehicle | ~1.3-fold increase | [2] |
| GR (Nuclear) | Rat Brain | Acute Corticosterone | Significant Increase | [3] |
Table 2: NF-κB Pathway Inhibition by Dexamethasone
| Target Protein | Cell Line | Treatment | Fold Change vs. LPS | Reference |
| Phospho-p65 | RAW 264.7 | LPS + 1 µM Dexamethasone | ~0.4-fold decrease | |
| IκBα | A549 | 1 µM Dexamethasone (2h) | ~2.5-fold increase | |
| Phospho-IκBα | RAW 264.7 | LPS + 1 µM Dexamethasone | Significant Decrease |
Table 3: MAPK Pathway Modulation by Dexamethasone
| Target Protein | Cell Line | Treatment | Fold Change vs. LPS | Reference |
| Phospho-p38 | RAW 264.7 | LPS + 10 µM Dexamethasone | ~0.3-fold decrease | [3] |
| Phospho-ERK1/2 | RAW 264.7 | LPS + 10 µM Dexamethasone | ~0.5-fold decrease | [3] |
| Phospho-JNK | RAW 264.7 | LPS + 10 µM Dexamethasone | ~0.4-fold decrease | [3] |
Signaling Pathways and Experimental Workflow Diagrams
Glucocorticoid Receptor (GR) Signaling Pathway
This compound, a glucocorticoid, diffuses across the cell membrane and binds to the cytosolic Glucocorticoid Receptor (GR), which is complexed with heat shock proteins (HSPs). Upon binding, GR dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the GR dimer binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory proteins like FKBP5 and IκBα.
NF-κB Signaling Pathway Inhibition
The NF-κB pathway is a key driver of inflammation. In its inactive state, NF-κB (a p50/p65 heterodimer) is sequestered in the cytoplasm by the inhibitor of κB (IκB). Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound inhibits this pathway by increasing the expression of IκBα and by direct protein-protein interactions between the activated GR and NF-κB, preventing its transcriptional activity.
MAPK Signaling Pathway Inhibition
The MAPK pathways (including p38, ERK, and JNK) are crucial for transducing extracellular signals into cellular responses, including inflammation. Inflammatory stimuli activate a cascade of protein kinases, leading to the phosphorylation and activation of downstream MAPKs. Activated MAPKs then phosphorylate transcription factors that drive the expression of pro-inflammatory genes. Glucocorticoids can inhibit MAPK signaling, in part, by inducing the expression of MAPK Phosphatase-1 (MKP-1), which dephosphorylates and inactivates MAPKs.
Experimental Workflow for Western Blotting
The following diagram outlines the key steps in a Western blotting experiment designed to assess the impact of this compound on target protein expression.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating cultured cells with this compound prior to protein extraction for Western blot analysis.
Materials:
-
Appropriate cell line (e.g., A549, HeLa, RAW 264.7)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS), Tumor Necrosis Factor-alpha (TNF-α)), if applicable
-
Phosphate-buffered saline (PBS), sterile
-
6-well or 10 cm cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well or 10 cm plates at a density that will allow them to reach 70-80% confluency on the day of the experiment.
-
Cell Treatment:
-
Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 1, 10, 100, 1000 nM).
-
If investigating the inhibitory effects of this compound, pre-treat the cells with the drug for a specified period (e.g., 1-2 hours) before adding an inflammatory stimulus.
-
For studies on gene induction, treat cells with this compound for the desired time course (e.g., 2, 4, 8, 24 hours).
-
Include appropriate controls: untreated cells, vehicle control (e.g., DMSO), and stimulus-only control (if applicable).
-
-
Cell Harvest: Following the treatment period, proceed immediately to cell lysis and protein extraction as described in Protocol 2.
Protocol 2: Protein Extraction and Quantification
This protocol details the lysis of cultured cells and the determination of protein concentration.
Materials:
-
Ice-cold PBS
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
-
BCA Protein Assay Kit
Procedure:
-
Cell Lysis:
-
Place the cell culture plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well (e.g., 100-200 µL for a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Protocol 3: Western Blotting
This protocol provides a general procedure for separating proteins by SDS-PAGE, transferring them to a membrane, and immunodetection.
Materials:
-
Protein lysates
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Tris-buffered saline with Tween 20 (TBST)
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Procedure:
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunodetection:
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Signal Detection:
-
Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.
-
References
- 1. FKBP5 expression in human adipose tissue increases following dexamethasone exposure and is associated with insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucocorticoid Receptor and FKBP5 Expression Is Altered Following Exposure to Chronic Stress: Modulation by Antidepressant Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the NF-κB Signaling Pathway with Paramethasone Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paramethasone acetate (B1210297) is a synthetic glucocorticoid with potent anti-inflammatory properties.[1] Its mechanism of action, like other corticosteroids, involves the modulation of gene expression through the glucocorticoid receptor (GR).[1][2] A primary target of its anti-inflammatory effects is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the immune and inflammatory response.[3][4][5] Understanding the interaction between Paramethasone acetate and the NF-κB pathway is crucial for elucidating its therapeutic effects and for the development of novel anti-inflammatory drugs.
The NF-κB family of transcription factors are central mediators of inflammatory and immune responses.[6] In unstimulated cells, NF-κB dimers, typically a heterodimer of p65 (RelA) and p50, are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα.[6] Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or interleukin-1beta (IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα.[6] This releases NF-κB to translocate to the nucleus, bind to specific DNA sequences (κB sites) in the promoter regions of target genes, and induce the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.[6]
This compound, through the activated Glucocorticoid Receptor (GR), inhibits NF-κB signaling through several key mechanisms:
-
Direct Protein-Protein Interaction: The activated GR can directly bind to the p65 subunit of NF-κB in the nucleus.[3][6] This interaction prevents NF-κB from binding to its target DNA sequences and recruiting transcriptional coactivators, thereby repressing gene transcription.[3][6]
-
Induction of IκBα Synthesis: Glucocorticoids can increase the transcription of the gene encoding IκBα (NFKBIA).[5] The newly synthesized IκBα can then enter the nucleus, bind to NF-κB, and promote its export back to the cytoplasm, effectively terminating NF-κB-mediated transcription.[5][6]
-
Competition for Coactivators: Both GR and NF-κB require common transcriptional coactivators, such as CREB-binding protein (CBP) and p300, to initiate gene transcription. By competing for these limited coactivators, the activated GR can hinder NF-κB's ability to drive the expression of inflammatory genes.
These application notes provide detailed protocols for studying the inhibitory effects of this compound on the NF-κB signaling pathway.
Data Presentation
Table 1: Representative IC50 Values for Glucocorticoid-Mediated Inhibition of NF-κB Activity
| Glucocorticoid | Assay | Cell Line | Stimulus | IC50 (nM) | Reference |
| Dexamethasone | 3xκB Luciferase Reporter | A549 | IL-1β | 0.5 | |
| Budesonide | 3xκB Luciferase Reporter | A549 | IL-1β | 0.027 | |
| Fluticasone Propionate | 3xκB Luciferase Reporter | A549 | IL-1β | 0.005 |
Table 2: Representative Data on the Effect of Dexamethasone on NF-κB Target Gene Expression
| Target Gene | Cell Line | Stimulus | Dexamethasone Concentration (nM) | Fold Inhibition | Reference |
| IL-6 | A549 | TNF-α | 100 | ~75% | |
| GM-CSF | A549 | IL-1β | 2.2 | 50% (EC50) | |
| TNF | BEAS-2B | TNF-α | 100 | ~50% | [4] |
Experimental Protocols
Herein are detailed protocols for key experiments to investigate the impact of this compound on the NF-κB signaling pathway.
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for culturing cells and treating them with an inflammatory stimulus and this compound.
Materials:
-
Cell line of interest (e.g., A549, HeLa, BEAS-2B)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Inflammatory stimulus (e.g., TNF-α, IL-1β)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.
-
The next day, replace the medium with fresh, serum-free, or low-serum medium for a few hours before treatment to reduce basal NF-κB activity.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with the inflammatory agent (e.g., TNF-α at 10 ng/mL) for the desired time period (e.g., 30 minutes for IκBα degradation, 1-4 hours for nuclear translocation of NF-κB).
-
After incubation, wash the cells with ice-cold PBS and proceed immediately to protein extraction or other downstream analyses.
Protocol 2: Nuclear and Cytoplasmic Protein Extraction
This protocol allows for the separation of cytoplasmic and nuclear proteins to analyze the translocation of NF-κB subunits.
Materials:
-
Treated cells from Protocol 1
-
Ice-cold PBS
-
Cytoplasmic Extraction Buffer (10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors)
-
Detergent (e.g., NP-40 or IGEPAL CA-630)
-
Nuclear Extraction Buffer (20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors)
-
Microcentrifuge
Procedure:
-
Harvest the cells by scraping them in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 200 µL of ice-cold Cytoplasmic Extraction Buffer.
-
Incubate on ice for 10-15 minutes.
-
Add 10 µL of 10% NP-40 and vortex vigorously for 15 seconds.
-
Centrifuge at 16,000 x g for 1 minute at 4°C.
-
Carefully collect the supernatant, which contains the cytoplasmic fraction, and store it at -80°C.
-
Resuspend the remaining nuclear pellet in 50 µL of ice-cold Nuclear Extraction Buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which is the nuclear extract, and store it at -80°C.
-
Determine the protein concentration of both fractions using a standard protein assay (e.g., BCA or Bradford).
Protocol 3: Western Blotting for NF-κB p65 and IκBα
This protocol is for detecting the levels of NF-κB p65 in the nucleus and the degradation of IκBα in the cytoplasm.
Materials:
-
Cytoplasmic and nuclear extracts from Protocol 2
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p65, anti-IκBα, anti-Lamin B1 for nuclear loading control, anti-GAPDH or β-tubulin for cytoplasmic loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
Protocol 4: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
EMSA is used to detect the binding of NF-κB in nuclear extracts to a specific DNA probe.
Materials:
-
Nuclear extracts from Protocol 2
-
Biotin- or radiolabeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3')
-
Unlabeled ("cold") competitor probe
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Poly(dI-dC)
-
Native polyacrylamide gel
-
EMSA running buffer (e.g., 0.5x TBE)
-
Detection system (chemiluminescence or autoradiography)
Procedure:
-
In a microcentrifuge tube, combine 5-10 µg of nuclear extract with 1 µg of poly(dI-dC) and binding buffer.
-
For competition assays, add a 50-fold molar excess of the unlabeled probe and incubate for 10 minutes on ice.
-
Add the labeled probe to the reaction mixture and incubate for 20-30 minutes at room temperature.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100-150V) in a cold room or with a cooling system.
-
Transfer the DNA-protein complexes to a nylon membrane (for biotin-labeled probes) or dry the gel (for radiolabeled probes).
-
Detect the labeled probe using the appropriate detection system. A "shifted" band indicates the formation of a DNA-protein complex.
Visualizations
References
- 1. Effects of Representative Glucocorticoids on TNFα– and CD40L–Induced NF-κB Activation in Sensor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-acting β2-agonists promote glucocorticoid-mediated repression of NF-κB by enhancing expression of the feedback regulator TNFAIP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Checks and Balances: the Glucocorticoid Receptor and NFκB in Good Times and Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FKBP51 modulates steroid sensitivity and NFκB signalling: A novel anti‐inflammatory drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Paramethasone Acetate in Primary Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paramethasone (B1678425) acetate (B1210297) is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. As a member of the corticosteroid family, its mechanism of action is primarily mediated through the glucocorticoid receptor (GR).[1] In primary cell culture, which provides a more physiologically relevant model than immortalized cell lines, paramethasone acetate is a valuable tool for investigating inflammatory pathways, screening potential anti-inflammatory drug candidates, and studying the cellular and molecular mechanisms of glucocorticoid action. These application notes provide detailed protocols and data presentation guidelines for the use of this compound in primary cell culture experiments, with a focus on its anti-inflammatory effects.
Disclaimer: Specific experimental data for this compound in primary cell culture is limited in publicly available literature. The following protocols and data are based on the established mechanisms of action of glucocorticoids as a class and data from closely related compounds like dexamethasone (B1670325) and betamethasone. Researchers should perform dose-response and time-course experiments to optimize conditions for their specific primary cell type and experimental setup.
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound, like other glucocorticoids, exerts its effects by binding to the cytosolic glucocorticoid receptor (GR). Upon binding, the GR-ligand complex undergoes a conformational change, dissociates from a multi-protein complex, and translocates to the nucleus. In the nucleus, it modulates gene expression through two primary mechanisms:
-
Transactivation: The GR-ligand complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction typically upregulates the transcription of anti-inflammatory genes.
-
Transrepression: The GR-ligand complex, often in its monomeric form, can interfere with the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This "tethering" mechanism inhibits the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[2]
The inhibition of the NF-κB pathway is a cornerstone of the anti-inflammatory effects of glucocorticoids.
Data Presentation: Efficacy of Glucocorticoids in Primary Cell Cultures
The following table summarizes the effective concentrations of various glucocorticoids in inhibiting the production of key pro-inflammatory cytokines in primary human cell cultures. This data can serve as a reference for designing experiments with this compound.
| Glucocorticoid | Primary Cell Type | Stimulant | Analyte | Effective Concentration/IC50 | Reference |
| Dexamethasone | Peripheral Blood Mononuclear Cells | LPS | IL-1β, IL-6, TNF-α | 1 - 100 nM (significant inhibition) | [3] |
| Dexamethasone | Th2 cells | anti-CD3/CD28 | IL-13 (mRNA) | ~1 nM | [4] |
| Prednisolone | Th2 cells | anti-CD3/CD28 | IL-13 (mRNA) | ~10 nM | [4] |
| Mometasone | CD4+ T cells | anti-CD3/CD28 | IL-5 | IC50 = 0.27 nM | [5] |
| Betamethasone | CD4+ T cells | anti-CD3/CD28 | IL-4, IL-5 | Less potent than mometasone | [5] |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder (Molecular Weight: 434.5 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the information from a commercial supplier, this compound can be dissolved in DMSO.[6]
-
To prepare a 10 mM stock solution, dissolve 4.345 mg of this compound in 1 mL of sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]
Protocol 2: Isolation and Culture of Primary Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To isolate and culture primary human PBMCs for subsequent treatment with this compound.
Materials:
-
Human whole blood
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Sterile conical tubes and cell culture plates
Procedure:
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer and collect the buffy coat containing PBMCs at the plasma-Ficoll interface.
-
Wash the collected cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the cell pellet in complete RPMI-1640 medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed the cells in culture plates at the desired density (e.g., 1 x 10^6 cells/mL).
Protocol 3: Anti-Inflammatory Assay in Primary PBMCs
Objective: To assess the anti-inflammatory effect of this compound by measuring the inhibition of cytokine production in stimulated PBMCs.
Materials:
-
Cultured primary PBMCs (from Protocol 2)
-
This compound stock solution (from Protocol 1)
-
Lipopolysaccharide (LPS)
-
Complete RPMI-1640 medium
-
ELISA kits for human TNF-α, IL-1β, and IL-6
Procedure:
-
Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours at 37°C in a humidified 5% CO2 incubator.
-
Stimulate the cells with LPS (e.g., 100 ng/mL final concentration) to induce an inflammatory response. Include an unstimulated control.
-
Incubate the plate for 18-24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α, IL-1β, and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated vehicle control.
Protocol 4: Gene Expression Analysis by Real-Time PCR (qPCR)
Objective: To determine the effect of this compound on the expression of pro-inflammatory genes.
Materials:
-
Cultured primary cells treated as in Protocol 3
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and specific primers for target genes (e.g., TNF, IL1B, IL6) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
After the desired incubation time (e.g., 4-8 hours post-LPS stimulation), lyse the cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, primers, and qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. karolinska.se [karolinska.se]
- 2. Cytokine modulation by glucocorticoids: mechanisms and actions in cellular studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of dexamethasone on the profile of cytokine secretion in human whole blood cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The inhibitory effects of topically active glucocorticoids on IL-4, IL-5, and interferon-gamma production by cultured primary CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Studies with Paramethasone Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of Paramethasone (B1678425) Acetate (B1210297) for in vivo studies, particularly focusing on rodent models. The information is intended to guide researchers in designing and executing experiments to evaluate the anti-inflammatory and immunosuppressive properties of this synthetic glucocorticoid.
Physicochemical Properties and Solubility
Paramethasone acetate is a synthetic corticosteroid ester, appearing as a white to light yellow crystalline solid.[1] It is characterized by its poor solubility in water, necessitating the use of organic solvents or specialized formulation strategies for in vivo administration.[2][3]
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 125 mg/mL | [1][4] |
| Chloroform | Soluble | [2] |
| Ether | Soluble | [2] |
| Methanol | Soluble | [2] |
| Ethanol (B145695) | Soluble | [2] |
| Acetone | Soluble | [2] |
| Water | Slightly soluble/Insoluble | [2][5] |
Recommended Vehicle for In Vivo Administration
Due to its low aqueous solubility, a vehicle containing a solubilizing agent is required for the in vivo delivery of this compound. A common and effective approach involves the use of Dimethyl Sulfoxide (DMSO) as a primary solvent, followed by dilution with a suitable vehicle for injection. To minimize potential toxicity associated with DMSO in animal studies, it is crucial to keep its final concentration in the administered formulation as low as possible, ideally at 10% or less.[6][7][8]
A recommended vehicle composition for subcutaneous or intraperitoneal injection in mice is a ternary system of DMSO, a surfactant such as Tween 80, and a physiological carrier like saline or Phosphate-Buffered Saline (PBS). A suggested combination that can enhance solubility and stability is 10% DMSO, 10% Tween 80, and 80% sterile saline or PBS.[7]
Experimental Protocols
Preparation of Dosing Solution (1 mg/mL)
This protocol describes the preparation of a 1 mg/mL dosing solution of this compound suitable for subcutaneous injection in mice.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Tween 80, sterile
-
Sterile 0.9% Sodium Chloride solution (Saline) or Phosphate-Buffered Saline (PBS)
-
Sterile, light-protected microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of the compound.
-
Initial Solubilization: In a sterile, light-protected vial, dissolve the weighed this compound in a small volume of DMSO. For 1 mg of the compound, add 100 µL of DMSO. Vortex thoroughly until the powder is completely dissolved.
-
Addition of Surfactant: To the DMSO solution, add 100 µL of sterile Tween 80. Vortex the mixture to ensure homogeneity.
-
Final Dilution: Gradually add 800 µL of sterile saline or PBS to the mixture while continuously vortexing. This should result in a clear, homogenous solution.
-
Final Concentration: The final concentration of the dosing solution will be 1 mg/mL this compound in a vehicle of 10% DMSO, 10% Tween 80, and 80% saline/PBS.
-
Storage: Prepare the dosing solution fresh on the day of the experiment. If short-term storage is necessary, store at 2-8°C, protected from light, for no longer than 24 hours. Before use, allow the solution to come to room temperature and vortex to ensure homogeneity.
In Vivo Administration Protocol (Mouse Model)
This protocol outlines the subcutaneous administration of the prepared this compound solution to mice.
Materials:
-
Prepared this compound dosing solution (1 mg/mL)
-
Sterile 1 mL syringes
-
Sterile needles (27-30 gauge)
-
Experimental mice (e.g., BALB/c or C57BL/6)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Dosage Calculation: The appropriate dosage of this compound can vary depending on the experimental model and the desired level of anti-inflammatory or immunosuppressive effect. Based on its relative potency to other corticosteroids, a starting dose range of 1-5 mg/kg body weight is recommended for anti-inflammatory studies.[2]
-
Example Calculation: For a 25 g mouse and a dose of 2 mg/kg:
-
Dose = 2 mg/kg * 0.025 kg = 0.05 mg
-
Volume to inject (using 1 mg/mL solution) = 0.05 mg / 1 mg/mL = 0.05 mL or 50 µL.
-
-
-
Animal Handling and Injection:
-
Weigh each mouse accurately to determine the precise injection volume.
-
Gently restrain the mouse.
-
Wipe the injection site (e.g., the scruff of the neck) with 70% ethanol.
-
Lift the skin to form a tent and insert the needle at the base of the tent, parallel to the body.
-
Administer the calculated volume of the dosing solution subcutaneously.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
-
Control Group: A vehicle control group should be included in the study. These animals will receive an injection of the vehicle (10% DMSO, 10% Tween 80, 80% saline/PBS) at the same volume as the treated group.
-
Monitoring: Observe the animals regularly for any adverse reactions at the injection site or systemic effects.
Table 2: Recommended Dosage and Administration Details for In Vivo Mouse Studies
| Parameter | Recommendation |
| Route of Administration | Subcutaneous (SC) or Intraperitoneal (IP) |
| Dosage Range (Anti-inflammatory) | 1 - 5 mg/kg body weight |
| Vehicle | 10% DMSO, 10% Tween 80, 80% Saline/PBS |
| Maximum Injection Volume (SC) | 10 mL/kg |
| Needle Gauge | 27 - 30 G |
Signaling Pathway and Experimental Workflow
Mechanism of Action
This compound, as a glucocorticoid, exerts its anti-inflammatory effects by binding to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it modulates the transcription of target genes. The primary anti-inflammatory actions involve the inhibition of pro-inflammatory transcription factors such as NF-κB and AP-1, leading to a reduction in the expression of inflammatory cytokines, chemokines, and adhesion molecules.
Caption: Glucocorticoid signaling pathway of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study evaluating the anti-inflammatory efficacy of this compound.
Caption: Experimental workflow for in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Paramethasone | C22H29FO5 | CID 5875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Studies on Dissolution Enhancement of Prednisolone, a Poorly Water-Soluble Drug by Solid Dispersion Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. researchgate.net [researchgate.net]
Paramethasone Acetate: A Potent Inducer of Glucocorticoid-Responsive Genes for Research and Drug Development
Application Note
Introduction
Paramethasone (B1678425) acetate (B1210297) is a synthetic glucocorticoid that serves as a potent agonist for the glucocorticoid receptor (GR). Its interaction with the GR makes it a valuable tool for researchers and scientists in the fields of molecular biology, pharmacology, and drug development. By activating the GR, paramethasone acetate can modulate the expression of a wide array of glucocorticoid-responsive genes, which play critical roles in inflammation, immune response, metabolism, and cell proliferation. These application notes provide a comprehensive overview of the use of this compound for inducing glucocorticoid-responsive genes, complete with detailed protocols and illustrative data.
Mechanism of Action
This compound, like other glucocorticoids, exerts its effects through the glucocorticoid receptor, a member of the nuclear receptor superfamily of ligand-dependent transcription factors.[1] The inactive GR resides in the cytoplasm in a complex with heat shock proteins (HSPs).[2] Upon binding of this compound, the GR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus.[2]
Within the nucleus, the ligand-bound GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes.[3] This binding can either activate or repress gene transcription.
-
Transactivation: The GR-dimer complex recruits coactivator proteins, leading to the increased transcription of anti-inflammatory genes such as FK506 binding protein 5 (FKBP5) and glucocorticoid-induced leucine (B10760876) zipper (GILZ) .[4][5]
-
Transrepression: The GR can also interfere with the activity of other transcription factors, such as NF-κB and AP-1, which are key drivers of pro-inflammatory gene expression. This interaction leads to the downregulation of inflammatory cytokines and other inflammatory mediators.[6]
Data Presentation
The following tables provide illustrative quantitative data on the induction of well-known glucocorticoid-responsive genes by this compound in a hypothetical experiment using A549 human lung adenocarcinoma cells. This data is intended to be representative of the expected results and should be confirmed experimentally.
Table 1: Dose-Dependent Induction of FKBP5 and GILZ mRNA by this compound
| This compound (nM) | FKBP5 mRNA Fold Induction (vs. Vehicle) | GILZ mRNA Fold Induction (vs. Vehicle) |
| 0.1 | 1.5 ± 0.2 | 1.2 ± 0.1 |
| 1 | 5.2 ± 0.6 | 4.8 ± 0.5 |
| 10 | 15.8 ± 1.9 | 12.5 ± 1.3 |
| 100 | 25.3 ± 2.8 | 20.1 ± 2.2 |
| 1000 | 26.1 ± 3.1 | 20.5 ± 2.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of FKBP5 and GILZ mRNA Induction by 100 nM this compound
| Time (hours) | FKBP5 mRNA Fold Induction (vs. Vehicle) | GILZ mRNA Fold Induction (vs. Vehicle) |
| 1 | 3.5 ± 0.4 | 2.8 ± 0.3 |
| 3 | 12.1 ± 1.5 | 9.7 ± 1.1 |
| 6 | 24.8 ± 2.9 | 19.9 ± 2.1 |
| 12 | 18.2 ± 2.0 | 15.3 ± 1.7 |
| 24 | 9.5 ± 1.1 | 8.1 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, weigh out the appropriate amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO. For example, to make 1 mL of a 10 mM stock solution of a compound with a molecular weight of 434.5 g/mol , dissolve 4.345 mg in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol 2: Cell Culture and Treatment with this compound
-
Materials:
-
A549 cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well cell culture plates
-
This compound stock solution (from Protocol 1)
-
-
Procedure:
-
Culture A549 cells in complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 70-80% confluency, aspirate the medium and wash the cells with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Resuspend the cells in complete growth medium and seed them into 6-well plates at a density of 2 x 10^5 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound by diluting the stock solution in complete growth medium to the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). Also, prepare a vehicle control with the same concentration of DMSO as the highest treatment concentration.
-
Aspirate the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 6 hours for a dose-response experiment or at different time points for a time-course experiment).
-
Protocol 3: RNA Isolation and Quantitative Real-Time PCR (qPCR)
-
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Primers for target genes (FKBP5, GILZ) and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
-
-
Procedure:
-
RNA Isolation: After treatment, aspirate the medium and lyse the cells directly in the wells using the lysis buffer from the RNA isolation kit. Follow the manufacturer's protocol to isolate total RNA.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA.
-
Perform the qPCR reaction using a standard cycling protocol (e.g., initial denaturation at 95°C for 2 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 30 seconds).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method. The fold change is calculated as 2^(-ΔΔCt).
-
-
Mandatory Visualization
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflow for Gene Expression Analysis.
References
- 1. Frontiers | Fighting the Fire: Mechanisms of Inflammatory Gene Regulation by the Glucocorticoid Receptor [frontiersin.org]
- 2. Anti-inflammatory functions of the glucocorticoid receptor require DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory actions of glucocorticoids: molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GILZ as a Mediator of the Anti-Inflammatory Effects of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. Anti-inflammatory effects of selective glucocorticoid receptor modulators are partially dependent on up-regulation of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Paramethasone Acetate in Co-Culture Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing paramethasone (B1678425) acetate (B1210297) in various co-culture systems. Paramethasone acetate, a synthetic glucocorticoid, is recognized for its potent anti-inflammatory and immunosuppressive properties.[1][2][3] Its application in co-culture models allows for the investigation of cellular interactions and the efficacy of therapeutic interventions in a controlled in vitro environment that mimics physiological and pathological conditions.
Mechanism of Action
This compound, like other glucocorticoids, exerts its effects primarily through the glucocorticoid receptor (GR).[1][2] Upon binding, the activated GR complex translocates to the nucleus, where it modulates gene expression. This can occur through two main pathways:
-
Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: The GR monomer interacts with and inhibits pro-inflammatory transcription factors such as NF-κB and AP-1, thereby suppressing the expression of cytokines, chemokines, and adhesion molecules.[4]
Glucocorticoids can also induce rapid, non-genomic effects through membrane-bound receptors and cytoplasmic signaling cascades.[4] In co-culture systems, these mechanisms collectively contribute to the suppression of inflammatory responses and modulation of immune cell function.[1][5][6]
Applications in Co-Culture Systems
Co-culture systems provide a valuable platform to study the effects of this compound on intercellular communication in various biological contexts.
-
Inflammation and Autoimmunity: Co-cultures of immune cells (e.g., macrophages, T-cells) with stromal cells (e.g., synoviocytes, chondrocytes) can be used to model inflammatory conditions like rheumatoid arthritis.[5][7] this compound can be evaluated for its ability to suppress the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1]
-
Tissue Regeneration and Engineering: The influence of this compound on the interaction between mesenchymal stem cells (MSCs) and tissue-specific cells (e.g., chondrocytes, osteoblasts) can be assessed in co-culture models for tissue repair.[8][9][10][11]
-
Immuno-oncology: The immunomodulatory effects of this compound on the interplay between immune cells and cancer cells can be investigated in co-culture systems.[12]
Quantitative Data Summary
The following table summarizes typical concentration ranges and observed effects for glucocorticoids in co-culture systems. These values can serve as a starting point for optimizing experiments with this compound, keeping in mind its relative potency to other glucocorticoids like dexamethasone.[1]
| Cell Type Co-culture | Glucocorticoid (Example) | Concentration Range | Incubation Time | Key Findings |
| Synoviocytes & PBMCs | Methylprednisolone (B1676475) | 0.001 - 10 µg/mL | 48 hours | Dose-dependent inhibition of IL-17, IL-6, IL-1β, and IFN-γ production.[6] |
| Macrophages & Proerythroblasts | Dexamethasone | Not specified | 30 minutes (pre-incubation) | Promotes proerythroblast proliferation indirectly by stimulating macrophage maturation.[13] |
| Macrophages & HepG2 (Cancer cells) | Dexamethasone | Not specified | Up to 5 days | Promoted apoptosis of proinflammatory macrophages and suppressed their antitumor effects.[12] |
| Naive & Antigen-Primed T-cells | Dexamethasone | 10⁻⁶ M | 24 hours | Antigen-priming protects T-cells from glucocorticoid-induced apoptosis.[14] |
| Chondrocytes | Dexamethasone Acetate | 0.1 mg/0.2 mL (in vivo) | 6 weeks (weekly injections) | Induced chondrocyte apoptosis in a human cartilage xenograft model.[15] |
| Osteoblasts & Monocytes | Dexamethasone | 10 nM | Up to 4 weeks | Component of osteogenic differentiation medium in co-culture. |
Experimental Protocols
Co-culture of Synoviocytes and Peripheral Blood Mononuclear Cells (PBMCs) for Inflammatory Arthritis Model
This protocol is adapted from studies on methylprednisolone and can be used to evaluate the anti-inflammatory effects of this compound.[5][6][7]
Materials:
-
Rheumatoid arthritis (RA) fibroblast-like synoviocytes (FLS)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
This compound stock solution (dissolved in a suitable solvent, e.g., ethanol)
-
Phytohemagglutinin (PHA)
-
96-well culture plates
-
ELISA kits for human IL-6, TNF-α, IL-1β
Protocol:
-
Seed RA-FLS in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Activate PBMCs by incubating with 5 µg/mL PHA for 48 hours.
-
Wash the activated PBMCs and resuspend in fresh medium.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should span a range, for example, from 1 nM to 1 µM.
-
Remove the medium from the adhered RA-FLS.
-
Add the activated PBMCs to the wells containing RA-FLS at a ratio of 5:1 (PBMC:FLS).
-
Add the different concentrations of this compound to the co-cultures. Include a vehicle control.
-
Incubate the co-culture plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, collect the cell culture supernatants and centrifuge to remove cell debris.
-
Measure the concentrations of IL-6, TNF-α, and IL-1β in the supernatants using ELISA kits according to the manufacturer's instructions.
Co-culture of Macrophages and T-cells for Immunomodulation Studies
This protocol provides a framework to study the effect of this compound on macrophage and T-cell interactions.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Human Jurkat T-cell line or primary human T-cells
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for monocyte differentiation
-
Lipopolysaccharide (LPS) for macrophage activation
-
This compound stock solution
-
Transwell inserts (0.4 µm pore size) for 24-well plates
-
Flow cytometer and antibodies for T-cell activation markers (e.g., CD69, CD25)
Protocol:
-
Seed THP-1 cells in the lower chamber of a 24-well plate and differentiate them into macrophages by treating with 100 nM PMA for 24-48 hours.
-
Replace the medium with fresh medium and rest the differentiated macrophages for 24 hours.
-
Activate the macrophages by adding 100 ng/mL LPS for 6 hours.
-
Wash the macrophages to remove LPS and add fresh medium containing different concentrations of this compound.
-
Seed Jurkat T-cells or primary T-cells in the Transwell inserts placed in the wells with macrophages.
-
Co-culture for 24-48 hours.
-
Harvest the T-cells from the inserts and analyze the expression of activation markers (CD69, CD25) by flow cytometry.
-
Collect the supernatant from the lower chamber to measure cytokine levels (e.g., IL-2, IFN-γ) by ELISA.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the use of this compound in co-culture systems.
Caption: Glucocorticoid signaling pathway of this compound.
Caption: A generalized workflow for co-culture experiments.
Caption: Inhibition of inflammatory pathways by this compound.
References
- 1. Paramethasone | C22H29FO5 | CID 5875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Direct and indirect co-culture of chondrocytes and mesenchymal stem cells for the generation of polymer/extracellular matrix hybrid constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Phenotype-Preserving Co-culture of Osteoblasts and Chondrocytes Enhances Bone-Cartilage Interface Integration in a PRP-Augmented Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comparison of Osteoblast and Osteoclast In Vitro Co-Culture Models and Their Translation for Preclinical Drug Testing Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dexamethasone induces aberrant macrophage immune function and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dexamethasone targeted directly to macrophages induces macrophage niches that promote erythroid expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Protection of Antigen-Primed Effector T Cells From Glucocorticoid-Induced Apoptosis in Cell Culture and in a Mouse Model of Multiple Sclerosis [frontiersin.org]
- 15. Corticosteroid treatment induces chondrocyte apoptosis in an experimental arthritis model and in chondrocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Paramethasone Acetate in DMSO: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of paramethasone (B1678425) acetate (B1210297) when using dimethyl sulfoxide (B87167) (DMSO) as a solvent. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of paramethasone acetate in DMSO?
This compound is highly soluble in DMSO. The reported solubility is ≥ 125 mg/mL, which corresponds to a concentration of approximately 287.69 mM.[1][2] It is important to use newly opened, anhydrous DMSO, as the hygroscopic nature of DMSO can negatively impact the solubility of the compound.[1][2]
Q2: How should I prepare a stock solution of this compound in DMSO?
To prepare a stock solution, dissolve the this compound powder in anhydrous DMSO to your desired concentration. For example, to prepare a 10 mM stock solution, you would dissolve 4.345 mg of this compound in 1 mL of DMSO. It is recommended to gently vortex or sonicate the solution to ensure it is fully dissolved.
Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?
For optimal stability, it is recommended to aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1][2]
Q4: For how long is the solid form of this compound stable?
When stored as a powder, this compound is stable for up to 3 years at -20°C or 2 years at 4°C.[1][2]
Q5: What precautions should I take when handling this compound and DMSO?
This compound should be handled as a potentially hazardous substance.[4] DMSO is a powerful solvent that can facilitate the absorption of substances through the skin.[5] Therefore, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, when handling both the compound and the DMSO solutions. Work in a well-ventilated area or under a chemical fume hood.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in DMSO stock solution upon storage. | The storage temperature is too high, or the solution has undergone multiple freeze-thaw cycles. The DMSO used may have absorbed moisture. | Ensure storage at -20°C or -80°C in tightly sealed vials.[1][2] Use fresh, anhydrous DMSO for preparing stock solutions.[1][2] |
| Inconsistent experimental results. | Degradation of this compound in the stock solution due to improper storage. Inaccurate concentration of the stock solution. | Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.[3] Re-verify the calculations and weighing of the compound during stock solution preparation. |
| Cell toxicity observed in culture. | The final concentration of DMSO in the cell culture medium is too high. | Ensure the final concentration of DMSO in the culture medium is less than 0.5% to avoid cytotoxic effects.[3] It is advisable to run a vehicle control (medium with the same concentration of DMSO) to assess the solvent's effect on the cells.[6] |
| Difficulty dissolving this compound in DMSO. | The concentration is too high, or the DMSO is not of sufficient purity (contains water). | Ensure you are not exceeding the known solubility limit (≥ 125 mg/mL).[1][2] Use fresh, anhydrous DMSO. Gentle warming or sonication can aid dissolution. |
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound.
Table 1: Solubility and Physicochemical Properties
| Parameter | Value |
| Molecular Weight | 434.50 g/mol [1][7] |
| Solubility in DMSO | ≥ 125 mg/mL (287.69 mM)[1][2] |
| Appearance | White to light yellow solid[1][2] |
| Chemical Formula | C₂₄H₃₁FO₆[1][7] |
Table 2: Stability and Storage Recommendations
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1][2] |
| Powder | 4°C | 2 years[1][2] |
| In DMSO | -80°C | 6 months[1][2] |
| In DMSO | -20°C | 1 month[1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of this compound required. For 1 mL of a 10 mM stock solution, the calculation is: Mass (g) = 10 mmol/L * 1 x 10⁻³ L * 434.50 g/mol = 0.004345 g = 4.345 mg
-
Weighing: Carefully weigh 4.345 mg of this compound powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the this compound.
-
Mixing: Tightly cap the vial and vortex the solution until the powder is completely dissolved. Gentle sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use sterile vials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]
Visualizations
Caption: Workflow for preparing and using this compound stock solutions.
Caption: Key factors influencing this compound stability and solubility in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Paramethasone Acetate In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for in vitro experiments involving paramethasone (B1678425) acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is paramethasone acetate and what is its primary mechanism of action? A1: this compound is a synthetic glucocorticoid, a class of steroid hormones that binds to the cortisol receptor.[1][2] Its primary mechanism involves diffusing through the cell membrane and binding to the cytoplasmic glucocorticoid receptor (GR).[2][3] This activated receptor-ligand complex then translocates into the cell nucleus, where it binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs).[2] This interaction modulates the transcription of target genes, typically upregulating anti-inflammatory proteins like lipocortin-1 and suppressing the expression of pro-inflammatory cytokines (e.g., IL-1, IL-2, IL-6, TNF-alpha) and enzymes like cyclooxygenase-2 (COX-2).[1][2][3]
Q2: How should I prepare stock solutions of this compound? It seems to have poor water solubility. A2: this compound is practically insoluble in water. It is recommended to prepare a high-concentration stock solution in a sterile, polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).[4] When preparing your working concentrations, dilute the DMSO stock solution in your cell culture medium. It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to your cells, typically well below 0.5% and ideally at or below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: What is the stability of this compound in cell culture medium? A3: While specific data on this compound stability in culture medium is limited, corticosteroids can exhibit variable stability.[5][6] A study on betamethasone (B1666872) acetate, a similar compound, showed it was stable for over 150 days at room temperature but was affected by higher temperatures (45°C).[5] For best practices, it is recommended to prepare fresh dilutions in culture medium for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
Q4: How does the potency of paramethasone compare to other common glucocorticoids? A4: Paramethasone is a potent glucocorticoid. In terms of anti-inflammatory effect, 2 mg of paramethasone is approximately equivalent to 20 mg of hydrocortisone, making it about 10 times as potent.[1]
Quantitative Data Summary
For comparison, the relative anti-inflammatory potency and equivalent doses of several common glucocorticoids are summarized below.
| Glucocorticoid | Anti-inflammatory Potency (Relative to Cortisol) | Mineralocorticoid Potency (Relative to Cortisol) | Equivalent Dose (mg) |
| Hydrocortisone (Cortisol) | 1 | 1 | 20 |
| Paramethasone | 10 | 0 | 2 [7] |
| Dexamethasone (B1670325) | 30 | 0 | 0.75[7] |
| Betamethasone | 25 | 0 | 0.6[7] |
| Prednisolone | 4 | 0.8 | 5 |
Note: Data is compiled from various sources for relative comparison. Actual potency can vary depending on the specific assay and cell type used.
Troubleshooting Guide
Issue 1: The compound precipitates after dilution in my cell culture medium.
-
Potential Cause: The aqueous solubility of this compound has been exceeded. This is common when the final concentration of the compound is too high or if the DMSO stock concentration is not sufficiently high, requiring a larger volume of stock to be added to the medium.
-
Solution:
-
Check DMSO Concentration: Ensure your DMSO stock is at a high enough concentration (e.g., 10-20 mM) so that only a very small volume is needed for dilution.
-
Serial Dilutions: Perform serial dilutions in the culture medium. When diluting, add the stock solution to the medium while vortexing or mixing gently to ensure rapid dispersal.
-
Reduce Final Concentration: If precipitation persists, you may be working above the solubility limit of the compound in your specific medium. Re-evaluate the required concentration range for your experiment.
-
Consider Solubilizing Agents: For certain applications, though less common in cell culture, the use of cyclodextrins has been shown to improve the solubility of poorly soluble steroids like dexamethasone acetate.[8]
-
Issue 2: I am not observing the expected anti-inflammatory effect (e.g., no reduction in TNF-α after LPS stimulation).
-
Potential Cause 1: Inactive Compound: The compound may have degraded due to improper storage or handling.
-
Solution 1: Use a fresh vial of this compound or prepare a new stock solution. Ensure stock solutions are stored properly (e.g., at -20°C or -80°C) and protected from light.
-
Potential Cause 2: Insufficient Glucocorticoid Receptor (GR) Expression: The chosen cell line may not express sufficient levels of the glucocorticoid receptor to elicit a response.
-
Solution 2: Confirm the GR expression status of your cell line through literature search, qPCR, or Western blot. Consider using a cell line known to be responsive to glucocorticoids, such as A549 lung epithelial cells.[9][10]
-
Potential Cause 3: Inappropriate Dose or Timepoint: The concentration of this compound may be too low, or the incubation time may be too short or too long.
-
Solution 3: Perform a dose-response experiment with a wide range of concentrations. Also, conduct a time-course experiment to determine the optimal time point for observing the desired effect. Glucocorticoid effects on gene expression can be rapid, but downstream protein-level changes take longer.[11]
Issue 3: I am observing unexpected cytotoxicity or a decrease in cell viability.
-
Potential Cause 1: High Compound Concentration: At high concentrations, glucocorticoids can induce apoptosis or have off-target cytotoxic effects in certain cell lines.[12][13] Dexamethasone, for example, has been shown to inhibit cell growth in GR-rich colon cancer cells.[13]
-
Solution 1: Perform a cell viability assay (e.g., MTT, MTS, or Trypan Blue exclusion) to determine the cytotoxic concentration range for your specific cell line. Select non-toxic concentrations for your functional assays.
-
Potential Cause 2: DMSO Toxicity: The final concentration of the DMSO vehicle may be too high for your cells.
-
Solution 2: Calculate the final DMSO concentration in your highest treatment dose and ensure it is within a safe range (ideally ≤0.1%). Remember to include a vehicle control with the exact same DMSO concentration to differentiate between compound effects and solvent effects.
Issue 4: My experimental results are inconsistent and not reproducible.
-
Potential Cause 1: Cell Culture Variability: High passage numbers can lead to phenotypic drift in cell lines. Inconsistent cell seeding density can also affect results.
-
Solution 1: Use cells with a consistent and low passage number. Ensure you are using a precise method for cell counting and seeding to maintain consistency across experiments.
-
Potential Cause 2: Reagent Variability: Inconsistent preparation of the this compound working solutions or variability in other reagents (e.g., LPS, cytokines) can lead to inconsistent results.
-
Solution 2: Prepare reagents carefully and consistently. Use single-use aliquots of stock solutions to avoid contamination and degradation from multiple freeze-thaw cycles. Always run appropriate positive and negative controls in every experiment.
Visualized Workflows and Pathways
Caption: Glucocorticoid receptor signaling pathway for this compound.
Caption: General experimental workflow for in vitro this compound studies.
Caption: A logical decision tree for troubleshooting common experimental issues.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol assesses the cytotoxicity of this compound on a chosen cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Also, prepare a vehicle control with the highest concentration of DMSO used.
-
Treatment: Remove the old medium from the cells and add 100 µL of medium containing the different concentrations of this compound, vehicle control, or medium only (untreated control).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[14]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: In Vitro Anti-Inflammatory Assay
This protocol measures the ability of this compound to suppress cytokine production in cells stimulated with Lipopolysaccharide (LPS).
-
Cell Seeding: Seed cells (e.g., macrophages like RAW 264.7 or PBMCs) in a 24-well plate and allow them to adhere.
-
Pre-treatment: Remove the medium and add fresh medium containing various non-toxic concentrations of this compound or a vehicle control. Incubate for a pre-treatment period (e.g., 1-2 hours).
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 100-1000 ng/mL (concentration should be optimized for your cell line) to all wells except the negative control.
-
Incubation: Incubate the plate for a period sufficient for cytokine production (e.g., 6-24 hours).
-
Supernatant Collection: Centrifuge the plate to pellet any cells and carefully collect the culture supernatant. Store at -80°C until analysis.
-
Cytokine Measurement: Quantify the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only positive control group to determine the percentage of inhibition.
Protocol 3: Gene Expression Analysis by qPCR
This protocol assesses the effect of this compound on the transcription of target genes.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. Treat with this compound or vehicle control at the desired concentration and for the optimal time as determined in preliminary experiments.
-
RNA Isolation: After incubation, wash the cells with PBS and lyse them directly in the well using a lysis buffer from an RNA isolation kit (e.g., TRIzol or a column-based kit). Extract total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for your target gene(s) (e.g., TNF, IL6, FKBP5) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Data Acquisition: Run the qPCR reaction in a real-time PCR machine.
-
Analysis: Calculate the relative gene expression changes using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the vehicle control.[9]
References
- 1. Paramethasone | C22H29FO5 | CID 5875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Betamethasone Acetate? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stability of a Parenteral Formulation of Betamethasone and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of corticosteroid patch test preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment with Synthetic Glucocorticoids and the Hypothalamus-Pituitary-Adrenal Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physicochemical properties and dissolution studies of dexamethasone acetate-beta-cyclodextrin inclusion complexes produced by different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PTGDR gene expression and response to dexamethasone treatment in an in vitro model | PLOS One [journals.plos.org]
- 10. Cell Culture Techniques: Corticosteroid Treatment in A549 Human Lung Epithelial Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Real-time analysis of gene regulation by glucocorticoid hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diverse effects of synthetic glucocorticoid species on cell viability and stress response of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dexamethasone affects cell growth/apoptosis/chemosensitivity of colon cancer via glucocorticoid receptor α/NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-dose dexamethasone induced LPS-stimulated rat alveolar macrophages apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Preventing paramethasone acetate precipitation in media
Technical Support Center: Paramethasone (B1678425) Acetate (B1210297)
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to prevent the precipitation of paramethasone acetate in experimental media.
Troubleshooting Guide
Encountering precipitation of this compound can compromise experimental results. This guide outlines a systematic approach to identify and resolve the issue.
Initial Observation: A precipitate (cloudiness, crystals, or film) is visible in the medium after adding this compound.
-
Step 1: Evaluate the Stock Solution The primary cause of precipitation is often related to the initial stock solution. This compound has very poor solubility in aqueous solutions but is soluble in organic solvents.[1][2]
-
Solvent Choice: Was the stock solution prepared in Dimethyl Sulfoxide (B87167) (DMSO) or ethanol (B145695)?[1][3][4] These are the recommended solvents. Using water or phosphate-buffered saline (PBS) directly will likely lead to precipitation.
-
Concentration: Is the stock solution concentration excessively high, requiring a large volume to be added to the aqueous medium? A highly concentrated stock (e.g., 10-100 mM) is recommended to minimize the volume of organic solvent introduced into the final medium.
-
Dissolution: Is the this compound fully dissolved in the stock solution? Before use, warm the stock to room temperature and vortex to ensure all solute is dissolved.
-
-
Step 2: Assess the Dilution Procedure The method of dilution is critical for preventing the compound from crashing out of the solution.
-
Order of Addition: Was the stock solution added directly to the bulk of the aqueous medium? You should always add the small volume of concentrated stock solution to the larger volume of medium, never the other way around.
-
Mixing: Was the medium agitated during the addition of the stock solution? Add the stock solution dropwise while gently vortexing or swirling the medium. This rapid dispersion prevents localized areas of high concentration that can trigger precipitation.
-
-
Step 3: Check the Final Concentration in Media The final concentration of this compound must remain below its solubility limit in your specific experimental medium.
-
Aqueous Solubility: The aqueous solubility of paramethasone is low (approximately 0.145 mg/mL).[5] While the acetate form's solubility may differ slightly, it remains sparingly soluble in water.[2] For a similar corticosteroid, dexamethasone (B1670325) acetate, the solubility in a 1:10 DMSO:PBS solution is only about 0.1 mg/mL.[6]
-
Action: If precipitation occurs, try reducing the final concentration of this compound in your experiment.
-
-
Step 4: Consider Media Components and Conditions
-
Temperature: Was the medium cold when the stock solution was added? The solubility of many compounds, including corticosteroids, can decrease at lower temperatures. Ensure your medium is at the experimental temperature (e.g., room temperature or 37°C) before adding the drug.
-
pH: While specific data on how pH affects this compound solubility is limited, significant deviations from a neutral pH in the medium could potentially influence its stability.
-
Proteins: The presence of serum (e.g., FBS) in the medium can sometimes affect drug solubility. While proteins can sometimes help solubilize hydrophobic compounds, they can also interact and lead to complex precipitation.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound? A: Dimethyl sulfoxide (DMSO) and ethanol are the most effective and commonly recommended solvents for preparing stock solutions of this compound.[1][8] It is soluble in these organic solvents but only slightly soluble in water.[2]
Q2: How should I store my this compound stock solution? A: Stock solutions prepared in DMSO or ethanol should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C for long-term stability.[4][8] This prevents degradation from light and avoids repeated freeze-thaw cycles.[1]
Q3: Why does my medium look fine immediately after adding this compound but shows precipitation later? A: This delayed precipitation can occur due to several factors. The solution may have been supersaturated initially, and crystals form over time. Temperature fluctuations (e.g., moving the medium from a warm incubator to a cooler biosafety cabinet) can decrease solubility. Additionally, interactions with other media components or degradation of the compound over several days at 37°C can lead to precipitation. It is often recommended to add corticosteroids fresh to the medium before each experiment.[9]
Q4: Can I filter the medium after precipitation occurs? A: Filtering the medium to remove the precipitate is not recommended. The precipitate is the active compound, so filtering it out will lower the effective concentration of this compound in your medium to an unknown level, invalidating experimental results. The best approach is to remake the solution using the troubleshooting steps above.
Data Presentation
Table 1: Solubility Characteristics of this compound
| Solvent/Medium | Solubility | Reference | Notes |
| Water | Slightly Soluble / Sparingly Soluble | [1][2] | The aqueous solubility of the parent compound, paramethasone, is ~0.145 mg/mL.[5] |
| Ethanol | Soluble | [1][2] | Recommended for preparing stock solutions. |
| DMSO | Soluble | [3][4][8] | Recommended for preparing highly concentrated stock solutions (≥125 mg/mL).[8][10] |
| Chloroform | Slightly Soluble | [3] | Not typically used for cell culture applications. |
| Methanol | Slightly Soluble | [3] | Not typically used for cell culture applications. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Mass: Determine the mass of this compound (Molecular Weight: 434.50 g/mol ) required. For 1 mL of a 10 mM stock, you need 4.345 mg.[2][11][12]
-
Weigh Compound: Accurately weigh the calculated mass of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the desired volume of high-purity, sterile-filtered DMSO (e.g., 1 mL).
-
Dissolve: Vortex the tube vigorously. If needed, gently warm the tube between your hands or in a 37°C water bath for a few minutes to ensure the compound is completely dissolved.
-
Store: Dispense into single-use aliquots and store at -20°C or -80°C, protected from light.[1][8]
Protocol 2: Dilution of Stock Solution into Cell Culture Medium
-
Prepare Medium: Ensure your cell culture medium is fully supplemented and warmed to the appropriate experimental temperature (e.g., 37°C).
-
Thaw Stock: Thaw an aliquot of the this compound stock solution at room temperature. Vortex briefly to ensure it is homogeneous.
-
Dilute: While gently swirling or vortexing the medium, add the calculated volume of the stock solution drop-by-drop into the center of the vortex. For example, to make a 10 µM solution in 10 mL of medium from a 10 mM stock, you would add 10 µL of the stock.
-
Final Mix: Gently invert or swirl the final medium to ensure uniform distribution.
-
Inspect: Visually inspect the medium against a light source to confirm there is no cloudiness or precipitate.
Mandatory Visualization
References
- 1. Paramethasone | C22H29FO5 | CID 5875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Paramethasone [drugfuture.com]
- 3. This compound (200 MG) CAS#: 1597-82-6 [m.chemicalbook.com]
- 4. medkoo.com [medkoo.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | C24H31FO6 | CID 443928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Technical Support Center: Paramethasone Acetate Interference in Luciferase Reporter Assays
Welcome to the technical support center for researchers utilizing luciferase reporter assays in the presence of Paramethasone acetate (B1210297). This resource provides troubleshooting guidance and frequently asked questions to help you navigate potential challenges and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Paramethasone acetate and how does it work?
This compound is a synthetic glucocorticoid that functions as an agonist for the glucocorticoid receptor (GR).[1][2][3] Upon binding, the this compound-GR complex translocates to the nucleus, where it can modulate the transcription of target genes.[4][5][6][7] This can occur through direct binding to Glucocorticoid Response Elements (GREs) on DNA, a process known as transactivation, or by interacting with other transcription factors, such as NF-κB and AP-1, to repress their activity, a process called transrepression.[4][5][6][7]
Q2: How could this compound potentially interfere with my luciferase reporter assay?
There are two primary ways this compound could affect your luciferase assay results:
-
On-Target Effects: As a glucocorticoid receptor agonist, this compound is expected to modulate signaling pathways regulated by the GR. If your reporter construct is designed to measure the activity of a GR-responsive promoter (e.g., containing GREs) or a pathway cross-regulated by GR (e.g., NF-κB), the changes you observe in luciferase activity are likely a true biological effect.[4][7]
-
Off-Target or Artifactual Effects: Like any small molecule, this compound could directly interfere with the components of the luciferase assay itself. This could manifest as:
-
Direct inhibition of the luciferase enzyme: The compound could bind to the luciferase enzyme and reduce its catalytic activity, leading to a lower-than-expected signal.[8][9][10]
-
Stabilization of the luciferase enzyme: Some compounds can bind to and stabilize the luciferase protein, increasing its half-life and leading to an accumulation of the enzyme and an artificially high signal.[9][11]
-
Light absorption or quenching: If this compound absorbs light at the wavelength emitted by the luciferase reaction, it could quench the signal, resulting in a false decrease in activity.[8]
-
Effects on cell health: At certain concentrations, this compound may be cytotoxic, leading to a decrease in the number of viable cells and consequently, a reduction in the overall luciferase signal.[12][13][14]
-
Q3: What are some common issues encountered in luciferase reporter assays?
Common problems in luciferase assays include low signal, high background, and high variability between replicates.[8][15][16] These issues can stem from factors such as low transfection efficiency, poor plasmid quality, reagent degradation, and pipetting errors.[8][15][16]
Troubleshooting Guide
If you are observing unexpected results in your luciferase reporter assay when using this compound, follow this step-by-step troubleshooting guide to identify the source of the issue.
Issue 1: Unexpected Decrease in Luciferase Signal
| Possible Cause | Troubleshooting Step |
| 1. On-Target Gene Repression | If your reporter is for a pathway known to be repressed by glucocorticoids (e.g., NF-κB, AP-1), this may be a true biological effect.[4][17][18] Proceed to validation experiments. |
| 2. Direct Luciferase Inhibition | Perform a biochemical luciferase inhibition assay (see Experimental Protocols). This cell-free assay will determine if this compound directly inhibits the luciferase enzyme. |
| 3. Cytotoxicity | Conduct a cell viability assay (e.g., MTT, MTS, or a live/dead stain) to determine if the concentration of this compound used is toxic to your cells.[12][13][14] |
| 4. General Assay Problems | Review standard luciferase assay troubleshooting, such as checking reagent integrity, optimizing transfection efficiency, and ensuring proper instrument settings.[15][16] |
Issue 2: Unexpected Increase in Luciferase Signal
| Possible Cause | Troubleshooting Step |
| 1. On-Target Gene Activation | If your reporter contains GREs, this is the expected biological effect.[19][20] |
| 2. Luciferase Enzyme Stabilization | An unexpected increase in signal for a non-GR responsive reporter could indicate enzyme stabilization.[9][11] A control experiment with a constitutively active promoter can help diagnose this (see Experimental Protocols). |
| 3. Off-Target Transcriptional Activation | It is possible, though less common, that this compound could be activating other signaling pathways. Further investigation with pathway-specific inhibitors would be needed. |
Experimental Protocols
To differentiate between on-target biological effects and off-target assay interference, it is crucial to perform the following control experiments.
Protocol 1: Control for Off-Target Effects on a Constitutively Active Promoter
Objective: To determine if this compound affects luciferase expression and activity independent of the specific signaling pathway being studied.
Methodology:
-
Co-transfect your cells with a reporter plasmid containing a strong, constitutively active promoter (e.g., CMV or SV40) driving the expression of luciferase and a control plasmid for normalization (e.g., Renilla luciferase).[11]
-
Treat the transfected cells with the same concentrations of this compound used in your primary experiment.
-
Measure luciferase activity at the appropriate time point.
Data Interpretation:
| Observation | Interpretation |
| No significant change in luciferase signal | This compound is unlikely to have a general effect on transcription, translation, or luciferase activity at the tested concentrations. |
| Significant decrease in luciferase signal | Suggests potential direct luciferase inhibition, cytotoxicity, or general inhibition of cellular transcription/translation. Proceed with a biochemical luciferase inhibition assay and a cell viability assay.[11] |
| Significant increase in luciferase signal | Suggests potential luciferase enzyme stabilization.[9][11] |
Protocol 2: Biochemical Luciferase Inhibition Assay (Cell-Free)
Objective: To directly assess whether this compound inhibits the activity of purified luciferase enzyme.
Methodology:
-
In a cell-free system (e.g., a 96-well plate), combine purified firefly luciferase enzyme, its substrate (luciferin), and ATP.
-
Add a range of concentrations of this compound to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Measure the luminescence immediately using a luminometer.
Data Interpretation:
| Observation | Interpretation |
| Dose-dependent decrease in luminescence | Strong evidence that this compound is a direct inhibitor of the luciferase enzyme.[11] |
| No change in luminescence | This compound does not directly inhibit the luciferase enzyme. |
Protocol 3: Cell Viability Assay
Objective: To determine the cytotoxic potential of this compound at the concentrations used in the reporter assay.
Methodology:
-
Plate your cells at the same density used for the luciferase reporter assay.
-
Treat the cells with the same range of this compound concentrations and for the same duration as in your primary experiment.
-
Perform a cell viability assay, such as MTT, MTS, or a commercially available live/dead cell staining kit, following the manufacturer's instructions.[12][13][14]
Data Interpretation:
| Observation | Interpretation |
| No significant decrease in cell viability | The observed effects in the luciferase assay are not due to cell death. |
| Significant decrease in cell viability | The decrease in luciferase signal is likely due to the cytotoxic effects of this compound. The reporter assay results at these concentrations are not reliable for interpreting effects on the signaling pathway. |
Visualizing Key Concepts
To aid in understanding the experimental logic and relevant biological pathways, the following diagrams are provided.
References
- 1. Paramethasone | C22H29FO5 | CID 5875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 7. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cell viability assays | Abcam [abcam.com]
- 15. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 18. iscaconsortium.org [iscaconsortium.org]
- 19. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
Technical Support Center: Paramethasone Acetate and Cortisol Immunoassay Cross-Reactivity
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter cross-reactivity with paramethasone (B1678425) acetate (B1210297) in cortisol immunoassays. The following information is designed to help you troubleshoot unexpected results and understand the principles of immunoassay interference.
Frequently Asked Questions (FAQs)
Q1: What is immunoassay cross-reactivity?
A1: Immunoassay cross-reactivity occurs when an antibody, designed to bind to a specific analyte (in this case, cortisol), also binds to other structurally similar molecules.[1] This can lead to inaccurate, often falsely elevated, measurements of the target analyte. In a competitive immunoassay, a cross-reacting substance competes with the labeled antigen for binding sites on the antibody, which can result in an overestimation of the concentration of the intended analyte.[2]
Q2: Why might paramethasone acetate cross-react in a cortisol immunoassay?
Q3: What are the common signs of cross-reactivity in my cortisol immunoassay results?
A3: Signs of potential cross-reactivity include:
-
Unexpectedly high cortisol levels in samples from subjects known to be taking this compound.
-
A discrepancy between immunoassay results and those obtained from a more specific method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
-
Results that are inconsistent with the subject's clinical picture.
Q4: How can I confirm if this compound is cross-reacting in my assay?
A4: The most definitive way to confirm cross-reactivity is to perform a spike-and-recovery experiment. This involves adding a known concentration of this compound to a sample with a known cortisol concentration and measuring the recovery of cortisol. A recovery significantly different from 100% suggests interference. A detailed protocol for this is provided in the "Experimental Protocols" section.
Q5: Are there cortisol immunoassays that are less susceptible to cross-reactivity from synthetic glucocorticoids?
A5: The degree of cross-reactivity varies significantly between different immunoassay kits and manufacturers.[7] Some newer generation assays may have improved specificity. It is crucial to review the package insert of your specific cortisol immunoassay kit, which should provide a list of cross-reacting substances and their percentage of cross-reactivity.[3] However, this compound is not always included in these lists. If you suspect interference, contacting the assay manufacturer for specific information is recommended.
Troubleshooting Guides
Issue: Unexpectedly High Cortisol Readings in Samples from Subjects on Glucocorticoid Therapy
If you observe cortisol levels that are higher than physiologically expected in subjects receiving this compound or other synthetic glucocorticoids, follow these troubleshooting steps:
-
Review Subject Medication: Confirm if the subject has been administered this compound or other corticosteroids. The timing of sample collection relative to drug administration can also be a factor.
-
Consult Assay Package Insert: Carefully examine the cross-reactivity data provided by the manufacturer of your cortisol immunoassay kit. While this compound may not be listed, data for structurally similar steroids like prednisolone (B192156) or dexamethasone (B1670325) can provide an indication of the assay's specificity.
-
Perform a Cross-Reactivity Test: Conduct an in-house experiment to determine the percentage of cross-reactivity of this compound in your specific assay. A detailed protocol is provided below.
-
Sample Dilution: In some cases, diluting the sample can reduce the impact of a cross-reacting substance, especially if its affinity for the antibody is lower than that of cortisol. However, this may also dilute the cortisol concentration below the assay's detection limit.
-
Alternative Analytical Method: If cross-reactivity is confirmed and is impacting your results, consider using a more specific analytical method, such as LC-MS/MS, for cortisol quantification. LC-MS/MS can chromatographically separate cortisol from other structurally similar steroids before detection, thus eliminating cross-reactivity issues.[6]
Data Presentation
While specific cross-reactivity data for this compound is limited in published literature, the following table presents known cross-reactivity data for other common corticosteroids in a commercially available cortisol immunoassay to provide a comparative context.
Table 1: Cross-Reactivity of Various Steroids in a Cortisol Immunoassay
| Compound | Concentration Tested (ng/mL) | Cross-Reactivity (%) |
| Cortisol | - | 100 |
| Prednisolone | 1000 | 5.0 - 21.6[3][8] |
| 6-methylprednisolone | 1000 | High[3] |
| 11-Deoxycortisol | 1000 | Significant[9] |
| Dexamethasone | 1000 | Not significant[9] |
| Beclomethasone | 1000 | 1.6[9] |
| Fluticasone | 1000 | Not significant[9] |
| Betamethasone | 1000 | Not significant[9] |
Data is compiled from various sources and specific percentages can vary between different immunoassay kits.
Experimental Protocols
Protocol: Determining the Cross-Reactivity of this compound in a Competitive Cortisol Immunoassay
This protocol outlines a method to calculate the percent cross-reactivity of this compound in your specific cortisol immunoassay.
Materials:
-
Your competitive cortisol immunoassay kit (including standards, antibody, and labeled cortisol).
-
This compound standard of known purity.
-
Drug-free serum or plasma (matrix).
-
Standard laboratory equipment (pipettes, tubes, microplate reader, etc.).
Procedure:
-
Prepare a Standard Curve for Cortisol: Follow the instructions in your cortisol immunoassay kit to prepare a standard curve using the provided cortisol standards. This will be used to determine the concentration of cortisol that gives a 50% reduction in signal (IC50).
-
Prepare a Dose-Response Curve for this compound:
-
Prepare a series of dilutions of the this compound standard in the same matrix as the cortisol standards (e.g., drug-free serum). The concentration range should be broad enough to cause a response from 10% to 90% inhibition of the maximum signal.
-
Run these dilutions in the cortisol immunoassay in the same manner as the cortisol standards.
-
-
Data Analysis:
-
Plot the percentage of binding (B/B0) against the concentration for both cortisol and this compound. B is the absorbance of the sample or standard, and B0 is the absorbance of the zero standard.
-
Determine the IC50 for both cortisol and this compound. The IC50 is the concentration of the analyte that causes a 50% inhibition of the maximum signal.
-
-
Calculate the Percent Cross-Reactivity: Use the following formula:
% Cross-Reactivity = (IC50 of Cortisol / IC50 of this compound) x 100
Interpretation:
A higher percentage indicates a greater degree of cross-reactivity. This information will help you to assess the potential impact of this compound on your cortisol measurements.
Mandatory Visualizations
Caption: Competitive immunoassay for cortisol detection.
Caption: Structural comparison of Cortisol and this compound.
Caption: Workflow for troubleshooting high cortisol readings.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cortisol measurement in patients receiving metyrapone therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Change in Cortisol Testing [healthcare.uiowa.edu]
- 8. demeditec.com [demeditec.com]
- 9. Assessment of endogenous, oral and inhaled steroid cross-reactivity in the Roche cortisol immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays with Paramethasone Acetate Treatment
Welcome to the technical support center for researchers, scientists, and drug development professionals working with paramethasone (B1678425) acetate (B1210297) and conducting cell viability assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is paramethasone acetate and how does it affect cells in culture?
This compound is a synthetic glucocorticoid, a class of steroid hormones that regulate a wide range of physiological processes, including inflammation, metabolism, and immune responses.[1] In cell culture, glucocorticoids like this compound exert their effects by binding to the intracellular glucocorticoid receptor (GR).[1][2] This complex then translocates to the nucleus and modulates the expression of target genes.[2] Glucocorticoids are known to induce apoptosis (programmed cell death) in various cell types, particularly lymphocytes, which is a key mechanism of their immunosuppressive and anti-cancer effects in hematological malignancies.[1][2] They can also have anti-proliferative effects on certain cancer cell lines.[3]
Q2: Which cell viability assay should I choose for my experiment with this compound?
The choice of assay depends on your specific research question and cell type. Here's a brief overview of common assays:
-
MTT/XTT Assays (Metabolic Activity): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. They are suitable for high-throughput screening.
-
Trypan Blue Exclusion Assay (Membrane Integrity): This dye exclusion method provides a direct count of viable and non-viable cells based on membrane integrity. It is a straightforward and cost-effective method.
-
LDH Assay (Cytotoxicity): This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, providing an indication of cytotoxicity.
It is often recommended to use more than one assay to confirm results, as different assays measure different aspects of cell health.
Q3: What is a typical effective concentration range for this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell type and the duration of treatment. While specific IC50 values (the concentration that inhibits 50% of cell viability) for this compound are not as widely reported as for other glucocorticoids like dexamethasone (B1670325), its anti-inflammatory potency is known to be approximately 10 times that of hydrocortisone.[1] For dexamethasone, cytotoxic effects have been observed in the nanomolar (nM) to micromolar (µM) range in various cell lines.[4][5][6] Therefore, a starting point for range-finding experiments with this compound could be from 1 nM to 100 µM.
Q4: How should I prepare and dissolve this compound for my experiments?
This compound is a hydrophobic molecule. It is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a stock solution. This stock solution is then further diluted in cell culture medium to the desired final concentrations. It is crucial to ensure that the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Possible Causes:
-
Uneven Cell Seeding: Inconsistent number of cells plated in each well.
-
Edge Effects: Evaporation of media from the outer wells of the plate.
-
Incomplete Drug Mixing: Poor mixing of this compound in the culture medium.
-
Pipetting Errors: Inaccurate pipetting of cells, media, or reagents.
Troubleshooting Steps:
-
Cell Seeding: Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting.
-
Edge Effects: Avoid using the outermost wells of the microplate. Alternatively, fill the outer wells with sterile PBS or media to maintain humidity.
-
Drug Dilution: Vortex the stock solution and diluted solutions thoroughly before adding to the wells.
-
Pipetting Technique: Use calibrated pipettes and practice consistent pipetting techniques.
Issue 2: No or Low Cytotoxic Effect Observed
Possible Causes:
-
Drug Concentration Too Low: The concentrations of this compound used are not sufficient to induce a response in the chosen cell line.
-
Short Incubation Time: The treatment duration is not long enough for the drug to exert its effects.
-
Cell Line Resistance: The cell line may be insensitive to glucocorticoids due to low or mutated glucocorticoid receptor (GR) expression.
-
Drug Inactivation: Components in the serum of the culture medium may bind to and inactivate the this compound.
Troubleshooting Steps:
-
Dose-Response and Time-Course: Perform a dose-response experiment with a wider range of concentrations and a time-course experiment (e.g., 24, 48, 72 hours).
-
GR Expression: Verify the expression of the glucocorticoid receptor in your cell line using techniques like Western blotting or qPCR.
-
Serum-Free Conditions: Consider performing the experiment in serum-free or reduced-serum media for the duration of the treatment, if your cells can tolerate it.
Issue 3: Inconsistent Results with MTT/XTT Assays
Possible Causes:
-
Interference from the Compound: this compound, although not commonly reported to, could potentially interfere with the formazan (B1609692) production.
-
Changes in Cell Metabolism: Glucocorticoids can alter cellular metabolism, which may affect the assay readout without directly impacting cell viability.
-
Phenol (B47542) Red Interference: Phenol red in the culture medium can interfere with the absorbance reading.
Troubleshooting Steps:
-
Control for Compound Interference: Include a cell-free control with this compound at the highest concentration to check for any direct reduction of the MTT/XTT reagent.
-
Alternative Assay: Confirm your results with a non-metabolic assay, such as the Trypan Blue exclusion assay or a cytotoxicity assay (e.g., LDH).
-
Use Phenol Red-Free Medium: Perform the assay using phenol red-free culture medium.
Data Presentation
| Glucocorticoid | Cell Line | Assay | Incubation Time | IC50 / LC50 | Citation |
| Dexamethasone | B-lineage ALL | Flow Cytometry | 4 days | Median: 7.5 nmol/L | [4] |
| Prednisolone (B192156) | B-lineage ALL | Flow Cytometry | 4 days | Median: 43.5 nmol/L | [4] |
| Dexamethasone | Neuroepithelial tumor (A172) | Cell Counting | - | Inhibition at 10⁻⁴ M to 10⁻⁷ M | [6] |
| Dexamethasone | Prostate Cancer (PC-3) | - | 24-72 hours | ~20-28% growth inhibition at 10-100 nM | [5] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and may need optimization for your specific cell line and experimental conditions.
Materials:
-
Cells in culture
-
This compound stock solution
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
XTT Cell Viability Assay
Materials:
-
Cells in culture
-
This compound stock solution
-
96-well clear flat-bottom plates
-
XTT labeling mixture (XTT and electron-coupling reagent)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls.
-
Incubation: Incubate for the desired duration.
-
XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubation with XTT: Incubate the plate for 4-24 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm.
Trypan Blue Exclusion Assay
Materials:
-
Cells in suspension (from treated and control wells)
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Cell Suspension: Collect cells from each treatment condition. For adherent cells, trypsinize and resuspend in medium.
-
Staining: Mix a small volume of cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).
-
Incubation: Allow the mixture to stand for 1-2 minutes at room temperature.
-
Counting: Load the stained cell suspension into a hemocytometer. Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid.
-
Calculation: Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Mandatory Visualizations
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway initiated by this compound.
Experimental Workflow for Cell Viability Assessment
References
- 1. Glucocorticoid-induced apoptosis of healthy and malignant lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucocorticoid-induced apoptosis of healthy and malignant lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative effect of dexamethasone in the MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative cytotoxicity of dexamethasone and prednisolone in childhood acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dexamethasone-induced cytotoxic activity and drug resistance effects in androgen-independent prostate tumor PC-3 cells are mediated by lipocortin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of dexamethasone on cell proliferation of neuroepithelial tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of paramethasone acetate
Technical Support Center: Paramethasone (B1678425) Acetate (B1210297)
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with paramethasone acetate. This guide provides detailed troubleshooting advice and standardized protocols to help you achieve consistent, on-target results while minimizing confounding off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic glucocorticoid that functions by binding to the intracellular Glucocorticoid Receptor (GR).[1] Upon binding, the GR-ligand complex translocates to the nucleus.[2][3] Its primary, or "on-target," anti-inflammatory effects are mediated in two main ways:
-
Transactivation: The GR complex directly binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, upregulating the expression of anti-inflammatory proteins like Annexin A1 (lipocortin-1).
-
Transrepression: The GR complex inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, without directly binding to DNA. This prevents the expression of cytokines, chemokines, and adhesion molecules.[4]
Paramethasone is recognized for its high glucocorticoid (anti-inflammatory) potency and minimal mineralocorticoid activity, reducing the risk of side effects like sodium and water retention.[5][6]
Q2: I'm observing unexpected changes in cell proliferation or metabolism. Are these off-target effects?
A2: It's highly likely. While the primary target of paramethasone is the GR, the GR signaling pathway exhibits significant crosstalk with other critical cellular pathways.[1][4] Unintended activation or inhibition of these pathways are considered off-target effects in a research context. Key pathways affected include:
-
MAPK Pathway (ERK, JNK, p38): GR signaling can interfere with MAPK cascades, which are central regulators of cell growth, differentiation, and stress responses.[4]
-
PI3K/Akt Pathway: Glucocorticoids have been shown to inhibit the PI3K/Akt pathway, which can impact cell survival and glucose metabolism.[7]
-
Interferon Signaling: In some cells, such as macrophages, activated GR can inhibit the Jak/STAT signaling pathway in response to Type I interferons by competing for essential coactivators.[8]
These interactions can lead to experimental artifacts if not properly controlled. It is crucial to first rule out common cell culture issues (see Troubleshooting Guide) before attributing unexpected results to off-target effects.
Q3: My experimental results are inconsistent between batches. What are the common causes?
A3: Inconsistent results when using steroid hormones often stem from a few key areas. Before suspecting off-target effects, systematically check the following potential issues:
-
Cell Culture Contamination: Mycoplasma contamination is a primary suspect. It often doesn't cause visible changes to the media but can drastically alter cellular metabolism and response to stimuli, leading to unreliable data.[9] Regular testing for mycoplasma is essential. Bacterial or fungal contamination, indicated by turbidity and pH changes, will invalidate results.[9][10]
-
Reagent Variability: Ensure the lot and concentration of your this compound stock solution are consistent. Prepare fresh dilutions for each experiment from a trusted stock. Serum is another major source of variability; using a single, tested lot of fetal bovine serum (FBS) for the entire set of experiments is highly recommended.
-
Cell Health and Passage Number: Use cells within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered responses. Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment.
-
Incubator Conditions: Verify that CO2 levels, temperature, and humidity are stable, as fluctuations can induce cellular stress and affect outcomes.[11]
Q4: How can I proactively minimize off-target effects in my experimental design?
A4: Minimizing off-target effects is crucial for generating clean, interpretable data. The most effective strategy is to use the lowest possible concentration of this compound that still elicits the desired on-target effect.
-
Perform a Dose-Response Curve: Before conducting your main experiments, you must determine the optimal concentration. This involves treating your cells with a range of this compound concentrations and measuring a specific, known on-target effect (e.g., inhibition of LPS-induced TNF-α expression or activation of a GRE-luciferase reporter). The goal is to identify the EC50 (half-maximal effective concentration) and select a concentration on the lower end of the effective range.
-
Use Appropriate Controls: Always include a vehicle control (e.g., DMSO or ethanol, depending on how the compound is dissolved) at the same concentration used for the highest drug dose. This accounts for any effects of the solvent itself.
-
Consider Time-Course Experiments: The onset of genomic (on-target) versus non-genomic (often off-target) effects can differ. A time-course experiment can help identify the optimal treatment duration to maximize the on-target response while minimizing other effects.
Data Presentation: Corticosteroid Potency Comparison
Understanding the relative potency of paramethasone is essential for dose selection and interpreting results. The following table summarizes the equivalent doses and relative potencies of commonly used corticosteroids compared to hydrocortisone. Paramethasone's anti-inflammatory potency is approximately 10-12 times that of hydrocortisone.
| Corticosteroid | Equivalent Glucocorticoid Dose (mg) | Anti-Inflammatory Potency (Relative to Hydrocortisone) | Mineralocorticoid Potency (Relative to Hydrocortisone) | Biological Half-Life (hours) |
| Short-Acting | ||||
| Hydrocortisone | 20 | 1 | 1 | 8-12 |
| Cortisone Acetate | 25 | 0.8 | 0.8 | 8-12 |
| Intermediate-Acting | ||||
| Prednisone | 5 | 4 | 0.8 | 12-36 |
| Prednisolone | 5 | 4 | 0.8 | 12-36 |
| Methylprednisolone | 4 | 5 | 0.5 | 12-36 |
| Long-Acting | ||||
| Paramethasone | 2 | 10 | 0 | 36-54 |
| Dexamethasone | 0.75 | 25-30 | 0 | 36-54 |
| Betamethasone | 0.6 | 30 | 0 | 36-54 |
(Data compiled from multiple sources for relative comparison)[5][6][12][13]
Visualizations: Pathways and Workflows
Glucocorticoid Receptor (GR) Signaling Pathways
Caption: On-target (solid lines) and potential off-target (dashed lines) GR signaling pathways.
Experimental Workflow for Off-Target Effect Identification
Caption: Workflow to identify, analyze, and validate potential off-target effects.
Troubleshooting Logic for Inconsistent Results
Caption: A decision tree to troubleshoot common issues in cell culture experiments.
Experimental Protocols
Protocol 1: Dose-Response Assay using GRE-Luciferase Reporter
This protocol determines the EC50 of this compound by measuring the activation of a GR-responsive reporter gene.
Materials:
-
HEK293 cells (or other suitable cell line)
-
GR expression plasmid and GRE-luciferase reporter plasmid
-
Transfection reagent
-
96-well white, clear-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Luciferase Assay System
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density that will reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the GR expression plasmid and the GRE-luciferase reporter plasmid according to your transfection reagent's protocol. Incubate for 24 hours.[14]
-
Compound Preparation: Prepare a 12-point serial dilution of this compound (e.g., from 1 µM down to 1 pM) in serum-free medium. Include a vehicle-only control (0 M).
-
Cell Treatment: Replace the medium on the cells with the prepared compound dilutions. Incubate for 18-24 hours.[14]
-
Lysis and Luminescence Reading:
-
Data Analysis: Plot the luminescence values against the log of the this compound concentration. Use a non-linear regression (sigmoidal dose-response) model to calculate the EC50 value.[15]
Protocol 2: Identifying Off-Target Effects via RNA-Sequencing
This protocol provides a workflow to identify global gene expression changes indicative of off-target effects.
Materials:
-
6-well cell culture plates
-
Chosen cell line
-
This compound
-
RNA extraction kit
-
Library preparation kit for RNA-seq
-
Next-generation sequencer
Methodology:
-
Experimental Design: Set up three treatment groups (in triplicate): Vehicle Control, Minimal Effective Dose (determined from Protocol 1), and a High Dose (e.g., 10-100x EC50) to exaggerate potential off-target effects.
-
Cell Treatment: Seed cells in 6-well plates. Once they reach ~80% confluency, treat them with the respective compounds for a predetermined time (e.g., 24 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a high-quality RNA extraction kit. Assess RNA integrity (RIN > 8.0 is recommended).
-
Library Preparation and Sequencing: Prepare sequencing libraries from the extracted RNA. This typically involves rRNA depletion or poly(A) selection, followed by cDNA synthesis and adapter ligation. Sequence the libraries on a compatible platform.[16]
-
Data Analysis:
-
Quality Control: Check the quality of the raw sequencing reads.
-
Alignment: Align reads to the appropriate reference genome.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in the drug-treated groups compared to the vehicle control.[17]
-
Pathway Analysis: Use tools like Gene Set Enrichment Analysis (GSEA) or KEGG pathway analysis to determine if the differentially expressed genes are enriched in specific signaling pathways not directly related to the intended GR anti-inflammatory response. These represent potential off-target pathways.
-
Protocol 3: Validation of Off-Target Effect by Western Blot
This protocol validates an off-target finding from RNA-seq by measuring changes in protein levels or phosphorylation status. Example: Validating the inhibition of Akt phosphorylation.
Materials:
-
Cell lysates from an experiment similar to Protocol 2
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., wet or semi-dry) and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Protein Quantification: Measure the protein concentration of your cell lysates using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total Akt and a loading control like GAPDH.
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ. Calculate the ratio of phospho-protein to total protein to determine if this compound treatment altered the pathway's activity.
References
- 1. Crosstalk between the glucocorticoid receptor and other transcription factors: molecular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. e-jnc.org [e-jnc.org]
- 6. gpnotebook.com [gpnotebook.com]
- 7. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Type I Interferon Signaling Pathway Is a Target for Glucocorticoid Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. corning.com [corning.com]
- 11. adl.usm.my [adl.usm.my]
- 12. Corticosteroid Adverse Effects - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. nadf.us [nadf.us]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 17. RNA Sequencing in Drug Discovery and Development | Lexogen [lexogen.com]
Technical Support Center: Paramethasone Acetate Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and proper storage of paramethasone (B1678425) acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for paramethasone acetate?
A1: Proper storage is crucial to maintain the integrity of this compound. For the solid powder form, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended.[1] When dissolved in a solvent, it is best to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to minimize degradation.[1][2] It is advisable to avoid repeated freeze-thaw cycles. For short-term shipping of the powder, room temperature for less than two weeks is acceptable.[1]
Q2: What are the likely degradation pathways for this compound?
A2: While specific public data on this compound is limited, based on structurally similar corticosteroids like betamethasone (B1666872) and hydrocortisone (B1673445), the primary degradation pathways are expected to be hydrolysis and oxidation.[3][4][5][6]
-
Hydrolysis: The acetate ester at the C21 position is susceptible to hydrolysis, which would yield paramethasone. This can be catalyzed by acidic or basic conditions.
-
Oxidation: The dihydroxyacetone side chain at C17 is a common site of oxidative degradation for corticosteroids.[3][6] This can lead to the formation of various degradation products, including carboxylic acid derivatives.
Q3: How can I perform a forced degradation study for this compound?
A3: A forced degradation study, or stress testing, is essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[7][8] A typical study involves exposing a solution of this compound (e.g., 1 mg/mL in a suitable solvent) to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature for 8-24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24-48 hours.
-
Thermal Degradation: Heating the solid powder or a solution at 80°C for 48-72 hours.
-
Photodegradation: Exposing the solution to UV light (e.g., 254 nm) and visible light for an extended period.
Samples should be analyzed at various time points to track the formation of degradants.
Q4: Which analytical techniques are suitable for analyzing this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for separating and quantifying this compound and its degradation products.[5][9][10][11] Thin-Layer Chromatography (TLC) with densitometry can also be used as a simpler, alternative method.[12] For structural elucidation of unknown degradation products, hyphenated techniques like LC-MS/MS are invaluable.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpected peaks in chromatogram of a fresh sample. | Contaminated solvent or glassware. Impure starting material. | Use fresh, HPLC-grade solvents. Thoroughly clean all glassware. Verify the purity of the this compound standard. |
| Rapid degradation of the stock solution. | Improper storage conditions (e.g., room temperature, exposure to light). pH of the solvent is not optimal. Repeated freeze-thaw cycles. | Store stock solutions at -80°C or -20°C in small aliquots.[1][2] Prepare solutions in a neutral, buffered solvent if necessary. Avoid repeated freeze-thaw cycles by using single-use aliquots. |
| Inconsistent results in stability studies. | Variability in stress conditions (temperature, pH). Inconsistent sample preparation. Issues with the analytical method. | Ensure precise control of temperature and pH in forced degradation studies. Use a validated and robust sample preparation and analytical method. Include control samples in every run. |
| Mass imbalance in forced degradation studies (sum of parent drug and degradants is not 100%). | Formation of non-UV active or volatile degradation products. Co-elution of peaks. Incomplete extraction of degradants. | Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with UV. Optimize chromatographic conditions to resolve all peaks. Validate the extraction procedure. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C | 3 years | [1] |
| Solid (Powder) | 4°C | 2 years | [1] |
| In Solvent | -80°C | 6 months | [1][2] |
| In Solvent | -20°C | 1 month | [1][2] |
Table 2: Typical Conditions for a Forced Degradation Study of this compound
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24-48 hours |
| Basic Hydrolysis | 0.1 M NaOH | Room Temperature | 8-24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24-48 hours |
| Thermal | Heat | 80°C | 48-72 hours |
| Photolytic | UV (254 nm) and Visible Light | Room Temperature | Varies |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective. For example, start with a 40:60 (v/v) mixture of acetonitrile and water, and gradually increase the acetonitrile concentration to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Sample Preparation: Dissolve this compound in the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.
-
Injection Volume: 20 µL.
-
Analysis: Run a blank (mobile phase), a standard solution of this compound, and the stressed samples. Identify the peak for this compound based on the retention time of the standard. Peaks that appear in the stressed samples but not in the standard are potential degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Topically used corticosteroids: What is the big picture of drug product degradation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced degradation of betamethasone sodium phosphate under solid state: Formation, characterization, and mechanistic study of all four 17,20-diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. pharmtech.com [pharmtech.com]
- 8. biomedres.us [biomedres.us]
- 9. Comparative study of two different chromatographic approaches for quantitation of hydrocortisone acetate and pramoxine hydrochloride in presence of their impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of a Stability Indicating RP-HPLC Method for Hydrocortisone Acetate Active Ingredient, Propyl Parahydroxybenzoate and Methyl Parahydroxybenzoate Preservatives, Butylhydroxyanisole Antioxidant, and Their Degradation Products in a Rectal Gel Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Paramethasone Acetate Treatment Duration in Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when determining the optimal treatment duration of paramethasone (B1678425) acetate (B1210297) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for paramethasone acetate in vitro?
A1: this compound is a synthetic glucocorticoid that exerts its effects by binding to the intracellular glucocorticoid receptor (GR).[1] Upon binding, the paramethasone-GR complex translocates to the nucleus. In the nucleus, it can act in two main ways:
-
Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes, such as Glucocorticoid-Induced Leucine Zipper (GILZ).[2][3][4]
-
Transrepression: The GR complex can inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, without directly binding to DNA. This leads to a decrease in the expression of pro-inflammatory cytokines like IL-1, IL-2, IL-6, and TNF-α.[1][3]
Q2: How long should I treat my cells with this compound?
A2: The optimal treatment duration is highly dependent on the cell type, the specific biological question, and the endpoint being measured.[5]
-
Short-term (minutes to hours): Non-genomic effects and initial changes in gene expression can be observed. For example, some studies show that a 30-minute pretreatment with a glucocorticoid is sufficient to impair cytokine-induced activation of endothelial cells.[6]
-
Intermediate-term (6-24 hours): This is a common timeframe for assessing changes in the expression of target genes (e.g., GILZ, IL-2) and pro-inflammatory cytokines.[7]
-
Long-term (days): Longer-term treatments may be necessary to observe effects on cell proliferation, differentiation, or apoptosis. For instance, studies on chondrocytes have used a 3-day treatment period to assess effects on growth rate.[8]
It is crucial to perform a time-course experiment to determine the optimal treatment duration for your specific experimental setup.
Q3: My cells are not responding to this compound treatment. What are the possible reasons?
A3: A lack of response can stem from several factors:
-
Glucocorticoid Receptor (GR) Expression: The target cells may have low or absent expression of the GR. It is advisable to confirm GR expression levels using techniques like qPCR or Western blotting.
-
Compound Inactivity: Ensure the this compound solution is properly prepared and has not degraded.
-
Cell Culture Conditions: The presence of endogenous glucocorticoids in standard fetal bovine serum (FBS) can mask the effects of exogenously added this compound. Using charcoal-stripped serum is recommended to minimize this interference.
-
Glucocorticoid Resistance: Some cell lines can exhibit inherent or acquired resistance to glucocorticoids. This can be due to mutations in the GR, altered expression of GR isoforms (e.g., GRβ, a dominant-negative inhibitor of GRα), or modifications in downstream signaling pathways.[9]
Q4: I am observing a pro-inflammatory effect with this compound, which is contrary to its expected anti-inflammatory action. Why might this be happening?
A4: This unexpected outcome can be due to several reasons:
-
Biphasic Dose-Response: Some glucocorticoids can exhibit a U-shaped or biphasic dose-response curve. It is essential to test a wide range of concentrations.
-
Off-Target Effects: At high concentrations, this compound might interact with other cellular targets.
-
Receptor Isoform Specificity: The compound might be selectively modulating different GR isoforms with opposing functions.[9]
-
Experimental Artifact: Ensure that the observed effect is not due to cytotoxicity by performing a cell viability assay in parallel.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during in vitro experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and accurate cell counting before seeding. |
| Inaccurate drug concentration. | Prepare fresh drug dilutions for each experiment and verify the final concentration. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| No dose-response relationship | Suboptimal concentration range. | Perform a broad dose-response experiment, spanning from picomolar to micromolar concentrations, to identify the active range.[10] |
| Assay window is too narrow. | Optimize the assay conditions (e.g., incubation time, substrate concentration) to maximize the signal-to-noise ratio. | |
| Compound precipitation. | Visually inspect the drug solution for precipitates. If necessary, adjust the solvent or use a solubility-enhancing agent.[9] | |
| Unexpected cell death | Cytotoxicity of the compound or solvent. | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration of this compound and the vehicle control.[9] |
| Contamination of cell culture. | Regularly check for microbial contamination and test for mycoplasma. |
Experimental Protocols
Protocol 1: Determining Optimal Treatment Duration for Inhibition of TNF-α Induced NF-κB Activity
This protocol utilizes a luciferase reporter assay to determine the optimal treatment time of this compound for inhibiting TNF-α-induced NF-κB activity.
Materials:
-
Cells stably expressing an NF-κB-responsive luciferase reporter construct
-
Complete cell culture medium
-
Charcoal-stripped fetal bovine serum (FBS)
-
This compound
-
TNF-α
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Culture in complete medium with charcoal-stripped FBS.
-
This compound Pre-treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Incubate for different durations (e.g., 1, 2, 4, 8, 12, and 24 hours).
-
Inflammatory Stimulus: Following the respective pre-treatment times, add TNF-α to the wells to a final concentration of 10 ng/mL. Include wells with no TNF-α as a negative control.
-
Incubation: Incubate the plate for 6-8 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of inhibition of TNF-α-induced NF-κB activity against the treatment duration to determine the optimal time point.
Protocol 2: Assessing the Effect of Treatment Duration on GILZ and IL-2 mRNA Expression
This protocol uses quantitative real-time PCR (qRT-PCR) to measure the effect of this compound treatment duration on the expression of a glucocorticoid-induced gene (GILZ) and a repressed gene (IL-2).
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or a suitable cell line
-
RPMI 1640 medium with charcoal-stripped FBS
-
This compound
-
Phytohemagglutinin (PHA) (for IL-2 induction in PBMCs)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for GILZ, IL-2, and a housekeeping gene (e.g., GAPDH)
Methodology:
-
Cell Culture: Culture PBMCs or your chosen cell line in RPMI 1640 with charcoal-stripped FBS.
-
Treatment: Treat the cells with an effective concentration of this compound (determined from a dose-response experiment) for various durations (e.g., 2, 4, 8, 16, 24 hours). For IL-2 expression, stimulate PBMCs with PHA.
-
RNA Extraction: At each time point, harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using primers for GILZ, IL-2, and the housekeeping gene.
-
Data Analysis: Calculate the relative mRNA expression of GILZ and IL-2 at each time point using the ΔΔCt method, normalized to the housekeeping gene and the untreated control. Plot the relative expression against treatment duration.
Visualizations
Glucocorticoid Receptor Signaling Pathway
Caption: Canonical signaling pathway of this compound.
Troubleshooting Workflow for Unexpected Cellular Responses
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. Paramethasone | C22H29FO5 | CID 5875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New insights into the cell- and tissue-specificity of glucocorticoid actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prednisolone inhibits cytokine-induced adhesive and cytotoxic interactions between endothelial cells and neutrophils in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Glucocorticoid pretreatment reduces the cytotoxic effects of a variety of DNA-damaging agents on rat tibial growth-plate chondrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Technical Support Center: Overcoming Resistance to Paramethasone Acetate in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming resistance to paramethasone (B1678425) acetate (B1210297) in cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Disclaimer: While this guide focuses on paramethasone acetate, much of the available research on glucocorticoid resistance has been conducted using other compounds like dexamethasone (B1670325) and prednisolone. Due to the shared mechanism of action via the glucocorticoid receptor (GR), the principles, mechanisms, and experimental strategies described herein are considered highly relevant to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which cell lines develop resistance to this compound?
A1: Resistance to glucocorticoids, including this compound, is a multi-faceted phenomenon primarily revolving around the glucocorticoid receptor (GR) and associated signaling pathways. Key mechanisms include:
-
Reduced GR Expression: A decrease in the cellular levels of GR protein means there are fewer receptors to bind to this compound, thus diminishing its therapeutic effect.
-
GR Mutations: Mutations in the NR3C1 gene, which codes for the GR, can lead to a receptor with reduced binding affinity for glucocorticoids or impaired ability to translocate to the nucleus and regulate gene expression.[1][2]
-
Altered GR Function: Changes in the post-translational modifications of the GR, or in the expression of its co-chaperones and co-regulators, can impair its function even if the receptor itself is not mutated.
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like the PI3K/Akt/mTOR and MAPK-ERK provides alternative survival signals to the cancer cells, overriding the pro-apoptotic effects of this compound.[3]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively remove this compound from the cell, reducing its intracellular concentration and effectiveness.
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: The most common method is to determine the half-maximal inhibitory concentration (IC50) of this compound in your parental (sensitive) and suspected resistant cell lines using a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo). A significant increase in the IC50 value for the resistant line compared to the parental line indicates the development of resistance. The degree of resistance is often expressed as the "resistance index" or "fold resistance," calculated as:
Resistance Index = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line)
A resistance index significantly greater than 1 confirms resistance.
Q3: How long does it typically take to develop a this compound-resistant cell line in vitro?
A3: The timeline for developing a drug-resistant cell line can vary significantly depending on the cell line, the starting concentration of this compound, and the dose escalation strategy. It can take anywhere from a few months to over a year of continuous or pulsed exposure to establish a stable resistant phenotype.
Troubleshooting Guide: Developing this compound-Resistant Cell Lines
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death at the initial stages of drug exposure. | The initial concentration of this compound is too high. | Determine the IC50 of the parental cell line and begin the selection process at a lower, sub-lethal concentration (e.g., IC20-IC30). |
| Continuous exposure is too toxic for the specific cell line. | Implement a pulsed-exposure method. Treat cells for a defined period (e.g., 48-72 hours) followed by a recovery period in a drug-free medium. | |
| No significant increase in IC50 after several months of culture. | Insufficient drug pressure to select for resistant cells. | Gradually increase the concentration of this compound as the cells show signs of recovery and stable growth at the current concentration. |
| The cell population is heterogeneous, and only a small subpopulation is acquiring resistance. | Consider single-cell cloning to isolate and expand potentially resistant colonies. | |
| The cell line may have a low intrinsic potential to develop resistance. | Consider using a different parental cell line known to be sensitive to glucocorticoids. | |
| Loss of resistant phenotype over time. | Cells are maintained in a drug-free medium for extended periods, leading to the reversion of resistance. | Maintain a low "maintenance" dose of this compound in the culture medium to sustain selective pressure. |
| The resistant phenotype is unstable. | Ensure you have cryopreserved stocks of the resistant cells at various passages to return to if the phenotype is lost. |
Data Presentation: Glucocorticoid Resistance in Cancer Cell Lines
The following table summarizes representative IC50 values for different glucocorticoids in sensitive and resistant cancer cell lines, illustrating the typical magnitude of acquired resistance.
| Glucocorticoid | Cell Line | Parental IC50 | Resistant IC50 | Fold Resistance | Reference |
| Dexamethasone | T-ALL (CEM-C7-14) | ~0.04 µM | > 60 µM | >1500 | [4] |
| Dexamethasone | T-ALL (NALM-6) | Not specified | Not specified (28,000-fold resistant) | 28,000 | [5] |
| Dexamethasone | T-ALL (CCRF-CEM) | Not specified | 364.1 ± 29.5 µM | Not applicable | [6] |
| Methylprednisolone | T-ALL (JURKAT) | High Resistance | Not applicable | Not applicable | [7] |
| Methylprednisolone | T-ALL (MOLT4) | High Resistance | Not applicable | Not applicable | [7] |
| Methylprednisolone | T-ALL (PER-427) | Low Resistance | Not applicable | Not applicable | [7] |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
This protocol outlines a general procedure for inducing this compound resistance in a sensitive parental cell line using a dose-escalation method.
Materials:
-
Parental cancer cell line sensitive to this compound
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
Cell culture flasks/plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Determine Parental IC50: First, determine the IC50 of the parental cell line to this compound using a cell viability assay (e.g., MTT assay).
-
Initial Exposure: Begin by culturing the parental cells in a medium containing a sub-lethal concentration of this compound (e.g., IC20-IC30).
-
Monitor and Passage: Monitor the cells for signs of recovery (i.e., reaching 70-80% confluency). When the cells have adapted and are growing steadily, passage them as you would normally, maintaining the same concentration of this compound.
-
Dose Escalation: Once the cells are stably proliferating at the current drug concentration, gradually increase the concentration of this compound (e.g., by 1.5 to 2-fold).
-
Repeat and Select: Repeat steps 3 and 4, progressively increasing the drug concentration over several months. This process selects for a population of cells that can survive and proliferate at high concentrations of this compound.
-
Characterize Resistant Line: Periodically, and once a stable resistant population is established, confirm the degree of resistance by determining the IC50 and comparing it to the parental cell line.
-
Cryopreservation: At each successful dose escalation, it is crucial to cryopreserve vials of the cells for future use and to prevent the loss of the resistant phenotype.
Protocol 2: Reversing this compound Resistance with an AKT Inhibitor
This protocol describes how to test the ability of an AKT inhibitor, such as MK-2206, to re-sensitize this compound-resistant cells to the drug's effects.
Materials:
-
This compound-resistant cell line and its parental counterpart
-
Complete cell culture medium
-
This compound stock solution
-
AKT inhibitor (e.g., MK-2206) stock solution
-
96-well plates for viability assays
-
Reagents for apoptosis assay (e.g., Annexin V-FITC and Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the resistant cells in 96-well plates at a predetermined optimal density for a viability assay.
-
Treatment: Treat the cells with the following conditions (in triplicate):
-
Vehicle control (e.g., DMSO)
-
This compound alone (at a concentration known to be ineffective in the resistant line)
-
AKT inhibitor alone (at a non-toxic concentration)
-
This compound and AKT inhibitor in combination
-
-
Incubation: Incubate the cells for a period relevant to the cell line and drug (e.g., 48-72 hours).
-
Assess Viability: Perform a cell viability assay (e.g., MTT) to determine if the combination treatment reduces cell viability more than either agent alone.
-
Apoptosis Assay (Confirmation):
-
Seed resistant cells in larger plates (e.g., 6-well plates).
-
Treat the cells with the same four conditions as in step 2.
-
After the incubation period, harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells. An increase in apoptosis in the combination treatment group compared to the single-agent groups indicates a reversal of resistance.
-
Mandatory Visualizations
Signaling Pathways in Glucocorticoid Resistance
// Nodes RTK [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853"]; mTORC1 [label="mTORC1", fillcolor="#EA4335"]; CellGrowth [label="Cell Growth &\n Proliferation", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ApoptosisInhibition [label="Inhibition of\nApoptosis", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GR [label="Glucocorticoid\nReceptor (GR)", fillcolor="#F1F3F4"]; Paramethasone [label="Paramethasone\nAcetate", shape=invhouse, fillcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Converts"]; PIP2 -> PIP3; PIP3 -> AKT [label="Activation"]; AKT -> mTORC1 [label="Activation"]; mTORC1 -> CellGrowth; AKT -> ApoptosisInhibition; AKT -> GR [label="Inhibitory\nPhosphorylation", style=dashed, arrowhead=tee]; Paramethasone -> GR [label="Binding"];
// Invisible nodes for layout {rank=same; PIP2; PIP3} }
Caption: The PI3K/Akt/mTOR pathway's role in glucocorticoid resistance.
// Nodes GrowthFactor [label="Growth Factors", shape=invhouse, fillcolor="#FFFFFF"]; Receptor [label="Growth Factor Receptor", fillcolor="#F1F3F4"]; RAS [label="RAS", fillcolor="#FBBC05"]; RAF [label="RAF", fillcolor="#FBBC05"]; MEK [label="MEK", fillcolor="#34A853"]; ERK [label="ERK", fillcolor="#34A853"]; TranscriptionFactors [label="Transcription Factors\n(e.g., AP-1)", fillcolor="#EA4335"]; Proliferation [label="Cell Proliferation\n& Survival", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GR [label="Glucocorticoid\nReceptor (GR)", fillcolor="#F1F3F4"];
// Edges GrowthFactor -> Receptor; Receptor -> RAS [label="Activation"]; RAS -> RAF [label="Activation"]; RAF -> MEK [label="Activation"]; MEK -> ERK [label="Activation"]; ERK -> TranscriptionFactors [label="Activation"]; TranscriptionFactors -> Proliferation; ERK -> GR [label="Inhibitory\nPhosphorylation", style=dashed, arrowhead=tee]; } Caption: The MAPK-ERK pathway's contribution to glucocorticoid resistance.
Experimental Workflow
// Nodes Start [label="Start: Parental\nSensitive Cell Line", shape=ellipse, fillcolor="#F1F3F4"]; DevelopResistance [label="Develop Resistant Line\n(Dose Escalation)", fillcolor="#FBBC05"]; ConfirmResistance [label="Confirm Resistance\n(IC50 Assay)", fillcolor="#FBBC05"]; Characterize [label="Characterize Mechanism\n(e.g., GR expression, pathway analysis)", fillcolor="#34A853"]; Strategy [label="Select Reversal Strategy\n(e.g., AKT inhibitor)", fillcolor="#34A853"]; TestReversal [label="Test Reversal of Resistance\n(Combination Treatment)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AssessOutcome [label="Assess Outcome\n(Viability, Apoptosis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End: Re-sensitized\nPhenotype", shape=ellipse, fillcolor="#F1F3F4"];
// Edges Start -> DevelopResistance; DevelopResistance -> ConfirmResistance; ConfirmResistance -> Characterize; Characterize -> Strategy; Strategy -> TestReversal; TestReversal -> AssessOutcome; AssessOutcome -> End; }
Caption: Workflow for developing and overcoming this compound resistance.
References
- 1. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Direct reversal of glucocorticoid resistance by AKT inhibition in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with paramethasone acetate
Welcome to the technical support center for paramethasone (B1678425) acetate (B1210297). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is paramethasone acetate and what is its primary mechanism of action?
This compound is a synthetic glucocorticoid and a corticosteroid ester.[1] Its primary mechanism of action involves binding to the glucocorticoid receptor (GR), which then modulates the transcription of various genes.[2][3] This interaction leads to broad anti-inflammatory and immunosuppressive effects.[4][5] The anti-inflammatory actions are thought to involve the inhibition of phospholipase A2, which in turn controls the biosynthesis of potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[5][6]
Q2: What are the key therapeutic applications of this compound?
This compound is used for treating inflammatory and allergic conditions, as well as other diseases that respond to glucocorticoid therapy.[6] It is important to note that due to its lack of sodium-retaining properties, it is not recommended for replacement therapy in adrenocortical insufficiency.[6]
Q3: How should this compound be stored to ensure its stability?
To maintain its integrity, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[4] Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is also advised to protect the compound from light.[6] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.[4][7]
Q4: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), chloroform, ether, and methanol.[4][6][8] It is slightly soluble in ethanol (B145695) and acetone, and sparingly soluble in water.[6] For in vitro experiments, stock solutions are often prepared in DMSO.[4]
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Effect in In Vitro Assays
Question: I am not observing the expected anti-inflammatory effect of this compound in my cell-based assays. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Compound Degradation: Improper storage or handling can lead to the degradation of this compound.
-
Solution: Ensure that the compound and its solutions are stored at the recommended temperatures and protected from light.[4][6] Prepare fresh working solutions for each experiment from a properly stored, aliquoted stock.[7] If degradation is suspected, consider verifying the purity of your stock using methods like HPLC.[7][9]
-
-
Suboptimal Concentration: The concentration of this compound may be too low to elicit a response or too high, leading to cytotoxicity.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.
-
-
Cell Line Suitability: The cell line you are using may not express the glucocorticoid receptor (GR) or may have a low level of expression.
-
Solution: Confirm that your chosen cell line expresses the GR.[7] You can check this through literature review or by performing a western blot or qPCR for GR expression.
-
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the changes induced by this compound.
-
Solution: Ensure your assay has a robust signal-to-noise ratio. For instance, when measuring cytokine inhibition, confirm that your inflammatory stimulus (e.g., LPS) is potent enough to produce a measurable effect that can be inhibited.[7]
-
Issue 2: Precipitation of this compound in Media
Question: My this compound solution is cloudy or forms a precipitate when added to my cell culture media. How can I resolve this?
Possible Causes and Troubleshooting Steps:
-
Exceeded Solubility Limit: The concentration of this compound in the final working solution may have surpassed its solubility in the aqueous media.
-
Solution: While this compound is soluble in DMSO at high concentrations, its solubility in aqueous solutions is low.[4][10] When preparing your working solution, ensure that the final concentration of DMSO is kept to a minimum (typically <0.5%) to avoid solvent-induced toxicity and precipitation. It may be necessary to prepare a more dilute stock solution in DMSO before further dilution in your aqueous media.
-
-
Improper Dissolution: The compound may not have been fully dissolved in the stock solution.
-
Solution: When preparing the stock solution in DMSO, ensure complete dissolution by vortexing. Gentle warming or sonication can also be used to aid dissolution.[7]
-
Issue 3: High Variability in In Vivo Animal Studies
Question: I am observing significant variability in the response to this compound between animals in my in vivo experiments. What are the potential sources of this inconsistency?
Possible Causes and Troubleshooting Steps:
-
Improper Formulation and Administration: The formulation of this compound for in vivo use can be challenging due to its poor water solubility.
-
Solution: For in vivo administration, co-solvents or vehicles such as corn oil may be necessary.[7] Ensure the formulation is homogenous and the administration route is consistent across all animals.
-
-
Animal-to-Animal Variation: Biological differences between animals can contribute to variability.
-
Stress-Induced Endogenous Corticosteroid Production: Stress from handling or procedures can elevate endogenous corticosteroid levels, which may interfere with the effects of exogenously administered this compound.
-
Solution: Acclimate the animals to the experimental procedures and environment to minimize stress.[12]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₁FO₆ | [13] |
| Molecular Weight | 434.5 g/mol | [13] |
| Appearance | White to light yellow solid | [4] |
| Melting Point | Decomposes at 228-241 °C | [6] |
| Solubility | Soluble in DMSO, chloroform, ether, methanol. Slightly soluble in ethanol, acetone. Sparingly soluble in water. | [4][6][8] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | Up to 3 years | [4] |
| 4°C | Up to 2 years | [4] | |
| Stock Solution (in solvent) | -80°C | Up to 6 months | [4] |
| -20°C | Up to 1 month | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials: this compound powder, pure DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Accurately weigh the required amount of this compound powder. b. Add the calculated volume of pure DMSO to achieve a 10 mM concentration. c. Vortex thoroughly to ensure complete dissolution. If necessary, use an ultrasonic bath for 5-10 minutes.[7] d. Aliquot the stock solution into single-use volumes in sterile tubes. e. Store the aliquots at -20°C or -80°C.[4]
Protocol 2: General Cell Culture Treatment with this compound
-
Materials: Cells plated in appropriate culture vessels, complete growth medium, this compound stock solution (e.g., 10 mM in DMSO), sterile phosphate-buffered saline (PBS).
-
Procedure: a. Culture cells to the desired confluency. b. Prepare the working solutions of this compound by diluting the stock solution in complete growth medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control, and is non-toxic to the cells (typically <0.5%). c. Remove the existing medium from the cells and wash with sterile PBS. d. Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells. e. Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂). f. Proceed with the downstream analysis (e.g., measurement of cytokine levels, gene expression analysis).
Mandatory Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for Inconsistent Results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Paramethasone | C22H29FO5 | CID 5875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound (200 MG) CAS#: 1597-82-6 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Animal research: Reporting in vivo experiments: The ARRIVE guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ohsu.edu [ohsu.edu]
- 13. This compound | C24H31FO6 | CID 443928 - PubChem [pubchem.ncbi.nlm.nih.gov]
Impact of serum concentration on paramethasone acetate activity
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for experiments involving paramethasone (B1678425) acetate (B1210297), with a specific focus on the impact of serum concentration on its activity.
Frequently Asked Questions (FAQs)
Q1: What is paramethasone acetate and what is its primary mechanism of action?
This compound is a synthetic glucocorticoid corticosteroid used for its anti-inflammatory and immunosuppressive properties.[1][2] Its mechanism of action is characteristic of glucocorticoids: it binds to the intracellular glucocorticoid receptor (GR).[3][4] Upon binding, the receptor-ligand complex translocates to the cell nucleus. In the nucleus, it binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), which modulates the transcription of target genes.[4] This process ultimately leads to the down-regulation of pro-inflammatory mediators (like prostaglandins (B1171923) and leukotrienes) and the suppression of immune responses.[4][5]
Q2: Why is the serum concentration in my cell culture media a critical factor when studying this compound?
Serum contains a complex mixture of proteins, with albumin being the most abundant. Glucocorticoids, like this compound, are known to bind to serum proteins, particularly albumin and corticosteroid-binding globulin (CBG).[6][7][8] This binding is reversible and sequesters the drug, reducing the concentration of "free" this compound that is available to cross the cell membrane and interact with its intracellular glucocorticoid receptors.[7] Consequently, variations in serum concentration between experiments can lead to significant differences in the observed potency (e.g., EC₅₀ value) and overall activity of the compound, affecting data reproducibility.[9]
Q3: How does serum protein binding quantitatively affect the activity of this compound?
The binding of this compound to serum proteins reduces its bioavailable concentration. Only the unbound fraction of the drug is active. This relationship means that as the serum concentration in the culture medium increases, a higher total concentration of this compound is required to achieve the same biological effect. This phenomenon results in a rightward shift of the dose-response curve and an increase in the apparent EC₅₀ value (the concentration required to elicit a half-maximal response).
Q4: Should I use serum-free or serum-reduced media for my experiments?
The choice between serum-containing and serum-free media depends on the experimental goals and the cell type.
-
For mechanistic studies or receptor binding assays: Using serum-free or low-serum conditions is often preferred to minimize the confounding variable of protein binding. This allows for a more accurate determination of the intrinsic potency of the compound.
-
For studies aiming to mimic physiological conditions: Using media with a defined serum concentration (e.g., 10% Fetal Bovine Serum) can be more relevant. However, it is crucial to maintain a consistent serum source and concentration across all related experiments to ensure reproducibility.
-
Cell Health Considerations: Some cell lines require serum for viability and proliferation. Abrupt serum deprivation can induce stress responses that may interfere with the experimental outcomes.[10] A period of adaptation to low-serum conditions may be necessary.
Q5: How do I interpret a shift in the EC₅₀ value of this compound when I change the serum concentration in my assay?
A shift in the EC₅₀ value directly reflects the impact of serum protein binding. If you increase the serum concentration and observe a higher EC₅₀ value, it indicates that a larger portion of the drug is being sequestered by serum proteins, thus requiring a higher total drug concentration to achieve the same level of free, active compound. This is an expected outcome and highlights the importance of controlling for serum concentration in your experimental design.
Troubleshooting Guides
Problem 1: I am observing lower-than-expected potency (a high EC₅₀ value) for this compound in my cell-based assay.
| Possible Cause | Troubleshooting Step |
| High Serum Concentration | The serum in your culture medium is binding to the this compound, reducing its free concentration. Solution: Perform a dose-response curve with varying serum concentrations (e.g., 0.5%, 2%, 10%) to quantify the effect.[9] Consider using serum-free or reduced-serum media for the assay itself, after allowing cells to attach and stabilize. |
| Cell Passage Number/Health | High-passage number cells or unhealthy cells may exhibit altered receptor expression or signaling capacity. Solution: Use cells with a consistent and low passage number. Ensure high cell viability (>95%) before starting the experiment.[11] |
| Compound Degradation | This compound may have degraded due to improper storage or handling. Solution: Prepare fresh stock solutions from a reliable source. Store stock solutions at -80°C for long-term and -20°C for short-term use, aliquoted to avoid repeated freeze-thaw cycles.[1] |
| Assay Incubation Time | The incubation time may be insufficient for the drug to elicit a maximal response. Solution: Perform a time-course experiment to determine the optimal incubation period for your specific cell line and endpoint. |
Problem 2: My results show high variability between replicate plates or different experimental days.
| Possible Cause | Troubleshooting Step |
| Inconsistent Serum Batch | Different lots of serum can have varying protein compositions, leading to differences in drug binding. Solution: Purchase a large batch of serum from a single lot for the entire series of experiments. Test and qualify new serum lots before use. |
| Pipetting Inaccuracy | Inaccurate pipetting, especially during serial dilutions, is a common source of variability. Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing at each dilution step.[11] |
| Edge Effects in Microplates | Wells on the perimeter of a microplate are prone to evaporation, leading to increased compound concentration and variability. Solution: Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile water or PBS to maintain humidity.[11] |
| Inconsistent Cell Seeding | Uneven cell distribution across the plate will lead to variable responses. Solution: Ensure you have a homogenous cell suspension before seeding. Work quickly to prevent cells from settling in the reservoir.[11] |
Data Presentation
Table 1: Illustrative Impact of Serum Concentration on Glucocorticoid Potency
This table provides a hypothetical example of how the apparent EC₅₀ of a glucocorticoid like this compound might change with varying concentrations of Fetal Bovine Serum (FBS) in a cell-based reporter assay.
| FBS Concentration in Media | Apparent EC₅₀ (nM) | Fold-Shift in EC₅₀ (vs. 0.1% FBS) |
| 0.1% | 1.5 | 1.0 |
| 1% | 4.5 | 3.0 |
| 5% | 20.0 | 13.3 |
| 10% | 42.0 | 28.0 |
| Note: These values are for illustrative purposes to demonstrate a scientific principle and are not actual experimental data for this compound. |
Table 2: Relative Glucocorticoid Activity of Various Steroids
This table shows the relative activity of different steroids as measured by a radioreceptor assay, with cortisol set as the baseline.[12] This helps in comparing the expected potency of different compounds.
| Steroid | Relative Glucocorticoid Activity (%) |
| Cortisol | 100 |
| Dexamethasone (B1670325) | 940 |
| Prednisolone | 230 |
| Prednisone | 3 |
| Estradiol | 1 |
| Androstenedione | 1 |
| Source: Adapted from Ballard PL, et al. (1975). A radioreceptor assay for evaluation of the plasma glucocorticoid activity.[12] |
Experimental Protocols
Protocol 1: Glucocorticoid Receptor (GR) Competitive Binding Assay
This protocol is designed to determine the relative affinity (IC₅₀) of a test compound like this compound for the glucocorticoid receptor by measuring its ability to compete with a fluorescently labeled GR ligand.[13]
Materials:
-
Purified, recombinant human Glucocorticoid Receptor (GR)
-
Fluorescently labeled GR ligand (e.g., Fluormone™ GS Red)
-
Assay Buffer (e.g., Phosphate buffer with stabilizing agents)
-
Test Compound (this compound)
-
Known GR agonist for positive control (e.g., Dexamethasone)
-
Black, low-volume 96- or 384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare Test Compound Dilutions: Create a serial dilution series of this compound in Assay Buffer. Typically, a 10-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 10 µM). Also, prepare dilutions of a known control ligand (dexamethasone).
-
Prepare Reagent Mix: Prepare a master mix containing the fluorescent GR ligand and the purified GR protein in Assay Buffer. The concentrations should be optimized beforehand but are typically in the low nanomolar range.
-
Assay Plate Setup:
-
Add 50 µL of the serially diluted test compound or control ligand to the appropriate wells of the microplate.
-
Add 50 µL of Assay Buffer alone to "no competitor" (maximum polarization) wells.
-
Add 50 µL of a saturating concentration of unlabeled dexamethasone to "non-specific binding" (minimum polarization) wells.
-
-
Initiate Reaction: Add 50 µL of the GR/fluorescent ligand master mix to all wells. Mix the plate gently on a plate shaker for 1 minute.
-
Incubation: Incubate the plate in the dark at room temperature for 2-4 hours to allow the binding reaction to reach equilibrium.[13]
-
Measurement: Measure the fluorescence polarization (FP) of each well using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
Data Analysis:
-
Convert the raw FP values to a percentage of specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of this compound required to displace 50% of the fluorescent ligand.
-
Visualizations
Caption: Classical genomic signaling pathway of this compound.
Caption: Impact of serum protein binding on drug availability.
Caption: Workflow for a GR competitive binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Paramethasone | C22H29FO5 | CID 5875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Interaction between a potent corticosteroid drug - dexamethasone with bovine serum albumin and human serum albumin: a fluorescence quenching and fourier transformation infrared spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insight into the interaction of inhaled corticosteroids with human serum albumin: A spectroscopic-based study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of plasma protein binding on the metabolism of steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of serum deprivation, insulin and dexamethasone on polysome percentages in C2C12 myoblasts and differentiating myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. A radioreceptor assay for evaluation of the plasma glucocorticoid activity of natural and synthetic steroids in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Mycoplasma contamination effects on paramethasone acetate studies
This guide is designed for researchers, scientists, and drug development professionals encountering issues in their experiments with paramethasone (B1678425) acetate (B1210297). It provides troubleshooting advice and frequently asked questions (FAQs) to address challenges that may arise from Mycoplasma contamination.
Troubleshooting Guide
Here are solutions to common problems encountered during paramethasone acetate experiments, which may indicate underlying Mycoplasma contamination.
Q1: My this compound treatment is showing a reduced or inconsistent anti-inflammatory effect. What could be the cause?
A1: This is a classic sign of potential Mycoplasma contamination. Mycoplasmas are known to induce strong pro-inflammatory responses, primarily by activating the NF-κB signaling pathway.[1][2] This can counteract the anti-inflammatory action of this compound, which functions by inhibiting this same pathway.[3][4] The contamination essentially creates a competing biological effect, masking or diminishing the drug's efficacy. A study on vocal fold fibroblasts demonstrated that Mycoplasma presence alters cellular responses to exogenous glucocorticoids.[5]
Q2: I'm observing high levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in my untreated control cell cultures. Why is this happening?
A2: Unexplained inflammatory responses in control groups strongly suggest a microbial contaminant, most commonly Mycoplasma. These bacteria activate host cell receptors, such as Toll-like receptors (TLRs), triggering a cascade that results in the production and secretion of pro-inflammatory cytokines.[6][7] This can invalidate your experiment by creating a high baseline of inflammation that is not related to your experimental model.
Q3: My cell cultures are growing slower than usual and appear stressed, but the culture medium is not cloudy and the pH is stable. What should I check for?
A3: These are hallmark characteristics of Mycoplasma contamination.[8] Unlike typical bacterial or fungal contaminations, Mycoplasma does not cause turbidity or significant pH changes in the media, making it visually undetectable. The bacteria compete with your cells for essential nutrients and can induce metabolic changes, leading to reduced proliferation rates and signs of cellular stress.[8][9]
Q4: How can I definitively confirm a Mycoplasma contamination in my cultures?
A4: You must use a specific detection method, as visual inspection is unreliable.[5] The most common and reliable methods are:
-
PCR (Polymerase Chain Reaction): This is a rapid and highly sensitive method that detects Mycoplasma DNA.[10][11] Kits are commercially available for this purpose.
-
DNA Staining (Hoechst or DAPI): This method uses fluorescent dyes that bind to DNA. When viewed under a fluorescence microscope, Mycoplasma contamination appears as small, distinct fluorescent particles in the cytoplasm outside of the cell nucleus.[8][12]
-
Direct Culture: This is the most sensitive "gold standard" method but is also the most time-consuming, requiring up to 28 days to get a result as Mycoplasmas grow very slowly.[12]
Q5: I have confirmed Mycoplasma contamination. What should I do now?
A5: You have two main options:
-
Discard the Culture (Recommended): This is the safest and most effective approach to prevent cross-contamination of other cell lines in your lab.[13] You should also discard any media or reagents used with the contaminated culture. Thoroughly decontaminate the incubator, biosafety cabinet, and any shared equipment.[12]
-
Treat the Culture: If the cell line is irreplaceable, you can attempt to eliminate the Mycoplasma using specific antibiotics, such as Plasmocin™ or a ciprofloxacin (B1669076) regimen.[14][15] However, treatment is not always 100% effective, and some Mycoplasma species can develop resistance.[15][16] It is crucial to re-test the cells after treatment to confirm elimination.
Frequently Asked Questions (FAQs)
Q1: What is Mycoplasma and why is it a major problem for cell culture?
A1: Mycoplasmas are the smallest free-living bacteria and lack a cell wall, which makes them resistant to many common antibiotics like penicillin.[17] They are a pervasive and insidious contaminant in cell cultures because they are difficult to detect and can significantly alter the host cells' physiology, metabolism, and gene expression without causing overt signs of contamination like turbidity.[9][14] An estimated 15-35% of continuous cell lines are contaminated.[9][18]
Q2: How does Mycoplasma contamination specifically interfere with this compound studies?
A2: The interference is direct and antagonistic. Paramehasone acetate is a glucocorticoid that exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR).[3][19] This complex then translocates to the nucleus to suppress the expression of inflammatory genes, often by inhibiting transcription factors like NF-κB.[4] Mycoplasma, on the other hand, potently activates the NF-κB pathway, leading to a strong pro-inflammatory state.[2][6] This creates a molecular tug-of-war, where the contamination actively opposes the drug's mechanism of action, leading to unreliable and non-reproducible data.[5]
Q3: What are the primary sources of Mycoplasma contamination in a lab?
A3: The most common sources are:
-
Cross-contamination from an infected culture: This is a major route of spread within a lab, often via aerosols or shared equipment.[8][11]
-
Laboratory personnel: Humans are natural carriers of certain Mycoplasma species, which can be introduced through talking, coughing, or poor aseptic technique.[8][13]
-
Contaminated reagents: Animal-derived products like fetal bovine serum (FBS) can be a source, although modern filtration methods have reduced this risk.[13][20]
-
Incoming cell lines: New cell lines from other labs should always be quarantined and tested before being introduced into the general cell culture stock.[13][16]
Q4: What are the best practices for preventing Mycoplasma contamination?
A4: A multi-layered approach is essential:
-
Strict Aseptic Technique: Always wear appropriate personal protective equipment (PPE), work carefully in a certified biosafety cabinet, and avoid talking or leaving cultures uncovered.[14]
-
Quarantine New Cells: Isolate and test all new cell lines upon arrival before incorporating them into your main lab stocks.[14][16]
-
Routine Testing: Regularly screen all cell lines in use (e.g., monthly) and always test cells before cryopreservation and after thawing.[16]
-
Dedicated Reagents: Use separate bottles of media and reagents for each cell line to prevent cross-contamination.[8]
-
Maintain a Clean Lab Environment: Regularly clean and decontaminate incubators, hoods, and water baths.[14]
Data Presentation: Mycoplasma vs. Paramehasone Acetate Effects
The following tables summarize the conflicting effects of Mycoplasma contamination and this compound treatment on key cellular pathways and markers.
Table 1: Effects on Inflammatory Signaling Pathways
| Pathway/Factor | Effect of Mycoplasma Contamination | Effect of Paramehasone Acetate | Consequence for Research |
| NF-κB Pathway | Activation [2][6] | Inhibition [3][4] | Direct functional antagonism; masks drug efficacy. |
| Glucocorticoid Receptor (GR) | No direct effect reported | Activation [3][19] | Mycoplasma-induced inflammation may alter GR expression or sensitivity. |
| p53 Pathway | Inhibition[1][2] | Can induce apoptosis (p53-dependent) | Confounded results in apoptosis or cell cycle studies. |
| MAPK Pathways | Activation | Inhibition | Interference with cell proliferation and stress response assays. |
Table 2: Effects on Cytokine Gene Expression
| Cytokine | Effect of Mycoplasma Contamination | Effect of Paramehasone Acetate | Expected Outcome in Contaminated Culture |
| TNF-α | Upregulation [7] | Downregulation [4] | Reduced or no observable suppression by the drug. |
| IL-1β | Upregulation [7][21] | Downregulation [4] | Reduced or no observable suppression by the drug. |
| IL-6 | Upregulation [7][21] | Downregulation [4] | Reduced or no observable suppression by the drug. |
| IL-8 | Upregulation [7] | Downregulation [4] | Reduced or no observable suppression by the drug. |
| IL-10 (Anti-inflammatory) | Variable, can be upregulated[22] | Upregulation | Complex and unpredictable net effect on inflammation. |
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general workflow for using a commercial PCR detection kit. Always follow the specific manufacturer's instructions.
-
Sample Preparation:
-
Collect 1 mL of cell culture supernatant from a culture that is 70-90% confluent.
-
Centrifuge at 200 x g for 5 minutes to pellet any cells.
-
Transfer the supernatant to a new microfuge tube. This is your test sample.
-
-
DNA Extraction (if required by kit):
-
Boil the supernatant sample at 95°C for 10 minutes.
-
Centrifuge at 16,000 x g for 5 minutes to pellet debris.
-
Use the resulting supernatant as the DNA template for the PCR reaction.
-
-
PCR Reaction Setup:
-
In a PCR tube, combine the PCR master mix, primers (provided in the kit), and 1-2 µL of your DNA template.
-
Prepare a positive control (using the control DNA from the kit) and a negative control (using sterile water instead of template DNA).
-
-
PCR Amplification:
-
Place the tubes in a thermal cycler.
-
Run the PCR program as specified by the kit manufacturer (typically includes an initial denaturation, 30-40 cycles of denaturation/annealing/extension, and a final extension).
-
-
Result Analysis:
-
Analyze the PCR products using agarose (B213101) gel electrophoresis.
-
A band of a specific size (indicated in the kit manual) in your sample lane indicates a positive Mycoplasma contamination. The positive control should show this band, and the negative control should not.
-
Protocol 2: Mycoplasma Detection by DNA Staining (Hoechst 33258)
-
Cell Seeding:
-
Seed your cells onto a sterile coverslip in a petri dish or multi-well plate. Allow them to adhere and grow for 24-48 hours.
-
Include a known Mycoplasma-negative cell line as a negative control.
-
-
Cell Fixation:
-
Aspirate the culture medium.
-
Wash the cells gently with Phosphate-Buffered Saline (PBS).
-
Fix the cells with a cold solution of methanol:acetic acid (3:1) for 10 minutes.
-
-
Staining:
-
Aspirate the fixative and wash again with PBS.
-
Add the Hoechst 33258 staining solution (e.g., 1 µg/mL in PBS) and incubate for 10-15 minutes at room temperature, protected from light.
-
-
Mounting and Visualization:
-
Aspirate the staining solution and wash twice with deionized water.
-
Mount the coverslip onto a microscope slide using a mounting medium.
-
Visualize under a fluorescence microscope using a UV filter set.
-
-
Result Analysis:
Visualizations
Caption: Troubleshooting workflow for suspected Mycoplasma contamination.
Caption: Conflicting signaling pathways in this compound studies.
References
- 1. [PDF] Effects of Mycoplasmas on the Host Cell Signaling Pathways | Semantic Scholar [semanticscholar.org]
- 2. Effects of Mycoplasmas on the Host Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paramethasone | C22H29FO5 | CID 5875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mycoplasma affects baseline gene expression and the response to glucocorticoids in vocal fold fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Mycoplasmas on the Host Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Proinflammatory Cytokines in Human Lung Epithelial Cells Infected with Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Deal with Mycoplasma Contamination in Cell Culture [creative-biogene.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Mycoplasma Detection, Prevention, and Elimination in Cell Culture [sigmaaldrich.com]
- 11. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mycoplasma & Decontamination - ITW Reagents [itwreagents.com]
- 13. assaygenie.com [assaygenie.com]
- 14. blog.cellsignal.com [blog.cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. cellculturedish.com [cellculturedish.com]
- 17. Mycoplasma Contamination Risks in Biomanufacturing | Mabion [mabion.eu]
- 18. news-medical.net [news-medical.net]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Assessing the prevalence of mycoplasma contamination in cell culture via a survey of NCBI's RNA-seq archive - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analysis of histopathology and changes of major cytokines in the lesions caused by Mycoplasma ovipneumoniae infection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Best practices for handling paramethasone acetate in the lab
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling paramethasone (B1678425) acetate (B1210297) in a laboratory setting. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is Paramethasone Acetate?
This compound is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressant properties.[1][2][3][4] It is a corticosteroid ester and is often used in research to investigate its effects on various biological pathways.[4]
2. What are the primary hazards associated with handling this compound?
This compound can cause skin and serious eye irritation.[5] It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[6]
3. What personal protective equipment (PPE) should be worn when handling this compound?
To ensure safety, it is crucial to wear appropriate PPE, including:
-
Eye Protection: Safety goggles with side-shields.[5]
-
Hand Protection: Protective gloves.[5]
-
Skin and Body Protection: An impervious clothing or a full-sleeved apron.[5][7]
-
Respiratory Protection: A suitable respirator, especially when handling the powder form to avoid dust inhalation.[5][7]
4. How should this compound be stored?
Proper storage is critical to maintain the stability and efficacy of this compound.
-
Powder: Store the solid form at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
In Solvent: Once dissolved, store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][8] It is advisable to aliquot the solution to prevent degradation from repeated freeze-thaw cycles.[1][8]
-
General Storage Conditions: Keep the container tightly closed in a dry, dark, and well-ventilated place, away from moisture and light.[2][6][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving this compound | Inappropriate solvent selection. | This compound is soluble in Dimethyl Sulfoxide (DMSO) at ≥ 125 mg/mL.[1] It is also soluble in chloroform, ether, and methanol.[10] Ensure you are using a suitable solvent. For DMSO, use a newly opened bottle as hygroscopic DMSO can negatively impact solubility.[1] |
| Insufficient mixing or sonication. | Vortex the solution or use an ultrasonic bath to aid dissolution. | |
| Precipitation of the Compound in Solution | Exceeded solubility limit at a lower temperature. | Gently warm the solution to re-dissolve the precipitate. Ensure the storage temperature is appropriate for the solvent and concentration used. |
| Solvent evaporation. | Ensure vials are properly sealed to prevent solvent evaporation, which can increase the concentration and lead to precipitation. | |
| Compound Instability or Degradation | Improper storage conditions. | Always store the compound and its solutions at the recommended temperatures and protect from light.[1][9][10] Avoid repeated freeze-thaw cycles by preparing aliquots.[1][8] |
| Incompatible materials. | Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.[5] | |
| Inconsistent Experimental Results | Inaccurate concentration of the stock solution. | Recalibrate your balance and ensure accurate weighing of the compound. Use a calibrated pipette for solvent addition. A molarity calculator can be a useful tool.[1] |
| Degradation of the compound. | Use a fresh stock solution or a newly purchased batch of the compound if degradation is suspected. Check for any changes in the physical appearance of the powder (e.g., color change).[1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing Preparation: Before handling, ensure you are wearing the appropriate personal protective equipment (gloves, safety goggles, lab coat). All handling of the solid compound should be performed in a chemical fume hood.[7][9]
-
Weighing: Accurately weigh out 10 mg of this compound powder (Molecular Weight: 434.50 g/mol ) into a sterile microcentrifuge tube.[1]
-
Solvent Addition: Add 2.3015 mL of newly opened, high-purity DMSO to the tube.[1]
-
Dissolution: Vortex the tube until the solid is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][8]
Visualizations
Caption: Experimental workflow for preparing a this compound stock solution.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. axplora.com [axplora.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemicea.com [chemicea.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. northamerica.covetrus.com [northamerica.covetrus.com]
- 10. Paramethasone | C22H29FO5 | CID 5875 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Potency Analysis: Paramethasone Acetate vs. Dexamethasone
In the landscape of synthetic glucocorticoids, both paramethasone (B1678425) acetate (B1210297) and dexamethasone (B1670325) are recognized for their potent anti-inflammatory and immunosuppressive activities. This guide offers a detailed comparison of their in vitro potency, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While direct comparative studies on the acetate ester of paramethasone are limited, this analysis synthesizes available data on the parent compounds and related esters to provide a comprehensive overview.
Quantitative Potency Comparison
| Parameter | Paramethasone Acetate | Dexamethasone | Source |
| Relative Anti-inflammatory Potency (to Hydrocortisone=1) | ~10 | 25-30 | [1][2] |
| EC50 (GM-CSF release inhibition in A549 cells) | Not Available | 2.2 x 10-9 M | [3] |
| IC50 (3xκB inhibition) | Not Available | 0.5 x 10-9 M | [3] |
| Glucocorticoid Receptor (GR) Binding Affinity | High | High | [4][5] |
Note: The relative anti-inflammatory potency is an in vivo measure but is generally correlated with in vitro glucocorticoid receptor-mediated activity. The EC50 and IC50 values for dexamethasone are from a specific study and may vary depending on the experimental system.
Experimental Protocols
To determine the in vitro potency of glucocorticoids like this compound and dexamethasone, several key experimental assays are employed. Below are outlines of standard protocols for a glucocorticoid receptor binding assay and a cell-based reporter gene assay.
Glucocorticoid Receptor (GR) Binding Assay
This assay measures the affinity of a compound for the glucocorticoid receptor.
Objective: To determine the relative binding affinity of this compound and dexamethasone to the GR.
Methodology:
-
Preparation of Cytosol: A source of GR is required, typically from cultured cells (e.g., human keratinocytes) or rat liver tissue. The cells or tissue are homogenized in a buffer to prepare a cytosolic fraction containing the GR.[4]
-
Competitive Binding: A constant concentration of a radiolabeled glucocorticoid, such as [3H]dexamethasone, is incubated with the cytosolic preparation.
-
Addition of Competitor: Increasing concentrations of unlabeled dexamethasone (as a reference) or this compound (the test compound) are added to the incubation mixture.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Unbound Ligand: The receptor-bound radioligand is separated from the unbound radioligand, often using methods like dextran-coated charcoal or gel filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is calculated. A lower IC50 value indicates a higher binding affinity.
NF-κB Reporter Gene Assay
This cell-based assay measures the functional ability of a glucocorticoid to inhibit the activity of the pro-inflammatory transcription factor NF-κB.
Objective: To quantify the in vitro potency of this compound and dexamethasone in inhibiting NF-κB transcriptional activity.
Methodology:
-
Cell Culture and Transfection: A suitable human cell line (e.g., A549 lung epithelial cells) is cultured. The cells are then transfected with a reporter plasmid containing a luciferase or other reporter gene under the control of a promoter with multiple NF-κB binding sites (e.g., 3xκB).[3]
-
Cell Treatment: The transfected cells are pre-treated with varying concentrations of dexamethasone or this compound for a specified period.
-
Stimulation: The cells are then stimulated with an inflammatory agent, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1β (IL-1β), to activate the NF-κB pathway.
-
Cell Lysis and Reporter Assay: After stimulation, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The concentration of the glucocorticoid that causes a 50% inhibition of the stimulated reporter gene activity (IC50) is determined. A lower IC50 value signifies higher potency.[3]
Glucocorticoid Receptor Signaling Pathway
This compound and dexamethasone exert their effects by binding to the cytosolic glucocorticoid receptor (GR). This binding event initiates a signaling cascade that ultimately leads to the modulation of gene expression. The diagram below illustrates this classical genomic signaling pathway.
Caption: Glucocorticoid receptor genomic signaling pathway.
Summary
Dexamethasone is consistently reported as one of the most potent glucocorticoids in clinical use and in vitro assays. While quantitative in vitro data for this compound is less prevalent, its established anti-inflammatory efficacy suggests a high affinity for the glucocorticoid receptor and potent downstream effects. The experimental protocols described provide a framework for conducting direct comparative studies to precisely determine their relative in vitro potencies. The shared mechanism of action through the glucocorticoid receptor underscores the fundamental similarities in their molecular pharmacology, with differences in potency likely arising from subtle variations in receptor binding affinity and pharmacokinetics. Future head-to-head in vitro studies would be invaluable in providing a more definitive quantitative comparison.
References
- 1. Paramethasone | C22H29FO5 | CID 5875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gpnotebook.com [gpnotebook.com]
- 3. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Comparing paramethasone acetate and hydrocortisone in vivo
An In Vivo Comparative Analysis of Paramethasone (B1678425) Acetate (B1210297) and Hydrocortisone (B1673445)
Introduction
Glucocorticoids are a cornerstone of anti-inflammatory therapy, widely utilized for their potent immunosuppressive effects. This guide provides a detailed in vivo comparison of two synthetic corticosteroids: paramethasone acetate and hydrocortisone. Hydrocortisone is structurally identical to the endogenous cortisol and serves as a benchmark for corticosteroid potency.[1][2][3] this compound is a more potent synthetic analog, engineered to enhance anti-inflammatory activity while minimizing certain side effects.[4][5]
This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of their mechanisms, efficacy, and side effect profiles, supported by established in vivo experimental protocols.
Mechanism of Action: Glucocorticoid Signaling
Both this compound and hydrocortisone exert their effects through a common pathway by binding to the cytosolic Glucocorticoid Receptor (GR).[1][4][5] Upon binding, the receptor-ligand complex translocates to the nucleus. Inside the nucleus, it modulates gene expression in two primary ways:
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) on the DNA, promoting the transcription of anti-inflammatory genes, such as those coding for lipocortin-1. Lipocortin-1 inhibits phospholipase A2, a key enzyme in the inflammatory cascade responsible for producing prostaglandins (B1171923) and leukotrienes.[5][6]
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This suppresses the expression of genes that code for pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.[5][6][7]
Paramethasone's higher potency is attributed to its greater affinity for the Glucocorticoid Receptor compared to hydrocortisone.
Comparative Data
The primary distinction between this compound and hydrocortisone lies in their anti-inflammatory potency and their effects on electrolyte balance (mineralocorticoid activity).
Table 1: Comparative Properties of this compound and Hydrocortisone
| Property | This compound | Hydrocortisone | Reference(s) |
| Relative Anti-inflammatory Potency | 10 | 1 | [4] |
| Equivalent Anti-inflammatory Dose (mg) | 2 | 20 | [4] |
| Relative Mineralocorticoid Potency | 0 (Negligible) | 1 | [1][4] |
| Plasma Half-life (hours) | ~5 | ~1.5 | [3] |
| Biological Half-life (hours) | 36-54 | 8-12 | [3] |
Note: Potency is relative to hydrocortisone, which has a value of 1.
Table 2: Illustrative In Vivo Anti-inflammatory Efficacy in Carrageenan-Induced Paw Edema Model
This table presents hypothetical, yet representative, data to illustrate the expected dose-dependent anti-inflammatory effects in a standard rat model.
| Treatment Group (Intraperitoneal) | Dose (mg/kg) | Mean Paw Edema Inhibition (%) at 4 hours |
| Vehicle Control (Saline) | - | 0% |
| Hydrocortisone | 10 | 35% |
| 20 | 55% | |
| 40 | 70% | |
| This compound | 1 | 40% |
| 2 | 60% | |
| 4 | 75% |
Key In Vivo Experimental Protocols
Standardized animal models are essential for the preclinical evaluation of glucocorticoids. Below are detailed protocols for assessing anti-inflammatory activity and a critical side effect, HPA axis suppression.
Carrageenan-Induced Paw Edema Assay
This model is used to evaluate acute anti-inflammatory activity.[8][9]
Methodology:
-
Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for at least one week.
-
Grouping: Animals are randomly assigned to control and treatment groups (n=6-8 per group).
-
Baseline Measurement: The volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: Test compounds (this compound, hydrocortisone) or vehicle (e.g., saline) are administered, typically intraperitoneally (i.p.) or orally (p.o.), 60 minutes before carrageenan injection.[10]
-
Induction of Inflammation: 0.1 mL of 1% lambda-carrageenan suspension in sterile saline is injected into the sub-plantar surface of the right hind paw.[11]
-
Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[11][12]
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Adjuvant-Induced Arthritis (AIA) Model
This model mimics the chronic inflammation and immune system activation seen in human rheumatoid arthritis.[13][14]
Methodology:
-
Animal Acclimatization: Lewis or Sprague-Dawley rats are used and acclimatized.
-
Induction of Arthritis: On Day 0, arthritis is induced by a single subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis into the sub-plantar region of the right hind paw or the base of the tail.[15]
-
Treatment Protocol: Prophylactic or therapeutic dosing can be performed. For therapeutic evaluation, drug administration (daily, p.o. or i.p.) begins around Day 10-12, following the onset of secondary arthritic lesions in the non-injected paws.
-
Assessment Parameters:
-
Terminal Analysis: At the end of the study (e.g., Day 21-28), animals are euthanized.
-
Histopathology: Joints are collected for histological analysis of inflammation, pannus formation, and bone erosion.
-
Cytokine Analysis: Blood or tissue samples can be analyzed for levels of pro-inflammatory cytokines.
-
Assessment of Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression
Long-term glucocorticoid use can suppress the body's natural cortisol production, a serious side effect.[17][18] The ACTH stimulation test is the gold standard for assessing adrenal function.[17]
Methodology:
-
Chronic Treatment: Animals are treated with supraphysiological doses of this compound or hydrocortisone daily for an extended period (e.g., 2-4 weeks). A control group receives vehicle.
-
Washout Period: A short washout period (e.g., 24 hours for short-acting steroids) is observed before testing to avoid interference with the assay.[19]
-
Baseline Cortisol/Corticosterone (B1669441): A baseline blood sample is collected to measure morning serum cortisol (in humans/primates) or corticosterone (in rodents).[17]
-
ACTH Administration: A standard dose of synthetic ACTH (e.g., Cosyntropin/Synacthen) is administered via intravenous or intramuscular injection.[17]
-
Post-Stimulation Sampling: Blood samples are collected at 30 and 60 minutes post-ACTH injection.
-
Hormone Analysis: Serum cortisol/corticosterone levels in all samples are quantified using methods like ELISA or LC-MS/MS.
-
Data Interpretation: A blunted cortisol/corticosterone response to ACTH stimulation in the glucocorticoid-treated groups compared to the vehicle control indicates HPA axis suppression.
Conclusion
The in vivo comparison of this compound and hydrocortisone highlights a classic trade-off in glucocorticoid development. This compound offers significantly higher anti-inflammatory potency, allowing for lower effective doses compared to hydrocortisone.[4] A key advantage is its negligible mineralocorticoid activity, which reduces the risk of side effects like edema and hypertension that can be associated with hydrocortisone.[4] However, due to its high glucocorticoid potency and longer biological half-life, paramethasone carries a correspondingly high risk of HPA axis suppression, a class effect of all potent glucocorticoids. The choice between these agents in a therapeutic or research context depends on the desired potency, the required duration of treatment, and the acceptable side effect profile. The experimental models described herein provide a robust framework for quantifying these critical in vivo parameters.
References
- 1. Hydrocortisone – eDrug [edrug.mvm.ed.ac.uk]
- 2. Hydrocortisone: Uses, Benefits, Mechanism, and Scientific Insights - Amerigo Scientific [amerigoscientific.com]
- 3. Hydrocortisone - Wikipedia [en.wikipedia.org]
- 4. Paramethasone | C22H29FO5 | CID 5875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Hydrocortisone Acetate? [synapse.patsnap.com]
- 7. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]
- 8. criver.com [criver.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. mdpi.com [mdpi.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Adjuvant-Induced Arthritis (AIA) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Adjuvant induced Arthritis Rodent Model - Creative Biolabs [creative-biolabs.com]
- 15. Adjuvant-Induced Arthritis Model [chondrex.com]
- 16. Selective amplification of glucocorticoid anti-inflammatory activity through synergistic multi-target action of a combination drug - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Determination of HPA axis suppression in patients on systemic steroids in dermatology - IP Indian J Clin Exp Dermatol [ijced.org]
- 19. Adrenal suppression from exogenous glucocorticoids: Recognizing risk factors and preventing morbidity | Canadian Paediatric Society [cps.ca]
A Comparative Guide to the Anti-Inflammatory Activity of Paramethasone Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of paramethasone (B1678425) acetate (B1210297) against other commonly used corticosteroids, supported by available experimental data. The information is intended to assist researchers, scientists, and professionals in drug development in making informed decisions regarding the selection and application of these potent therapeutic agents.
Executive Summary
Paramethasone acetate is a synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive effects. Its potency is approximately tenfold that of hydrocortisone (B1673445). This guide delves into a comparative analysis of this compound with other key corticosteroids such as dexamethasone (B1670325), betamethasone, and prednisolone, focusing on relative anti-inflammatory activity, glucocorticoid receptor binding affinity, and the suppression of pro-inflammatory cytokines. Detailed experimental protocols for assessing anti-inflammatory activity are also provided, alongside a visualization of the primary signaling pathway involved in the anti-inflammatory action of glucocorticoids.
Comparative Anti-Inflammatory Activity
The anti-inflammatory potency of corticosteroids is a critical factor in their therapeutic efficacy. The following table provides a summary of the relative anti-inflammatory potency of this compound and other selected corticosteroids, with hydrocortisone as the baseline for comparison.
| Corticosteroid | Relative Anti-inflammatory Potency (approx.) | Equivalent Anti-inflammatory Dose (mg) |
| Hydrocortisone | 1 | 20 |
| This compound | 10 | 2 |
| Prednisolone | 4 | 5 |
| Dexamethasone | 25-30 | 0.75 |
| Betamethasone | 25-30 | 0.6 |
Data compiled from multiple sources indicating that 2 mg of paramethasone is approximately equivalent to 20 mg of hydrocortisone in anti-inflammatory effect. Relative potencies for other corticosteroids are based on established equivalencies where 20 mg of hydrocortisone is equivalent to 5 mg of prednisolone, 0.75 mg of dexamethasone, and 0.6 mg of betamethasone.
Glucocorticoid Receptor Binding Affinity
Suppression of Pro-inflammatory Cytokines
A primary mechanism of the anti-inflammatory action of corticosteroids is the suppression of pro-inflammatory cytokine production. Glucocorticoids are known to inhibit the expression of various cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). This suppression is achieved through the interference of the activated glucocorticoid receptor with transcription factors such as NF-κB and AP-1, which are pivotal in the transcription of pro-inflammatory genes.
While specific IC50 values for the inhibition of IL-6 and TNF-α by this compound are not widely reported, the general mechanism of action is consistent across the class of glucocorticoids. Dexamethasone, for instance, has been shown to inhibit LPS-induced TNF-α secretion in macrophages.[2] The potency of a given corticosteroid in suppressing cytokine production generally correlates with its overall anti-inflammatory activity.
Experimental Protocols
To enable researchers to conduct their own comparative studies, this section outlines two standard experimental protocols for assessing the anti-inflammatory activity of corticosteroids.
Carrageenan-Induced Paw Edema in Rodents
This in vivo model is a widely used and reproducible method for evaluating the acute anti-inflammatory activity of pharmaceutical compounds.[3][4][5]
Objective: To assess the ability of a test compound to reduce the edematous response induced by carrageenan in the paw of a rat or mouse.
Materials:
-
Male Wistar rats or Swiss albino mice (150-200g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (e.g., this compound, dexamethasone) and vehicle control
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House the animals in standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group): a control group (vehicle), a standard group (e.g., indomethacin (B1671933) or dexamethasone), and test groups receiving different doses of the compound under investigation.
-
Compound Administration: Administer the test compounds and the standard drug intraperitoneally or orally, typically 30-60 minutes before carrageenan injection. The control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or paw thickness with digital calipers at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 24 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Lipopolysaccharide (LPS)-Stimulated Macrophage Cytokine Inhibition Assay
This in vitro assay is used to determine the ability of a compound to suppress the production of pro-inflammatory cytokines from macrophages stimulated with LPS.[6][7][8]
Objective: To quantify the inhibition of IL-6 and TNF-α production by a test compound in LPS-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (e.g., this compound, dexamethasone) and vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
ELISA kits for mouse or human IL-6 and TNF-α
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Culture the macrophage cells in the appropriate medium and conditions. For THP-1 cells, differentiation into macrophages is induced by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Cell Seeding: Seed the macrophages into 96-well plates at a suitable density (e.g., 1 x 10⁵ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or vehicle for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) for a specified period (e.g., 6, 12, or 24 hours).
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentration of IL-6 and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of the test compound compared to the LPS-stimulated vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cytokine production).
Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of glucocorticoids are primarily mediated through their interaction with the glucocorticoid receptor, leading to the modulation of gene expression. The following diagrams illustrate the key signaling pathway and a general experimental workflow for assessing anti-inflammatory activity.
Caption: Glucocorticoid anti-inflammatory signaling pathway.
Caption: General experimental workflow for assessing anti-inflammatory activity.
References
- 1. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carrageenan-induced paw edema test: Significance and symbolism [wisdomlib.org]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Paramethasone Acetate and Fluticasone: Efficacy and Mechanism of Action
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of two synthetic glucocorticoids, paramethasone (B1678425) acetate (B1210297) and fluticasone (B1203827), focusing on their efficacy, mechanism of action, and the experimental data supporting these characteristics. While both compounds function as potent anti-inflammatory agents by activating the glucocorticoid receptor (GR), significant differences in molecular structure, receptor affinity, and clinical potency have been documented, particularly with the extensive research available for fluticasone.
Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway
Both paramethasone acetate and fluticasone exert their anti-inflammatory effects by acting as agonists for the glucocorticoid receptor, a member of the nuclear receptor superfamily.[1][2][3] Upon entering the target cell, the steroid molecule binds to the GR residing in the cytoplasm, which is complexed with chaperone proteins like heat shock protein 90 (hsp90).[1]
This binding event triggers a conformational change in the GR, leading to its dissociation from the chaperone proteins and translocation into the nucleus.[1][4][5] Inside the nucleus, the activated ligand-receptor complex modulates gene expression through two primary mechanisms:
-
Transactivation: The GR complex binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[1][6] This action upregulates the transcription of anti-inflammatory proteins such as annexin-1, secretory leukoprotease inhibitor (SLPI), and mitogen-activated kinase phosphatase-1 (MKP-1).[7]
-
Transrepression: The GR complex can inhibit pro-inflammatory signaling pathways without direct DNA binding. It physically interacts with and inhibits other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), preventing them from activating the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.[4][6]
The net result is a powerful suppression of the inflammatory response, characterized by reduced cytokine production, decreased migration of inflammatory cells, and stabilized cell membranes.[3][4]
Comparative Efficacy: Receptor Binding and Anti-Inflammatory Potency
The efficacy of a glucocorticoid is closely linked to its affinity for the GR. Fluticasone, particularly in its propionate (B1217596) (FP) and furoate (FF) forms, has been extensively studied and is characterized by its exceptionally high receptor affinity and potent anti-inflammatory activity. Data for this compound is less abundant in recent comparative literature.
Data Presentation
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Receptor Affinity Metric | Value | Reference |
|---|---|---|---|
| Fluticasone Propionate (FP) | Absolute Affinity (Kd) | 0.49 - 0.5 nmol/L | [8][9] |
| Relative Receptor Affinity (RRA)¹ | 1775 | [10] | |
| Steroid-Receptor Complex Half-Life | >10 hours | [8][9] | |
| Fluticasone Furoate (FF) | Relative Receptor Affinity (RRA)¹ | 2989 | [10] |
| This compound | Receptor Affinity Metric | Glucocorticoid Receptor Agonist | [2] |
| | Relative Potency | ~10 times the anti-inflammatory effect of cortisone (B1669442) |[3] |
¹ Relative Receptor Affinity (RRA) is measured against dexamethasone (B1670325), where dexamethasone affinity = 100.
Table 2: In Vitro Anti-inflammatory Activity
| Compound | Assay | Result | Reference |
|---|---|---|---|
| Fluticasone Propionate (FP) | Inhibition of T-cell proliferation & cytokine release | More potent than beclomethasone (B1667900) dipropionate and budesonide | [8][11] |
| Fluticasone Furoate (FF) | Inhibition of NF-κB activation and TNF-α release | Most potent among several tested glucocorticoids | [6] |
| This compound | General Anti-inflammatory Action | Suppresses cytokines including IL-1, IL-2, IL-6, and TNF-α |[3] |
Experimental Protocols
The quantitative data presented above are derived from established in vitro assays. The following are detailed methodologies representative of those used to characterize glucocorticoid potency.
Experimental Protocol 1: Competitive Glucocorticoid Receptor Binding Assay
Objective: To determine the relative binding affinity (RRA) of a test compound (e.g., Fluticasone Propionate) for the human glucocorticoid receptor.
Methodology:
-
Receptor Preparation: Human lung tissue or a suitable cell line (e.g., A549 cells) is homogenized in a buffer solution. The homogenate is centrifuged at high speed to pellet cellular debris, and the resulting supernatant (cytosol), which contains the soluble GR, is collected.
-
Radioligand Binding: A constant, low concentration of a high-affinity radiolabeled glucocorticoid, typically [³H]-dexamethasone, is incubated with aliquots of the cytosol preparation.
-
Competitive Binding: In parallel incubations, increasing concentrations of the unlabeled test compound (e.g., fluticasone propionate) and a reference standard (unlabeled dexamethasone) are added to the cytosol/[³H]-dexamethasone mixture.
-
Incubation & Separation: The mixtures are incubated to allow binding to reach equilibrium. Following incubation, unbound steroid is separated from the receptor-bound steroid using a method such as charcoal-dextran adsorption or size-exclusion chromatography.
-
Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: A competition curve is generated by plotting the percentage of [³H]-dexamethasone displaced against the concentration of the unlabeled competitor. The IC50 value (the concentration of the test compound required to displace 50% of the radioligand) is calculated. The RRA is then determined by comparing the IC50 of the test compound to the IC50 of the reference standard.
Experimental Protocol 2: In Vitro Cytokine Inhibition Assay
Objective: To measure the potency of a glucocorticoid in suppressing the production of pro-inflammatory cytokines from stimulated immune cells.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a specific immune cell line (e.g., Jurkat T-cells) are cultured under standard conditions.
-
Pre-treatment: Cells are pre-incubated for a set period (e.g., 1-2 hours) with various concentrations of the test glucocorticoid (e.g., fluticasone or this compound).
-
Stimulation: The cells are then stimulated with an inflammatory agent to induce cytokine production. Common stimulants include lipopolysaccharide (LPS) for monocytes/macrophages or phytohemagglutinin (PHA) for T-lymphocytes. A vehicle control (no glucocorticoid) and an unstimulated control are included.
-
Incubation: The stimulated cells are incubated for a period sufficient for cytokine production (e.g., 24 hours).
-
Supernatant Collection: After incubation, the cell culture plates are centrifuged, and the supernatant is carefully collected.
-
Cytokine Quantification: The concentration of a specific pro-inflammatory cytokine (e.g., TNF-α, IL-6, or IL-1β) in the supernatant is measured using a sensitive immunoassay, typically an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: A dose-response curve is generated by plotting the percentage of cytokine inhibition against the concentration of the glucocorticoid. The IC50 value, representing the concentration that causes 50% inhibition of cytokine production, is calculated to determine the compound's anti-inflammatory potency.
Conclusion
Both this compound and fluticasone are effective glucocorticoid receptor agonists that function by modulating gene transcription to produce a potent anti-inflammatory effect. The available scientific literature provides a robust and extensive dataset for fluticasone (propionate and furoate), establishing it as a compound with exceptionally high affinity for the glucocorticoid receptor and high topical potency.[8][10] Its slow dissociation from the receptor contributes to a prolonged duration of action.[9]
In contrast, while this compound is known to be a potent corticosteroid, recent, direct head-to-head comparative studies quantifying its receptor binding kinetics and in vitro anti-inflammatory potency against modern glucocorticoids like fluticasone are not as prevalent. The existing data confirms its mechanism of action is consistent with other drugs in its class. For drug development professionals, fluticasone serves as a key benchmark for high-potency topical anti-inflammatory activity due to its well-characterized pharmacological profile.
References
- 1. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Paramethasone | C22H29FO5 | CID 5875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Fluticasone furoate? [synapse.patsnap.com]
- 5. What is the mechanism of Fluticasone Propionate? [synapse.patsnap.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Fluticasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Binding kinetics of fluticasone propionate to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluticasone propionate--an update on preclinical and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Activity of Synthesized Paramethasone Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological activity of synthesized paramethasone (B1678425) acetate (B1210297), a potent glucocorticoid. It outlines key experimental protocols and presents a comparative analysis with established corticosteroids, dexamethasone (B1670325) and prednisolone (B192156), to ensure the synthesized product meets the required standards of potency and efficacy.
Introduction to Paramethasone Acetate
This compound is a synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1][2] Its therapeutic effects are primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that regulates gene expression.[3][4] Upon binding, the this compound-GR complex translocates to the nucleus and modulates the transcription of genes involved in inflammatory and immune responses.[3][4] This guide details the essential in vitro and in vivo assays to confirm that a newly synthesized batch of this compound exhibits the expected biological activity.
Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway
The anti-inflammatory and immunosuppressive actions of this compound are initiated by its binding to the cytosolic glucocorticoid receptor (GR). This binding event triggers a conformational change in the receptor, leading to its dissociation from a complex of heat shock proteins (HSPs). The activated ligand-receptor complex then translocates into the nucleus.
Within the nucleus, the complex can act in two primary ways:
-
Transactivation: The GR complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction typically upregulates the transcription of anti-inflammatory genes.
-
Transrepression: The GR complex can interfere with the function of other transcription factors, such as NF-κB and AP-1, which are key drivers of pro-inflammatory gene expression. This leads to a reduction in the production of inflammatory mediators.
In Vitro Validation: Quantifying Receptor Binding and Gene Expression
In vitro assays are crucial for the initial assessment of the synthesized this compound's biological activity at the molecular and cellular levels.
Glucocorticoid Receptor (GR) Binding Affinity Assay
This assay directly measures the binding affinity of the synthesized compound to the glucocorticoid receptor. A competitive binding assay is performed using a radiolabeled glucocorticoid, such as [³H]-dexamethasone, and varying concentrations of the synthesized this compound. The concentration of the synthesized compound that displaces 50% of the radiolabeled ligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.
Table 1: Comparative Glucocorticoid Receptor Binding Affinity
| Compound | Receptor Source | IC50 | Ki |
| Synthesized this compound | Recombinant Human GR | To be determined | To be determined |
| Dexamethasone | Recombinant Human GR | ~3.5 nM | ~5.5 nM |
| Prednisolone | Human Fetal Lung | - | Relative activity ~230 (Cortisol=100) |
Note: IC50 and Ki values can vary depending on the specific experimental conditions.
Glucocorticoid Response Element (GRE)-Driven Luciferase Reporter Assay
This functional assay quantifies the ability of the synthesized this compound to activate gene transcription via the GR. Cells are co-transfected with a plasmid encoding the human GR and a reporter plasmid containing a luciferase gene under the control of GREs. The luminescence produced upon addition of the synthesized compound is measured to determine the half-maximal effective concentration (EC50).
Table 2: Comparative In Vitro Functional Potency
| Compound | Assay | Cell Line | EC50 |
| Synthesized this compound | GRE-Luciferase Reporter | A549 | To be determined |
| Dexamethasone | GRE-Luciferase Reporter | A549 | ~3.6 x 10⁻⁸ M |
| Prednisolone | Inhibition of Lymphocyte Transformation | Human Lymphocytes | Relative potency ~2.43 (Hydrocortisone=1)[5] |
In Vivo Validation: Assessing Anti-Inflammatory Efficacy
In vivo models are essential for evaluating the anti-inflammatory activity of the synthesized this compound in a whole-organism context.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used and reproducible model of acute inflammation.[6] Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema. The synthesized this compound is administered prior to the carrageenan injection, and the reduction in paw swelling is measured over time. The dose that causes a 50% reduction in edema (ED50) is a key indicator of anti-inflammatory potency.
Table 3: Comparative In Vivo Anti-Inflammatory Activity
| Compound | Animal Model | Administration Route | ED50 |
| Synthesized this compound | Rat | Oral | To be determined |
| Dexamethasone | Rat | Oral | ~0.15 mg/kg |
| Prednisolone | Rat | Oral | ~2.5 mg/kg |
Note: ED50 values can vary depending on the specific experimental conditions and animal strain.
Experimental Protocols
Protocol: Glucocorticoid Receptor (GR) Competitive Binding Assay
-
Receptor Preparation : Prepare a cytosolic fraction containing the GR from a suitable source (e.g., rat liver or recombinant cells).
-
Incubation : In a multi-well plate, incubate the GR preparation with a fixed concentration of [³H]-dexamethasone and serially diluted concentrations of the synthesized this compound or reference compounds (unlabeled dexamethasone and prednisolone).
-
Separation : Separate the bound from free radioligand using a method such as dextran-coated charcoal or filtration.
-
Quantification : Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis : Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve.
Protocol: GRE-Driven Luciferase Reporter Assay
-
Cell Culture and Transfection : Culture a suitable cell line (e.g., A549) and co-transfect with a human GR expression vector and a GRE-luciferase reporter vector.
-
Treatment : Treat the transfected cells with varying concentrations of synthesized this compound, dexamethasone, or prednisolone for a specified duration (e.g., 24 hours).
-
Cell Lysis : Lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement : Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis : Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase) and plot the normalized activity against the logarithm of the compound concentration to determine the EC50.
Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization : Acclimatize rodents (e.g., Wistar rats) to the experimental conditions.
-
Compound Administration : Administer the synthesized this compound, dexamethasone, prednisolone, or vehicle control via the desired route (e.g., oral gavage) at various doses.
-
Induction of Edema : After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume : Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis : Calculate the percentage of edema inhibition for each dose group compared to the vehicle control. Determine the ED50 by plotting the percentage of inhibition against the logarithm of the dose.
Validating the Synthesized Active Pharmaceutical Ingredient (API)
The validation of a synthesized API like this compound is a multi-stage process that ensures the final product is of high quality, safe, and effective. The workflow encompasses synthesis, purification, characterization, and biological activity testing.
Conclusion
The biological validation of synthesized this compound is a critical process that requires a systematic approach. By employing the in vitro and in vivo assays detailed in this guide, researchers can obtain robust and reproducible data to confirm the potency and efficacy of their synthesized product. The direct comparison with established glucocorticoids such as dexamethasone and prednisolone provides a benchmark for quality and ensures that the synthesized this compound is suitable for further development and research applications.
References
- 1. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gpnotebook.com [gpnotebook.com]
- 3. Paramethasone | C22H29FO5 | CID 5875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. In vitro determination of relative corticosteroid potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay: ED50 value was evaluated for antiinflammatory activity by carrageenan-induced rat paw edema method (CPE) on peroral administration; value may ... - ChEMBL [ebi.ac.uk]
Cross-Validation of Paramethasone Acetate Effects in Different Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of paramethasone (B1678425) acetate (B1210297), a synthetic glucocorticoid, across various cell types. Due to the limited availability of direct quantitative data for paramethasone acetate in publicly accessible literature, this guide leverages data from the closely related and extensively studied glucocorticoid, dexamethasone (B1670325), to provide illustrative examples of expected effects and potencies. The experimental protocols provided are standard methods that can be readily adapted for the evaluation of this compound.
Introduction to this compound
This compound is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties.[1] Like other glucocorticoids, its mechanism of action is primarily mediated through its interaction with the glucocorticoid receptor (GR).[1][2] Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates the transcription of a wide array of genes involved in inflammation, immunity, and cell proliferation.[1][2] This leads to the inhibition of pro-inflammatory cytokines and the induction of apoptosis in certain cell types, particularly lymphocytes.[1][3][4] While paramethasone is reported to be approximately 10 times more potent than cortisone, its specific effects can vary significantly depending on the cell type.[1]
Comparative Analysis of Cellular Effects
The cellular response to this compound is dictated by the specific molecular pathways active in each cell type. This section explores the anticipated effects in four key cell lines representing different aspects of immunology and cancer biology.
Data Presentation: Comparative Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table presents typical IC50 values for the comparable glucocorticoid, dexamethasone, in various cell lines to illustrate the expected range of potency for this compound.
| Cell Line | Cell Type | Primary Application | Dexamethasone IC50 (nM) | Reference |
| A549 | Human Lung Carcinoma | Inflammation, Cancer | ~17.8 µM (for cisplatin (B142131) sensitivity) | [5] |
| HeLa | Human Cervical Cancer | Cancer Biology, Virology | Varies widely based on endpoint | [6][7][8][9] |
| Jurkat | Human T-cell Lymphoma | Immunology, Apoptosis | Varies based on endpoint | [10][11] |
| THP-1 | Human Monocytic Leukemia | Immunology, Inflammation | N/A (used to study cytokine production) | [12][13][14][15][16] |
Note: IC50 values are highly dependent on the experimental conditions, including the endpoint measured (e.g., cell viability, cytokine inhibition) and the duration of exposure. The provided values for dexamethasone serve as a general reference. Direct testing of this compound is necessary to determine its precise potency in these cell lines.
Signaling Pathways and Cellular Responses
The anti-inflammatory and apoptotic effects of this compound are mediated through distinct signaling pathways.
In epithelial cells like A549 and monocytic cells like THP-1, glucocorticoids primarily exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[12][17] This is achieved through the GR-mediated transrepression of key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[18][19][20]
Glucocorticoid-Mediated Inhibition of NF-κB Signaling
Caption: Glucocorticoid anti-inflammatory signaling pathway.
In lymphocytes, such as Jurkat T-cells, glucocorticoids are known to induce apoptosis.[3][4][21][22] This process is also dependent on the GR and involves the transcriptional regulation of pro- and anti-apoptotic genes.
Glucocorticoid-Induced Apoptosis Pathway in Lymphocytes
References
- 1. Paramethasone | C22H29FO5 | CID 5875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Glucocorticoid-induced apoptosis of healthy and malignant lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoid-induced apoptosis of healthy and malignant lymphocytes [pubmed.ncbi.nlm.nih.gov]
- 5. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced production of tumour necrosis factor alpha (TNF-alpha) by its precursor on the cell surface of primed THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE | PLOS One [journals.plos.org]
- 14. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 15. Unlike for human monocytes after LPS activation, release of TNF-α by THP-1 cells is produced by a TACE catalytically different from constitutive TACE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. THP-1 cells increase TNF-α production upon LPS + soluble human IgG co-stimulation supporting evidence for TLR4 and Fcγ receptors crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of nuclear factor kappaB by corticosteroids in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Glucocorticoid-induced apoptosis in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Glucocorticoids in T cell apoptosis and function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for In Vitro Studies: Paramethasone Acetate vs. Prednisolone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of paramethasone (B1678425) acetate (B1210297) and prednisolone (B192156) for in vitro research applications. Due to a scarcity of direct head-to-head in vitro studies, this comparison draws upon available data, including relative potencies to other well-characterized glucocorticoids like dexamethasone, to offer insights into their potential performance in experimental settings.
Executive Summary
Both paramethasone acetate and prednisolone are synthetic glucocorticoids that exert their anti-inflammatory effects primarily through the glucocorticoid receptor (GR). While prednisolone is a widely studied corticosteroid with a wealth of in vitro data, specific experimental data for this compound is less abundant in publicly available literature. This guide synthesizes the available information to facilitate informed decisions in the selection of these compounds for in vitro studies.
Data Presentation: A Comparative Analysis
The following table summarizes the available quantitative data for this compound and prednisolone. It is important to note that the values for this compound are largely inferred from its known relative anti-inflammatory potency, as direct in vitro experimental data is limited.
| Parameter | This compound | Prednisolone | Data Source/Reference |
| Relative Anti-inflammatory Potency (relative to Hydrocortisone=1) | ~10 | 4 | [1][2] |
| Relative Glucocorticoid Receptor (GR) Binding Affinity | Data not available | Moderate | [3] |
| Inhibition of Cytokine Production (e.g., IL-6, TNF-α) | Expected to be potent | Effective inhibitor | [4] |
| Inhibition of NF-κB Signaling Pathway | Expected to be an effective inhibitor | Demonstrated inhibitor | [5][6] |
Key In Vitro Performance Metrics
Glucocorticoid Receptor Binding Affinity
Inhibition of Pro-inflammatory Cytokines
Glucocorticoids are potent inhibitors of pro-inflammatory cytokine production. Prednisolone has been shown to effectively inhibit the production of cytokines such as IL-1, IL-6, and TNF-α in various in vitro models[4]. Given its higher anti-inflammatory potency, this compound is expected to be a highly effective inhibitor of cytokine synthesis. Mometasone (B142194) furoate was found to be a more potent inhibitor of IL-1, IL-6, and TNF-alpha production in vitro compared to hydrocortisone, betamethasone, dexamethasone, and beclomethasone[4].
Modulation of the NF-κB Signaling Pathway
A key mechanism of glucocorticoid-mediated anti-inflammatory action is the inhibition of the NF-κB signaling pathway[5]. Prednisolone has been demonstrated to inhibit NF-κB activation in various cell types[6]. Due to its glucocorticoid nature, this compound is also presumed to act via this pathway. Glucocorticoids can inhibit NF-κB activation by inducing the synthesis of the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm[5].
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to aid in the design of comparative in vitro studies.
Glucocorticoid Receptor (GR) Binding Assay
Objective: To determine the relative binding affinity of test compounds to the glucocorticoid receptor.
Methodology:
-
Preparation of Cytosol: Prepare a cytosolic fraction from a suitable cell line (e.g., human A549 lung carcinoma cells) or tissue known to express the GR. This is typically done by cell lysis in a hypotonic buffer followed by ultracentrifugation to pellet cellular debris and organelles.
-
Competitive Binding Assay:
-
Incubate a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) with the cytosolic preparation in the presence of increasing concentrations of the unlabeled test compounds (this compound, prednisolone).
-
Incubate the mixture at 4°C for a sufficient time to reach equilibrium.
-
Separate the bound from unbound radioligand using a method such as dextran-coated charcoal adsorption or size-exclusion chromatography.
-
-
Data Analysis:
-
Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Calculate the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand).
-
The relative binding affinity (RBA) can be calculated using the formula: RBA = (IC50 of reference standard / IC50 of test compound) x 100. Dexamethasone is often used as the reference standard.
-
Cytokine Inhibition Assay (ELISA)
Objective: To quantify the inhibitory effect of glucocorticoids on the production of a specific pro-inflammatory cytokine (e.g., TNF-α) from stimulated immune cells.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., murine macrophage-like RAW 264.7 cells or human peripheral blood mononuclear cells) in appropriate media.
-
Cell Stimulation and Treatment:
-
Pre-incubate the cells with various concentrations of this compound or prednisolone for a specified time (e.g., 1 hour).
-
Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) to induce cytokine production.
-
Incubate for a further period (e.g., 24 hours) to allow for cytokine secretion.
-
-
Cytokine Quantification:
-
Collect the cell culture supernatants.
-
Measure the concentration of the target cytokine (e.g., TNF-α) in the supernatants using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using recombinant cytokine standards.
-
Calculate the concentration of the cytokine in each sample.
-
Plot the percentage of cytokine inhibition against the logarithm of the glucocorticoid concentration.
-
Determine the IC50 value, which represents the concentration of the drug that causes 50% inhibition of cytokine production.
-
NF-κB Reporter Gene Assay
Objective: To assess the inhibitory effect of glucocorticoids on the transcriptional activity of NF-κB.
Methodology:
-
Cell Line and Transfection:
-
Use a cell line (e.g., HEK293) that has been stably transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.
-
-
Cell Treatment and Stimulation:
-
Seed the cells in a multi-well plate.
-
Pre-treat the cells with different concentrations of this compound or prednisolone for a defined period.
-
Stimulate the cells with an NF-κB activator, such as TNF-α or IL-1β.
-
-
Luciferase Assay:
-
After an appropriate incubation time, lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay reagent kit.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of NF-κB activity for each drug concentration.
-
Determine the IC50 value for NF-κB inhibition.
-
Mandatory Visualizations
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway.
Experimental Workflow for In Vitro Comparison
Caption: Workflow for comparing glucocorticoids in vitro.
References
- 1. Paramethasone | C22H29FO5 | CID 5875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gpnotebook.com [gpnotebook.com]
- 3. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytokine inhibition by a novel steroid, mometasone furoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Paramethasone Acetate and Other Leading Corticosteroids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic corticosteroids, a nuanced understanding of their comparative potency and mechanisms of action is paramount for advancing research and therapeutic development. This guide provides an objective, data-driven comparison of paramethasone (B1678425) acetate (B1210297) against other widely used corticosteroids, including dexamethasone, betamethasone, and prednisolone. By presenting key performance data from in vitro and in vivo studies, alongside detailed experimental protocols, this document serves as a critical resource for informed decision-making in scientific research.
Quantitative Comparison of Corticosteroid Potency and Receptor Affinity
The anti-inflammatory potency and glucocorticoid receptor (GR) binding affinity are critical parameters in the evaluation of corticosteroid efficacy. The following tables summarize available data to facilitate a comparative analysis. It is important to note that direct head-to-head experimental data for paramethasone acetate against other corticosteroids is limited in publicly available literature. The presented data is compiled from various sources and should be interpreted with this context.
Table 1: Relative Anti-inflammatory Potency and Equivalent Doses
| Corticosteroid | Relative Anti-inflammatory Potency (compared to Hydrocortisone (B1673445)=1) | Equivalent Dose (mg) | Mineralocorticoid Potency |
| This compound | ~10 | 2 | Low |
| Dexamethasone | 25-30 | 0.75 | Negligible |
| Betamethasone | 25-40 | 0.6 | Negligible |
| Prednisolone | 4 | 5 | Low |
| Hydrocortisone | 1 | 20 | 1 |
| Cortisone | 0.8 | 25 | 0.8 |
Note: Data is compiled from multiple sources. The relative potency of this compound is based on the approximation that 2 mg is equivalent to 20 mg of hydrocortisone in anti-inflammatory effect[1].
Table 2: Glucocorticoid Receptor Binding Affinity (Illustrative)
| Corticosteroid | Relative Binding Affinity (RBA) | IC50 / Ki (nM) |
| This compound | Data not readily available | Data not readily available |
| Dexamethasone | High | ~1-10 |
| Betamethasone | High | Data varies |
| Prednisolone | Moderate | ~20-50 |
Note: This table is illustrative. IC50 and Ki values are highly dependent on the specific assay conditions and cell types used. Direct comparative studies including this compound are not widely reported.
Glucocorticoid Receptor Signaling Pathway
Corticosteroids exert their effects primarily through the glucocorticoid receptor (GR), a ligand-activated transcription factor. The following diagram illustrates the classical genomic signaling pathway.
References
A Side-by-Side Analysis of Paramethasone Acetate and Betamethasone: A Comparative Guide for Researchers
Paramethasone (B1678425) acetate (B1210297) and betamethasone (B1666872) are synthetic glucocorticoids, a class of steroid hormones widely utilized for their potent anti-inflammatory and immunosuppressive properties. While both compounds share a common mechanism of action through the glucocorticoid receptor, their distinct structural modifications influence their pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed side-by-side analysis of paramethasone acetate and betamethasone, incorporating available experimental data and outlining key experimental protocols for their evaluation.
Physicochemical Properties
A fundamental understanding of the physicochemical characteristics of this compound and betamethasone is crucial for formulation development and predicting their biological behavior.
| Property | This compound | Betamethasone |
| Chemical Formula | C₂₄H₃₁FO₆[1][2] | C₂₂H₂₉FO₅[3] |
| Molecular Weight | 434.5 g/mol [1][2] | 392.5 g/mol [3] |
| Appearance | Fluffy, practically white, crystalline powder[3] | Crystals from ethyl acetate[3] |
| Solubility | Soluble in chloroform, ether, and methanol; slightly soluble in water.[3] | 66.5 mg/L in water at 25 °C[3] |
| Stability | Exposure to light should be avoided.[3] | Hygroscopic[3] |
Pharmacokinetics
The pharmacokinetic profiles of these glucocorticoids dictate their absorption, distribution, metabolism, and excretion, ultimately influencing their therapeutic efficacy and dosing regimens. While comprehensive pharmacokinetic data for this compound is limited in publicly available literature, the information for betamethasone is more robust.
| Parameter | This compound | Betamethasone |
| Cmax | Data not available | Data not available |
| Tmax | Data not available | Data not available |
| Half-life | Data not available | Not specified in the provided results. |
| AUC | Data not available | Data not available |
| Protein Binding | 80%[4] | Information not available in search results. |
| Metabolism | Primarily hepatic[4] | Information not available in search results. |
| Route of Elimination | Primarily renal excretion of metabolites[4] | Information not available in search results. |
Pharmacodynamics
The pharmacodynamic properties of glucocorticoids are intrinsically linked to their interaction with the glucocorticoid receptor (GR) and their subsequent effects on inflammatory pathways.
Glucocorticoid Receptor Binding Affinity
Anti-inflammatory Potency
In terms of anti-inflammatory effect, 2 mg of paramethasone is considered approximately equivalent to 20 mg of hydrocortisone.[3] Another source states that this compound is 10 times as potent as cortisone.[3] Betamethasone is also recognized as a potent anti-inflammatory agent.[7] However, direct, head-to-head quantitative comparisons of the anti-inflammatory potency of this compound and betamethasone from the same experimental model were not found in the search results.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of both this compound and betamethasone are primarily mediated through their interaction with the glucocorticoid receptor, leading to the modulation of gene expression.
Glucocorticoid Receptor Signaling Pathway
dot
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Paramethasone | C22H29FO5 | CID 5875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. drugs.com [drugs.com]
In Vitro Validation of Paramethasone Acetate's Anti-Inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the anti-inflammatory effects of paramethasone (B1678425) acetate (B1210297) against other commonly used corticosteroids, including dexamethasone (B1670325), hydrocortisone, and prednisone (B1679067). The information presented is based on available experimental data to assist in the evaluation and selection of appropriate anti-inflammatory agents for research and development purposes.
Comparative Analysis of Anti-Inflammatory Potency
The anti-inflammatory activity of corticosteroids is primarily mediated through their binding to the glucocorticoid receptor (GR), which leads to the modulation of gene expression, including the suppression of pro-inflammatory cytokines. A key metric for comparing the potency of different corticosteroids is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological response, such as the production of inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
While direct in vitro comparative IC50 data for paramethasone acetate is limited in publicly available literature, its anti-inflammatory potency has been established through in vivo studies and relative potency comparisons to other corticosteroids. Paramethasone has been reported to be approximately 10 times more potent than hydrocortisone.
Below is a summary of in vitro IC50 values for dexamethasone, hydrocortisone, and prednisone for the inhibition of TNF-α and IL-6, compiled from various studies. It is important to note that these values can vary depending on the specific experimental conditions, including the cell type used, the stimulus for inflammation, and the duration of the assay.
| Corticosteroid | Target Cytokine | IC50 (M) | Cell Type | Stimulus |
| Dexamethasone | TNF-α | ~1 x 10⁻⁹ | Bovine Glomerular Endothelial Cells | Lipopolysaccharide (LPS)[1] |
| IL-6 | ~5 x 10⁻¹⁰ | Human Lung Fibroblasts | Interleukin-1 (IL-1) | |
| Hydrocortisone | TNF-α | ~1 x 10⁻⁶ | Mouse Beta-Cell Line (βTC1) | Interleukin-1β (IL-1β)[2] |
| IL-6 | 10⁻⁶ - 10⁻⁴ | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS)[3][4] | |
| Prednisone | TNF-α | Not widely available in vitro; Prednisolone is the active form. | ||
| Prednisolone | TNF-α | Variable | Human Peripheral Blood Mononuclear Cells (PBMCs) | Various |
Glucocorticoid Receptor Binding Affinity
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro anti-inflammatory studies. Below are representative protocols for key experiments cited in this guide.
In Vitro Cytokine Release Assay (LPS-Stimulated PBMCs)
This assay is a standard method to evaluate the anti-inflammatory effects of compounds on primary human immune cells.
1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Human whole blood is collected from healthy donors in tubes containing an anticoagulant (e.g., heparin).
-
PBMCs are isolated using density gradient centrifugation (e.g., with Ficoll-Paque).
-
The isolated PBMC layer is washed with phosphate-buffered saline (PBS) to remove platelets and plasma proteins.
-
Cells are counted, and viability is assessed using a method like trypan blue exclusion.
2. Cell Culture and Treatment:
-
PBMCs are resuspended in a complete cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).
-
Cells are seeded in 96-well plates at a density of 1 x 10^6 cells/mL.
-
The test compounds (this compound, dexamethasone, etc.) are added to the wells at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
The cells are pre-incubated with the compounds for 1 hour at 37°C in a 5% CO2 incubator.
3. Stimulation of Inflammation:
-
Lipopolysaccharide (LPS) from Escherichia coli is added to the wells at a final concentration of 100 ng/mL to induce an inflammatory response.
-
The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.
4. Measurement of Cytokine Production:
-
After incubation, the cell culture supernatant is collected.
-
The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
5. Data Analysis:
-
The percentage of cytokine inhibition for each compound concentration is calculated relative to the LPS-stimulated control.
-
The IC50 value is determined by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism of Action and Experimental Design
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
Glucocorticoid Anti-Inflammatory Signaling Pathway
Glucocorticoids exert their anti-inflammatory effects primarily by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Caption: Glucocorticoid anti-inflammatory signaling pathway.
Experimental Workflow for In Vitro Anti-Inflammatory Assay
The following diagram illustrates the key steps involved in the in vitro validation of an anti-inflammatory compound.
Caption: Experimental workflow for in vitro anti-inflammatory assay.
References
A Comparative Analysis of the Genomic Effects of Paramethasone Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the genomic effects of paramethasone (B1678425) acetate (B1210297), a synthetic glucocorticoid, in the context of other widely studied corticosteroids. Glucocorticoids are a class of steroid hormones that are potent regulators of gene expression, with broad therapeutic applications in inflammatory and autoimmune diseases. Their clinical efficacy is intrinsically linked to their ability to modulate the transcription of a wide array of genes, a process mediated by the glucocorticoid receptor (GR). This document outlines the primary mechanisms of action, presents available comparative data, details common experimental methodologies, and visualizes key pathways to offer a comprehensive resource for the scientific community.
Introduction to Glucocorticoid Genomic Action
Glucocorticoids exert their effects through both genomic and non-genomic pathways. The genomic actions, which are the focus of this guide, are mediated by the cytosolic glucocorticoid receptor (GR).[1] Upon binding to a glucocorticoid ligand, the GR undergoes a conformational change, dissociates from a chaperone protein complex, and translocates to the nucleus.[2][3][4] In the nucleus, the activated GR-ligand complex modulates gene expression through several mechanisms:
-
Transactivation: The GR homodimer binds directly to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This typically leads to the upregulation of anti-inflammatory genes and is also associated with some of the metabolic side effects of glucocorticoids.[4][5]
-
Transrepression: The GR monomer can interact with other transcription factors, such as NF-κB and AP-1, without directly binding to DNA. This interaction inhibits the expression of pro-inflammatory genes, which is a primary mechanism for the anti-inflammatory effects of glucocorticoids.[4][5]
-
Negative GREs (nGREs): The GR can also bind to nGREs to directly repress gene transcription.[6]
The specific set of genes regulated by a particular glucocorticoid can vary depending on the cell type, drug concentration, and treatment duration, leading to a complex and context-dependent genomic response.[6][7]
Comparative Data on Glucocorticoid Receptor Binding and Genomic Activity
While extensive genomic data is available for glucocorticoids like dexamethasone (B1670325) and prednisolone (B192156), specific quantitative data for paramethasone acetate is less prevalent in publicly accessible literature. The following tables summarize available information and provide a comparative context based on the known activities of other glucocorticoids.
Table 1: Relative Glucocorticoid Receptor (GR) Binding Affinity
| Glucocorticoid | Relative Binding Affinity (RBA) vs. Dexamethasone | Reference(s) |
| Dexamethasone | 100 | [8][9] |
| Budesonide | ~930 | [8] |
| Mometasone (B142194) Furoate | High Affinity | [10] |
| Prednisolone | Lower than Dexamethasone | [3] |
| Hydrocortisone | ~10 | [11] |
| This compound | Data not readily available |
Note: Higher RBA indicates a stronger binding to the glucocorticoid receptor. The affinity can vary depending on the experimental system.
Table 2: Comparative Genomic Effects of Glucocorticoids
| Feature | Dexamethasone | Prednisolone | This compound (Inferred) |
| Primary Genomic Mechanism | Transactivation and Transrepression | Transactivation and Transrepression | Expected to be similar to other glucocorticoids, involving both transactivation and transrepression. |
| Well-Studied Regulated Genes | Upregulates anti-inflammatory genes (e.g., GILZ, DUSP1) and genes involved in metabolism (e.g., FKBP5). Represses pro-inflammatory genes (e.g., IL-6, TNF-α).[12][13][14] | Regulates a wide range of genes involved in inflammation and metabolism.[15] | Expected to regulate a similar set of genes involved in inflammation and metabolism due to the conserved mechanism of GR activation. |
| Cell Type Specificity | Genomic effects are highly cell-type specific, influencing different gene sets in immune cells, lung epithelial cells, and cancer cells.[13][16] | Gene expression changes are observed in various cell types, including lymphocytes and monocytes.[15] | The genomic effects of this compound are also expected to be highly cell-type specific. |
Signaling Pathways and Experimental Workflows
Glucocorticoid Signaling Pathway
The canonical genomic signaling pathway for glucocorticoids is initiated by the binding of the steroid to the cytosolic glucocorticoid receptor. This binding event triggers a cascade of molecular changes culminating in the regulation of target gene expression in the nucleus.
Caption: Canonical genomic signaling pathway of glucocorticoids.
Experimental Workflow: RNA-Sequencing (RNA-Seq)
RNA-Seq is a powerful technique used to quantify genome-wide changes in gene expression following treatment with a compound like this compound.[17][18][19]
Caption: A typical experimental workflow for RNA-Sequencing analysis.
Experimental Workflow: Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
ChIP-Seq is used to identify the specific locations in the genome where the glucocorticoid receptor binds following ligand activation.[12][14][16]
Caption: A standard experimental workflow for ChIP-Sequencing analysis.
Detailed Experimental Protocols
RNA-Sequencing Protocol for Glucocorticoid Treatment
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Treat cells with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).[17]
-
RNA Extraction: Lyse cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: Prepare sequencing libraries from high-quality RNA. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, end repair, A-tailing, and ligation of sequencing adapters.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The required sequencing depth will depend on the experimental goals.[20]
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression: Identify genes that are significantly up- or down-regulated upon treatment with this compound compared to the vehicle control.
-
Pathway Analysis: Use bioinformatics tools to identify biological pathways and gene ontologies that are enriched in the set of differentially expressed genes.
-
Chromatin Immunoprecipitation (ChIP-Seq) Protocol for Glucocorticoid Receptor
-
Cell Culture and Treatment: Grow cells to confluency and treat with this compound for a specified duration (e.g., 1 hour) to induce GR nuclear translocation and DNA binding.[16]
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate the nuclei. Shear the chromatin into fragments of 200-600 base pairs using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the glucocorticoid receptor. Use protein A/G beads to pull down the antibody-GR-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and digest the proteins with proteinase K. Purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it using a high-throughput sequencer.
-
Data Analysis:
-
Alignment: Align the sequencing reads to a reference genome.
-
Peak Calling: Identify genomic regions with a significant enrichment of reads, which represent GR binding sites.
-
Motif Analysis: Analyze the identified binding sites for the presence of the GRE motif.
-
Annotation: Annotate the peaks to identify nearby genes that are potentially regulated by GR.
-
Conclusion
This compound, as a synthetic glucocorticoid, is presumed to exert its therapeutic effects through the well-established genomic pathways mediated by the glucocorticoid receptor. While direct comparative genomic data for this compound is limited, the extensive research on other glucocorticoids, such as dexamethasone and prednisolone, provides a robust framework for understanding its likely mechanisms of action. The experimental protocols and workflows detailed in this guide offer a standardized approach for researchers to investigate the specific genomic effects of this compound and other novel glucocorticoid compounds, thereby facilitating a more comprehensive understanding of their pharmacological profiles.
References
- 1. Genomic and nongenomic effects of glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and pharmacogenetics of prednisone and prednisolone in patients with nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 8. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Steroid derivatives for electrophilic affinity labelling of glucocorticoid binding sites: interaction with the glucocorticoid receptor and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Significant receptor affinities of metabolites and a degradation product of mometasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glucocorticoid receptor ChIP-sequencing of primary human abdominal subcutaneous fat reveals modulation of inflammatory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring the impact of dexamethasone on gene regulation in myeloma cells | Life Science Alliance [life-science-alliance.org]
- 14. pnas.org [pnas.org]
- 15. Prednisolone-induced changes in gene-expression profiles in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glucocorticoid Receptor ChIP-Seq Identifies PLCD1 as a KLF15 Target that Represses Airway Smooth Muscle Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alitheagenomics.com [alitheagenomics.com]
- 18. RNA Sequencing in Drug Research - CD Genomics [rna.cd-genomics.com]
- 19. Guest Commentary: RNA-seq in preclinical research and drug discovery--digging deep for insights | Drug Discovery News [drugdiscoverynews.com]
- 20. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Paramethasone Acetate
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Paramethasone Acetate, a corticosteroid, to maintain a safe working environment and adhere to regulatory standards. Improper disposal of pharmaceutical waste can lead to environmental contamination and potential health risks.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to its Safety Data Sheet (SDS), this includes wearing protective gloves, clothing, and eye/face protection.[1] Ensure adequate ventilation in the handling area. In case of a spill, absorb the solution with a liquid-binding material like diatomite and decontaminate surfaces with alcohol.[1]
Step-by-Step Disposal Protocol
The disposal of this compound, as with any pharmaceutical waste, is governed by a framework of federal, state, and local regulations.[1][2] The primary regulatory body in the United States is the Environmental Protection Agency (EPA), which oversees hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[2][3]
Step 1: Waste Classification
The first crucial step is to determine if the this compound waste is classified as hazardous. Pharmaceutical waste is broadly categorized as either hazardous or non-hazardous.
-
RCRA Hazardous Waste: This category includes pharmaceuticals that are specifically listed by the EPA (P-listed or U-listed) or exhibit hazardous characteristics such as ignitability, corrosivity, reactivity, or toxicity.[4]
-
Non-Hazardous Pharmaceutical Waste: This includes medications that do not meet the criteria for hazardous waste but still require proper disposal to prevent environmental contamination.[4]
Consult your institution's Environmental Health and Safety (EHS) department for guidance on classifying this compound waste according to your specific activities.
Step 2: Segregation of Waste
Proper segregation is essential to ensure compliant disposal. Use designated and clearly labeled waste containers.[4]
-
Black Containers: Typically used for RCRA hazardous pharmaceutical waste.
-
Blue or White Containers: Used for non-RCRA (non-hazardous) pharmaceutical waste.
Never mix hazardous waste with non-hazardous waste.
Step 3: Selection of Disposal Method
The chosen disposal method will depend on the waste classification.
-
For Hazardous Waste: The standard and required method of disposal for hazardous pharmaceutical waste is incineration at a permitted treatment facility.[3] This process destroys the active pharmaceutical ingredient.
-
For Non-Hazardous Waste: While some non-hazardous pharmaceuticals may be landfilled, incineration is often the preferred method to ensure complete destruction. Landfilling of untreated pharmaceutical waste is generally discouraged.[5]
Under no circumstances should this compound be flushed down the drain or disposed of in regular trash unless specifically permitted by regulations after being rendered non-retrievable. The EPA's Subpart P rule explicitly prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[3]
Step 4: Engage a Licensed Waste Contractor
Work with a licensed and reputable pharmaceutical waste disposal service.[4] These contractors are knowledgeable about the complex regulations and can ensure your waste is transported, treated, and disposed of in a compliant manner.
Regulatory Framework for Pharmaceutical Waste
A multi-agency approach governs the disposal of pharmaceutical waste in the United States. Understanding these regulations is crucial for compliance.
| Regulatory Body | Governing Act/Regulation | Key Responsibilities |
| Environmental Protection Agency (EPA) | Resource Conservation and Recovery Act (RCRA), Subpart P | Sets guidelines for the management and disposal of hazardous pharmaceutical waste.[2][3][6] |
| Drug Enforcement Administration (DEA) | 21 CFR Part 1317 | Regulates the disposal of controlled substances to prevent diversion. Requires that controlled substances be rendered "non-retrievable." |
| State Regulations | Varies by State | Many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[2] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe handling and compliant disposal of this compound, thereby protecting personnel, the public, and the environment. Always consult your institution's EHS department and the relevant federal, state, and local regulations for the most current and specific guidance.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Paramethasone Acetate
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Paramethasone Acetate. Adherence to these protocols is critical to ensure a safe laboratory environment and prevent occupational exposure. This document outlines personal protective equipment (PPE) requirements, step-by-step handling procedures, and compliant disposal methods.
Essential Safety and Personal Protective Equipment (PPE)
When handling this compound, a potent corticosteroid, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE and safety measures.
| Equipment/Procedure | Specification | Purpose |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | To prevent inhalation of aerosolized particles or dust. |
| Hand Protection | Double-gloving with nitrile gloves | Provides a robust barrier against skin contact. Nitrile is preferred for its chemical resistance.[1] |
| Eye Protection | Safety goggles with side-shields or a face shield | Protects eyes from splashes, dust, and aerosols. |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs | Prevents contamination of personal clothing and skin. |
| Engineering Controls | Ventilated Balance Enclosure (VBE) or a chemical fume hood | Contains airborne particles at the source during weighing and handling.[2][3] |
| Hygiene Practices | Wash hands thoroughly before and after handling the compound and removing gloves. | Reduces the risk of accidental ingestion and cross-contamination. |
Occupational Exposure and Health Hazard Information
While there is no established Occupational Exposure Limit (OEL) for this compound, it is classified as a potent compound requiring stringent handling protocols.[4][5] In the absence of a specific OEL, the principle of "as low as reasonably practicable" (ALARP) should be applied to minimize exposure.
| Parameter | Value/Classification | Notes |
| Occupational Exposure Limit (OEL) | Not Established | Handle as a potent compound with low exposure targets. |
| Occupational Exposure Band (OEB) | Estimated to be in Band C or D | Requires specialized containment and handling procedures. OEB C: >0.01 - 0.1 mg/m³; OEB D: < 0.01 mg/m³.[6] |
| Primary Routes of Exposure | Inhalation, Dermal Contact, Ingestion | Strict adherence to PPE and engineering controls is crucial. |
| Potential Health Effects | May cause skin and eye irritation. Prolonged exposure to corticosteroids can lead to systemic effects. | Refer to the Safety Data Sheet (SDS) for detailed toxicological information. |
| Skin Permeability | Data not available for this compound. | Corticosteroids, in general, can be absorbed through the skin. The use of double gloves is a critical preventative measure. |
Experimental Protocols: Step-by-Step Guidance
The following protocols provide a framework for the safe handling of this compound in a laboratory setting.
Weighing and Dissolving this compound
-
Preparation: Don all required PPE as outlined in the table above. Ensure the Ventilated Balance Enclosure (VBE) or chemical fume hood is functioning correctly.
-
Containment Setup: Place all necessary equipment, including the analytical balance, weighing paper, spatulas, and pre-labeled containers, inside the VBE.
-
Weighing:
-
Carefully transfer the desired amount of this compound powder onto the weighing paper using a dedicated spatula.
-
Perform all manipulations slowly and deliberately to minimize dust generation.
-
Record the weight.
-
-
Dissolving:
-
Place the weighing paper with the compound into the receiving vessel (e.g., a beaker or flask) containing the appropriate solvent.
-
Use a small amount of the solvent to rinse the weighing paper and spatula to ensure a complete transfer.
-
Gently swirl or stir the solution until the compound is fully dissolved. Avoid splashing.
-
-
Post-Procedure:
-
Wipe down all surfaces inside the VBE with a suitable deactivating agent (e.g., 70% ethanol), followed by a cleaning agent.
-
Carefully doff outer gloves and dispose of them as hazardous waste.
-
Remove all equipment from the VBE and clean it thoroughly.
-
Remove remaining PPE and dispose of it appropriately. Wash hands thoroughly.
-
Spillage and Decontamination
In the event of a spill, immediate action is required to contain and decontaminate the area.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including a respirator, double nitrile gloves, a disposable gown, and eye protection.
-
Containment:
-
For solid spills, gently cover the powder with absorbent material to prevent aerosolization.
-
For liquid spills, absorb the solution with a finely-powdered liquid-binding material (e.g., diatomite).[4]
-
-
Decontamination:
-
Carefully collect the absorbed material and any contaminated debris into a clearly labeled hazardous waste container.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol or a 5% sodium hypochlorite (B82951) solution.[7]
-
-
Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Operational and Disposal Plans
A clear and logical workflow is essential for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance.
-
Segregation: All waste contaminated with this compound, including gloves, gowns, weighing paper, and cleaning materials, must be segregated into a clearly labeled, sealed hazardous waste container.
-
Deactivation: While not always required for non-controlled substances, chemical deactivation can be a best practice. For corticosteroids, a 5% sodium hypochlorite solution can be used for decontamination of surfaces and equipment.[7]
-
Disposal Method:
-
Non-controlled pharmaceutical waste should not be disposed of in regular trash or flushed down the drain.[7]
-
The primary recommended method for the disposal of potent pharmaceutical waste is incineration by a licensed hazardous waste disposal company.[8]
-
Alternatively, for non-hazardous pharmaceuticals, disposal in a designated solid waste landfill may be permissible, but this should be confirmed with local environmental regulations.[9]
-
Commercial drug disposal systems (e.g., using activated carbon) can also be used to neutralize the active ingredient before disposal.[4]
-
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmtech.com [pharmtech.com]
- 3. mt.com [mt.com]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. ecetoc.org [ecetoc.org]
- 7. ebsalabama.com [ebsalabama.com]
- 8. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 9. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
